AFG206
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H19N3O2 |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
1-(4-ethylphenyl)-3-(4-pyridin-4-yloxyphenyl)urea |
InChI |
InChI=1S/C20H19N3O2/c1-2-15-3-5-16(6-4-15)22-20(24)23-17-7-9-18(10-8-17)25-19-11-13-21-14-12-19/h3-14H,2H2,1H3,(H2,22,23,24) |
InChI Key |
UUJSPHQATNSVLQ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)OC3=CC=NC=C3 |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)OC3=CC=NC=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AFG206; AFG 206; AFG-206. |
Origin of Product |
United States |
Foundational & Exploratory
AFG206 discovery and development history
An In-depth Technical Guide to the Discovery and Development of ONC206
Introduction
ONC206 is an investigational, orally bioavailable small molecule belonging to the imipridone class of compounds. It is a second-generation derivative of dordaviprone (ONC201), engineered for enhanced potency and efficacy.[1][2][3] Developed by Oncoceutics, Inc., now part of Chimerix, ONC206 is currently under clinical investigation for the treatment of various solid tumors, with a primary focus on central nervous system (CNS) malignancies such as high-grade gliomas and medulloblastoma.[1][4] Preclinical studies have demonstrated its ability to penetrate the blood-brain barrier, a critical attribute for treating brain tumors.[4][5]
Discovery and Development History
The development of ONC206 stems from the clinical experience with its parent compound, ONC201. ONC206 shares the same core chemical structure as ONC201 but was chemically modified to enhance its anti-tumorigenic properties.[3][4] The first-in-human Phase 1 clinical trial for ONC206 was initiated in October 2020, enrolling adult patients with recurrent primary CNS neoplasms.[4][6] Subsequent clinical trials have been launched to evaluate ONC206 as a monotherapy and in combination with radiation therapy for both newly diagnosed and recurrent diffuse midline gliomas and other malignant brain tumors.[7][8][9]
Mechanism of Action
ONC206 exerts its anti-cancer effects through a dual-targeting mechanism, acting as both an antagonist of the dopamine receptor D2 (DRD2) and an agonist of the mitochondrial caseinolytic protease P (ClpP).[1][5] This dual engagement triggers a cascade of downstream events culminating in tumor cell death.
The primary signaling pathways affected by ONC206 include:
-
DRD2 Antagonism : As a selective antagonist, ONC206 inhibits DRD2, a G protein-coupled receptor overexpressed in various cancers. This inhibition disrupts pro-survival signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.[5]
-
ClpP Agonism : ONC206 binds to and activates the mitochondrial protease ClpP. This leads to the degradation of mitochondrial proteins, disrupting mitochondrial function and bioenergetics, and ultimately inducing apoptosis.[5][10]
-
Integrated Stress Response (ISR) : The combined action on DRD2 and ClpP activates the ISR, a cellular stress response pathway. A key consequence of ISR activation is the upregulation of Death Receptor 5 (DR5).[1][2]
-
TRAIL/DR5 Apoptosis Pathway : The increased expression of DR5 on the tumor cell surface sensitizes the cells to apoptosis induced by the Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL).[5][11]
The interplay of these mechanisms leads to cell cycle arrest, inhibition of proliferation, and induction of apoptosis in cancer cells, while largely sparing normal cells.[8][11]
Quantitative Preclinical Data
The enhanced potency of ONC206 compared to its parent compound, ONC201, has been demonstrated across various cancer cell lines.
| Parameter | ONC206 | ONC201 | Cell Lines | Reference |
| IC50 | 0.21 µM | 2.14 µM | ECC-1 (Endometrial Cancer) | [2] |
| IC50 | 0.32 µM | 3.53 µM | Ishikawa (Endometrial Cancer) | [2] |
| IC50 Range | 50 - 200 nM | Not specified | Glioblastoma Stem Cells (GSCs) | [12] |
| IC50 Range | 200 - 1000 nM | Not specified | Differentiated Glioblastoma Cells (DGCs) | [12] |
| In Vivo Study | Dose | Schedule | Model | Reference |
| Preclinical Combination | 50 mg/kg | Weekly | GBM Mouse Orthotopic Model | [7] |
Experimental Protocols
Detailed experimental methodologies for key preclinical studies are outlined below:
Cell Viability and Proliferation Assays
-
Objective : To determine the dose-dependent effect of ONC206 on cancer cell proliferation.
-
Methodology :
-
Cancer cell lines (e.g., ECC-1, Ishikawa) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of ONC206 or ONC201 for a specified duration (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
The absorbance is measured using a microplate reader, and the half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.[2]
-
Western Immunoblotting
-
Objective : To analyze the expression levels of key proteins in signaling pathways affected by ONC206.
-
Methodology :
-
Cells are treated with ONC206 at various concentrations for a defined period (e.g., 24 hours).
-
Total protein is extracted from the cells, and protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., DR5, DRD2, phospho-S6, ClpP).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[2][3]
-
In Vivo Tumor Models
-
Objective : To evaluate the anti-tumor efficacy of ONC206 in a living organism.
-
Methodology :
-
An orthotopic mouse model is established by implanting human glioblastoma (GBM) cells into the brains of immunodeficient mice.
-
Tumor growth is monitored via imaging techniques.
-
Once tumors are established, mice are randomized into treatment groups (e.g., vehicle control, ONC206 alone, ONC206 in combination with temozolomide and radiotherapy).
-
ONC206 is administered orally at a specified dose and schedule (e.g., 50 mg/kg weekly).[7]
-
Tumor burden and overall survival are monitored. At the end of the study, tumors are excised for further analysis, such as immunohistochemistry (IHC) for proliferation (Ki67) and apoptosis markers.[2][7]
-
Visualizations
Signaling Pathway of ONC206
Caption: ONC206 dual-targeting mechanism of action.
Experimental Workflow for In Vivo Efficacy
References
- 1. chimerix.com [chimerix.com]
- 2. Highly potent dopamine receptor D2 antagonist ONC206 demonstrates anti-tumorigenic activity in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | ONC206, an Imipridone Derivative, Induces Cell Death Through Activation of the Integrated Stress Response in Serous Endometrial Cancer In Vitro [frontiersin.org]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Onc-206 | C23H22F2N4O | CID 135297777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. oncozine.com [oncozine.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ONC206 for Treatment of Newly Diagnosed, or Recurrent Diffuse Midline Gliomas, and Other Recurrent Malignant Brain Tumors (PNOC 023) | UCSF Brain Tumor Center [braintumorcenter.ucsf.edu]
- 9. Facebook [cancer.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. A Novel Therapeutic Mechanism of Imipridones ONC201/ONC206 in MYCN-Amplified Neuroblastoma Cells via Differential Expression of Tumorigenic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EXTH-58. ONC206, AN IMIPRIDONE FAMILY MEMBER, SUPPRESSES GLIOBLASTOMA CELLS VIA BLOCKING CANCER STEMNESS PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
AFG206: A Technical Guide for a First-Generation Type II FLT3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic progenitor cells. Activating mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), making it a key therapeutic target. AFG206 is a first-generation, ATP-competitive "type II" inhibitor of FLT3. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols for its characterization.
Introduction to FLT3 and Type II Inhibition
The FMS-like tyrosine kinase 3 (FLT3) is a member of the class III receptor tyrosine kinase family. Upon binding its ligand, FLT3 dimerizes and autophosphorylates, activating downstream signaling pathways such as RAS/MEK/ERK, PI3K/AKT, and JAK/STAT, which are critical for cell survival and proliferation.[1][2] In a significant portion of AML cases, mutations in the FLT3 gene, most commonly internal tandem duplications (ITD) in the juxtamembrane domain or point mutations in the tyrosine kinase domain (TKD), lead to constitutive, ligand-independent activation of the kinase, driving leukemogenesis.[2][3]
Kinase inhibitors are broadly classified based on their binding mode. Type I inhibitors bind to the active "DFG-in" conformation of the kinase, while type II inhibitors, such as this compound, bind to and stabilize the inactive "DFG-out" conformation.[4][5] This mode of inhibition targets the ATP-binding site and an adjacent hydrophobic pocket that is only accessible in the inactive state.
This compound: Mechanism of Action
This compound is an ATP-competitive inhibitor that specifically targets the inactive conformation of the FLT3 kinase. By binding to this conformation, it prevents the kinase from adopting its active state, thereby blocking autophosphorylation and the subsequent activation of downstream signaling pathways. This inhibition of aberrant FLT3 signaling ultimately leads to the induction of apoptosis and cell cycle arrest in FLT3-mutated leukemia cells.
Preclinical Data
Cellular Activity
This compound has demonstrated potent activity in inhibiting the proliferation of leukemia cell lines harboring activating FLT3 mutations. The half-maximal inhibitory concentration (IC50) for cell proliferation is approximately 0.1 µM in Ba/F3 cells expressing either FLT3-ITD or the D835Y mutation.[4] This anti-proliferative effect is mediated through the induction of apoptosis.
| Cell Line | FLT3 Mutation | Assay | IC50 (µM) | Reference |
| Ba/F3-FLT3-ITD | ITD | Proliferation | ~ 0.1 | [4] |
| Ba/F3-FLT3-D835Y | TKD (D835Y) | Proliferation | ~ 0.1 | [4] |
Kinase Selectivity
While this compound is characterized as a selective FLT3 inhibitor, a comprehensive quantitative kinase selectivity profile against a broad panel of kinases is not publicly available. First-generation multikinase inhibitors often exhibit activity against other kinases, which can contribute to both therapeutic efficacy and off-target toxicities.
In Vivo Efficacy and Pharmacokinetics
To date, there is no publicly available data on the in vivo efficacy or pharmacokinetic properties of this compound in animal models of AML.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound.
Cell Lines and Culture
-
Cell Lines: Ba/F3 murine pro-B cells engineered to express human FLT3-ITD or FLT3-D835Y. These cells are dependent on FLT3 signaling for survival and proliferation.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and for parental Ba/F3 cells, 1 ng/mL of murine IL-3.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
Cellular Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed Ba/F3-FLT3 mutant cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.
-
Compound Treatment: Add serial dilutions of this compound (e.g., from 0.01 to 10 µM) to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (Annexin V staining) and loss of membrane integrity (Propidium Iodide staining).
-
Cell Treatment: Treat Ba/F3-FLT3 mutant cells (1 x 10^6 cells/mL) with this compound at various concentrations for 24-48 hours.
-
Cell Harvesting: Collect the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative) and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
Western Blot Analysis of FLT3 Signaling
This technique is used to detect changes in the phosphorylation status of FLT3 and its downstream signaling proteins.
-
Cell Lysis: Treat Ba/F3-FLT3 mutant cells with this compound for a specified time (e.g., 2-4 hours), then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-FLT3, total FLT3, phospho-STAT5, total STAT5, phospho-ERK, total ERK, phospho-AKT, and total AKT overnight at 4°C. A loading control like GAPDH or β-actin should also be used.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
References
- 1. journals.plos.org [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Binding Affinity of AFG206 to the FLT3 Kinase Domain
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of AFG206, a first-generation ATP-competitive "type II" inhibitor of the FMS-like tyrosine kinase 3 (FLT3). This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key biological and experimental processes to support research and development efforts in targeting FLT3, a critical protein in the pathogenesis of Acute Myeloid Leukemia (AML).
Introduction to this compound and the FLT3 Kinase
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a pivotal role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1] Activating mutations in the FLT3 gene are among the most common genetic alterations in Acute Myeloid Leukemia (AML), making it a prime therapeutic target.[2] These mutations, most frequently internal tandem duplications (ITD) in the juxtamembrane domain, lead to constitutive activation of the kinase and downstream signaling pathways, driving leukemogenesis.[2]
This compound has been identified as a first-generation "type II" inhibitor of FLT3.[2] Type II inhibitors bind to the inactive "DFG-out" conformation of the kinase, where the DFG (Asp-Phe-Gly) motif at the start of the activation loop is flipped. This mode of binding offers a high degree of selectivity by exploiting a hydrophobic pocket adjacent to the ATP-binding site that is only accessible in this inactive state.[2]
Quantitative Data on Inhibitor Potency
For comparative purposes, the binding affinities of other well-characterized type II FLT3 inhibitors are presented below. These values, determined through biochemical assays, offer a benchmark for the potency expected from this class of compounds.
| Inhibitor | Target | Assay Type | Kd (nM) | Reference(s) |
| This compound | FLT3-ITD | Cell Proliferation | ~100 (IC50) | [2] |
| This compound | FLT3-D835Y | Cell Proliferation | ~100 (IC50) | [2] |
| Quizartinib (AC220) | FLT3 | Binding Assay | 3.3 | [3] |
| AC886 (Quizartinib Metabolite) | FLT3 | Binding Assay | 1.1 | [3] |
| Sorafenib | FLT3 | Binding Assay | 5.9 | [3] |
Note: The IC50 value for this compound represents the concentration required to inhibit 50% of cell proliferation and is an indirect measure of binding affinity. Kd values for other inhibitors represent the direct equilibrium dissociation constant.
Signaling Pathways and Experimental Workflows
To understand the context of this compound's action, it is essential to visualize the FLT3 signaling pathway and the experimental workflows used to characterize such inhibitors.
The diagram above illustrates the canonical FLT3 signaling cascade. Ligand binding induces receptor dimerization and autophosphorylation, creating docking sites for adaptor proteins like GRB2. This initiates downstream signaling through major pathways including the RAS/MAPK, PI3K/AKT, and STAT5 pathways, ultimately promoting cell proliferation and survival.[1]
This workflow outlines the typical experimental process for characterizing a kinase inhibitor like this compound. It begins with biochemical assays to determine direct enzyme inhibition and binding affinity, followed by cellular assays to assess the compound's effect on cell proliferation and apoptosis.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound's binding and functional effects on the FLT3 kinase domain.
In Vitro FLT3 Kinase Activity Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available kinase assay kits and is suitable for determining the IC50 of an inhibitor against purified FLT3 kinase.
Objective: To measure the enzymatic activity of FLT3 kinase in the presence of varying concentrations of this compound and determine its IC50 value.
Materials:
-
Recombinant human FLT3 kinase
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
This compound (or other test inhibitor)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in kinase assay buffer with a final concentration of 1% DMSO.
-
Reaction Setup:
-
Add 1 µL of the diluted this compound or vehicle (1% DMSO) to the wells of a 384-well plate.
-
Add 2 µL of a solution containing recombinant FLT3 kinase in kinase assay buffer.
-
Add 2 µL of a solution containing the substrate (MBP) and ATP in kinase assay buffer. The final ATP concentration should be at or near the Km for FLT3.
-
-
Kinase Reaction: Mix the plate gently and incubate at 30°C for a predetermined time (e.g., 60 minutes).
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced during the kinase reaction into ATP, which is then used by a luciferase to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the proliferation of leukemia cells that are dependent on FLT3 signaling, such as Ba/F3 cells engineered to express FLT3-ITD.
Objective: To determine the IC50 of this compound for the inhibition of proliferation in FLT3-dependent cells.
Materials:
-
Ba/F3-FLT3-ITD cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
Procedure:
-
Cell Seeding: Seed Ba/F3-FLT3-ITD cells into a 96-well plate at a density of approximately 5,000 to 10,000 cells per well in 100 µL of culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell proliferation relative to the vehicle-treated control. Plot the percentage of proliferation against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.[4]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the induction of apoptosis by this compound in FLT3-mutant leukemia cells.
Objective: To determine the percentage of apoptotic and necrotic cells in a population of FLT3-mutant cells after treatment with this compound.
Materials:
-
FLT3-mutant leukemia cell line (e.g., MV4-11 or MOLM-13)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a culture plate and treat with various concentrations of this compound or a vehicle control for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Harvest the cells (both adherent and suspension, if applicable) and wash them twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 106 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples on a flow cytometer within one hour. Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V-/PI-): Live cells
-
Lower-Right (Annexin V+/PI-): Early apoptotic cells
-
Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V-/PI+): Necrotic cells Compare the percentage of apoptotic cells in the this compound-treated samples to the vehicle control.[5][6]
-
Conclusion
This compound is a potent first-generation, type II inhibitor of FLT3 kinase, demonstrating significant anti-proliferative and pro-apoptotic effects in cellular models of FLT3-mutant AML. While a direct measure of its binding affinity (Kd) is not publicly available, its cellular IC50 of approximately 0.1 µM indicates strong functional inhibition. The provided protocols offer a robust framework for the further characterization of this compound and other novel FLT3 inhibitors, which are crucial for the development of more effective therapies for this challenging disease. The visualization of the FLT3 signaling pathway and experimental workflows further aids in understanding the mechanism of action and the evaluation process for this class of targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Lestaurtinib - Wikipedia [en.wikipedia.org]
- 3. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lestaurtinib, a multitargeted tyrosine kinase inhibitor: from bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
An In-depth Technical Guide to the Target Selectivity Profile of AFG206
Disclaimer: Publicly available information for a molecule designated "AFG206" is not available at the time of this writing. The following technical guide has been generated using the well-characterized, multi-targeted kinase inhibitor Dasatinib as a representative compound to illustrate the requested data presentation, experimental protocols, and visualizations. All data and pathways described herein pertain to Dasatinib.
Introduction
This document provides a comprehensive overview of the target selectivity profile of Dasatinib, a potent, orally available small molecule inhibitor of multiple tyrosine kinases. Initially developed as a second-generation inhibitor for chronic myeloid leukemia (CML), its polypharmacology has led to investigations in a broader range of malignancies. Understanding its detailed selectivity profile is critical for elucidating its mechanism of action, predicting potential therapeutic applications, and anticipating off-target effects.
Dasatinib's primary mechanism of action involves the inhibition of the BCR-ABL fusion protein, the hallmark of CML, and SRC family kinases (SFKs).[1] Unlike first-generation inhibitors like Imatinib, Dasatinib can bind to both the active and inactive conformations of the ABL kinase domain, enabling it to overcome many forms of Imatinib resistance.[1] This guide summarizes its biochemical and cellular activities, details the methodologies used for its characterization, and visualizes its engagement with key cellular signaling pathways.
Quantitative Kinase Selectivity Profile
The kinase selectivity of Dasatinib has been extensively profiled using various in vitro assays. The following tables summarize its inhibitory activity against a panel of key kinases, providing a quantitative measure of its potency and selectivity.
Table 2.1: Biochemical IC₅₀ Values for Key Kinase Targets
This table presents the half-maximal inhibitory concentrations (IC₅₀) of Dasatinib against a selection of purified recombinant kinases. These values are indicative of the direct inhibitory potential of the compound on the enzyme's activity.
| Kinase Target | IC₅₀ (nM) | Kinase Family | Comments |
| ABL1 | < 1 | ABL | Primary target in CML. |
| SRC | 0.5 - 1.1 | SRC | Potent inhibition of SRC family kinases.[2] |
| LCK | < 1 | SRC | Key kinase in T-cell signaling. |
| YES1 | < 1 | SRC | Member of the SRC family. |
| FYN | < 1 | SRC | Member of the SRC family. |
| c-KIT | < 30 | RTK | Target in gastrointestinal stromal tumors.[3] |
| PDGFRβ | < 30 | RTK | Platelet-derived growth factor receptor.[3] |
| EPHA2 | < 30 | RTK | Ephrin receptor with roles in angiogenesis.[3] |
| FAK | 0.2 | FAK | Focal Adhesion Kinase, involved in migration.[3] |
Data compiled from multiple sources indicating a range of reported values.[2][3][4]
Table 2.2: Cellular IC₅₀ Values in Various Cancer Cell Lines
This table summarizes the IC₅₀ values of Dasatinib in different human cancer cell lines, reflecting its anti-proliferative activity in a cellular context. This activity is a composite of its effects on multiple targets and cellular processes.
| Cell Line | Cancer Type | Key Target(s) | Cellular IC₅₀ (nM) |
| K562 | Chronic Myeloid Leukemia (CML) | BCR-ABL | < 1 |
| Lox-IMVI | Melanoma | SRC | 35.4 |
| HT144 | Melanoma | SRC | > 1000 |
| NCI-H1975 | Non-Small Cell Lung Cancer | EGFR, SRC | 950 |
| NCI-H1650 | Non-Small Cell Lung Cancer | EGFR, SRC | 3640 |
| HTLA-230 | Neuroblastoma | SRC | ~50 |
| SY5Y | Neuroblastoma | SRC | ~100 |
Cellular IC₅₀ values can vary based on assay conditions and duration of exposure.[3][5][6]
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to determine the target selectivity and cellular activity of kinase inhibitors like Dasatinib.
In Vitro Kinase Assay (Radiometric)
This protocol describes a common method to determine the biochemical potency of an inhibitor against a purified kinase.
Objective: To measure the IC₅₀ value of a test compound against a specific kinase by quantifying the phosphorylation of a substrate.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (e.g., a peptide or protein like Myelin Basic Protein)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP (radioactive ATP)
-
Non-radioactive ATP
-
Test compound (Dasatinib) at various concentrations
-
96-well plates
-
Phosphocellulose paper or membrane
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of Dasatinib in DMSO, then dilute further into the kinase reaction buffer to the desired final concentrations.
-
Reaction Setup: In a 96-well plate, add the kinase and its specific substrate to the kinase reaction buffer.
-
Inhibitor Incubation: Add the diluted Dasatinib or DMSO (vehicle control) to the wells and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiation of Reaction: Start the kinase reaction by adding a mix of [γ-³²P]ATP and non-radioactive ATP to each well. The final ATP concentration should be close to the Kₘ for the specific kinase.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.
-
Termination: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the free [γ-³²P]ATP will not.
-
Washing: Wash the phosphocellulose paper multiple times with phosphoric acid to remove any unbound [γ-³²P]ATP.
-
Quantification: Measure the radioactivity of the phosphorylated substrate on the paper using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each Dasatinib concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[7]
Cellular Proliferation Assay (MTT Assay)
This protocol describes a colorimetric assay to measure the effect of a compound on the proliferation and viability of cancer cells.
Objective: To determine the IC₅₀ value of a test compound by assessing its impact on the metabolic activity of a cell line.
Materials:
-
Human cancer cell line (e.g., K562)
-
Complete cell culture medium
-
Test compound (Dasatinib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Harvest exponentially growing cells, count them, and seed them into a 96-well plate at a predetermined density (e.g., 2,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight to allow for cell attachment (for adherent cells).[5]
-
Compound Treatment: Prepare serial dilutions of Dasatinib in culture medium and add them to the wells. Include wells with medium only (blank) and cells with vehicle (DMSO) as a negative control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.[8]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[9]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.[10]
-
Absorbance Reading: Leave the plate at room temperature in the dark for at least 2 hours, then measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each Dasatinib concentration relative to the vehicle control. Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[8]
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by Dasatinib and a typical workflow for its characterization.
Figure 1: Simplified signaling pathways inhibited by Dasatinib. Dasatinib targets multiple key nodes, including BCR-ABL and SRC family kinases, leading to the downregulation of pro-survival and proliferative pathways like PI3K/AKT, RAS/MAPK, and STAT5.[1][11][12][13]
Figure 2: General experimental workflow for characterizing the selectivity profile of a kinase inhibitor like Dasatinib. The process integrates biochemical and cellular assays to build a comprehensive understanding of the compound's activity from enzyme to organism.
References
- 1. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 2. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Dasatinib Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1 [frontiersin.org]
- 6. Activity of tyrosine kinase inhibitor Dasatinib in neuroblastoma cells in vitro and in orthotopic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity-Based Protein Profiling Reveals Potential Dasatinib Targets in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chondrex.com [chondrex.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Direct effect of dasatinib on signal transduction pathways associated with a rapid mobilization of cytotoxic lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Therapeutic targets and signaling mechanisms of dasatinib activity against radiation skin ulcer [frontiersin.org]
- 13. aacrjournals.org [aacrjournals.org]
AFG206: A Technical Guide to its Apoptosis-Inducing Activity in Leukemia Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
AFG206 is a first-generation, ATP-competitive "type II" inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor.[1][2] Activating mutations in FLT3 are common in acute myeloid leukemia (AML) and are associated with a poor prognosis. This compound has been shown to potently inhibit the proliferation of leukemia cells harboring specific FLT3 mutations, namely the internal tandem duplication (ITD) and the D835Y mutation, through the induction of apoptosis. This document provides a comprehensive overview of the available technical information regarding the pro-apoptotic activity of this compound in leukemia cells.
Core Mechanism of Action
This compound functions by targeting the constitutively activated FLT3 receptor, a key driver of cell proliferation and survival in certain subtypes of leukemia. By inhibiting the tyrosine kinase activity of mutant FLT3, this compound disrupts downstream signaling pathways that are critical for leukemic cell survival, ultimately leading to programmed cell death, or apoptosis.
Quantitative Data Presentation
The available quantitative data for this compound's activity in leukemia cell lines is summarized below. It is important to note that while the half-maximal inhibitory concentration (IC50) for cell proliferation has been established, detailed dose-response data for the induction of apoptosis are not extensively available in the public domain.
| Cell Line | FLT3 Mutation Status | Parameter | Value | Reference |
| Ba/F3 | FLT3-ITD | IC50 (Cell Proliferation) | ~ 0.1 µM | [1] |
| Ba/F3 | D835Y | IC50 (Cell Proliferation) | ~ 0.1 µM | [1] |
Note: The Ba/F3 cell line is an interleukin-3 (IL-3) dependent pro-B cell line that can be rendered IL-3 independent by the introduction of an activating oncogene, such as a mutated FLT3 receptor. This makes it a valuable model system for studying the effects of targeted inhibitors like this compound.
Signaling Pathway
This compound induces apoptosis by inhibiting the constitutively active FLT3 signaling pathway. This pathway plays a central role in promoting cell survival and proliferation in leukemia cells with FLT3 mutations. The diagram below illustrates the key components of this pathway and the point of intervention for this compound.
Caption: this compound inhibits the constitutively active mutant FLT3 receptor, blocking downstream pro-survival signaling pathways.
Experimental Protocols
The following are detailed methodologies for key experiments that would be cited in the research of this compound's effects on leukemia cells. These are based on standard laboratory practices and information that can be inferred from the available literature.
Cell Culture and Maintenance of Ba/F3 Cell Lines
-
Cell Lines:
-
Parental Ba/F3 cells (IL-3 dependent)
-
Ba/F3 cells stably transfected with FLT3-ITD (IL-3 independent)
-
Ba/F3 cells stably transfected with FLT3-D835Y (IL-3 independent)
-
-
Culture Medium:
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
For parental Ba/F3 cells, the medium is additionally supplemented with 10 ng/mL of murine Interleukin-3 (IL-3).
-
-
Culture Conditions:
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell density is maintained between 1 x 10^5 and 1 x 10^6 cells/mL by passaging every 2-3 days.
-
Cell Proliferation Assay (MTS/MTT Assay)
-
Cell Seeding:
-
Cells are washed to remove IL-3 (for parental cells) or growth factors and resuspended in the appropriate assay medium.
-
Cells are seeded in a 96-well plate at a density of 5,000 to 10,000 cells per well.
-
-
Compound Treatment:
-
This compound is serially diluted to the desired concentrations in the assay medium.
-
The diluted compound is added to the wells, and the plate is incubated for 48-72 hours at 37°C.
-
-
Data Acquisition:
-
After the incubation period, a tetrazolium-based reagent (e.g., MTS or MTT) is added to each well.
-
The plate is incubated for an additional 1-4 hours to allow for the conversion of the reagent to a colored formazan product by viable cells.
-
The absorbance is measured using a microplate reader at the appropriate wavelength (e.g., 490 nm for MTS).
-
-
Data Analysis:
-
The absorbance values are normalized to the vehicle-treated control wells.
-
The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
-
Caption: Workflow for determining the IC50 of this compound on leukemia cell proliferation.
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
-
Cell Treatment:
-
Leukemia cells (e.g., Ba/F3-FLT3-ITD) are seeded in 6-well plates at a density of 0.5 x 10^6 to 1 x 10^6 cells/mL.
-
Cells are treated with various concentrations of this compound or vehicle control for a specified period (e.g., 24, 48 hours).
-
-
Cell Harvesting and Staining:
-
Cells are harvested and washed twice with cold PBS.
-
The cell pellet is resuspended in 1X Annexin V Binding Buffer.
-
Fluorescently-labeled Annexin V (e.g., Annexin V-FITC) and a viability dye (e.g., Propidium Iodide, PI) are added to the cell suspension.
-
The cells are incubated for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
The stained cells are analyzed on a flow cytometer.
-
Annexin V-positive, PI-negative cells are identified as early apoptotic cells.
-
Annexin V-positive, PI-positive cells are identified as late apoptotic or necrotic cells.
-
-
Data Analysis:
-
The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) is quantified using flow cytometry analysis software.
-
Caption: Workflow for the quantification of apoptosis in leukemia cells treated with this compound.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for leukemias driven by FLT3 mutations. Its mechanism of action, centered on the targeted inhibition of the FLT3 receptor, leads to the induction of apoptosis in malignant cells. While the currently available public data provides a strong foundation for its anti-leukemic activity, further research is warranted to fully elucidate the quantitative dose- and time-dependent effects on apoptosis and to further detail the downstream signaling consequences of FLT3 inhibition by this compound. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to design and interpret studies aimed at further characterizing the therapeutic potential of this compound.
References
In Silico Modeling of AFG206 Docking to FMS-like Tyrosine Kinase 3 (FLT3): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations, are prevalent in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis.[1][2] These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled cell growth and survival.[3][4] Consequently, FLT3 has emerged as a significant therapeutic target for AML.[5][6] AFG206 is a first-generation, ATP-competitive "type II" inhibitor of FLT3.[7][8] This technical guide provides an in-depth overview of the in silico modeling of this compound docking to the FLT3 kinase domain, offering a detailed methodology and visualization of the relevant signaling pathways.
Introduction to FLT3 and this compound
FLT3 is a member of the class III receptor tyrosine kinase family.[5] In its wild-type form, the binding of the FLT3 ligand triggers receptor dimerization and autophosphorylation, activating downstream signaling cascades such as the PI3K/AKT, RAS/MAPK, and STAT5 pathways.[9][10] In AML, mutations often lead to ligand-independent activation of these pathways, driving leukemogenesis.[1][4]
This compound is characterized as a "type II" FLT3 inhibitor.[8][11] Type II inhibitors bind to the inactive "DFG-out" conformation of the kinase, where the DFG (Asp-Phe-Gly) motif is flipped. This class of inhibitors typically occupies the ATP-binding site and an adjacent hydrophobic pocket.[8] this compound has demonstrated potent inhibition of cell proliferation in cell lines expressing mutant FLT3, with an IC50 value of approximately 0.1 µM.[7][8]
FLT3 Signaling Pathways
The constitutive activation of FLT3 in AML leads to the persistent stimulation of several downstream signaling pathways that promote cell survival and proliferation. Understanding these pathways is critical for contextualizing the mechanism of action of FLT3 inhibitors like this compound.
Key Downstream Signaling Cascades
-
PI3K/AKT/mTOR Pathway: This pathway is crucial for cell survival, growth, and proliferation. Activated FLT3 phosphorylates and activates PI3K, which in turn activates AKT. AKT then modulates a variety of downstream targets, including mTOR, to prevent apoptosis and promote cell cycle progression.[12]
-
RAS/RAF/MEK/ERK (MAPK) Pathway: This cascade is a central regulator of cell proliferation and differentiation. Activated FLT3 engages the RAS/MAPK pathway, leading to the activation of ERK, which translocates to the nucleus to regulate gene expression involved in cell growth.[9][13]
-
JAK/STAT5 Pathway: The JAK/STAT pathway is directly involved in cytokine signaling and cell proliferation. FLT3 activation leads to the phosphorylation and activation of STAT5, which then dimerizes, translocates to the nucleus, and acts as a transcription factor for genes promoting cell survival and proliferation.[1][10]
Signaling Pathway Diagram
Caption: FLT3 Downstream Signaling Pathways.
In Silico Docking Methodology for this compound and FLT3
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[14][15] This section outlines a detailed protocol for the in silico docking of this compound to the FLT3 kinase domain.
Experimental Workflow
The overall workflow for the in silico docking of this compound to FLT3 involves several key steps, from protein and ligand preparation to docking simulation and analysis of the results.
Caption: In Silico Docking Workflow.
Detailed Protocols
3.2.1. Protein Preparation
-
Obtain Crystal Structure: The crystal structure of the human FLT3 kinase domain in the "DFG-out" conformation is retrieved from the Protein Data Bank (PDB). A suitable entry is PDB ID: 4XUF, which is in complex with a type II inhibitor.
-
Pre-processing: The protein structure is prepared using molecular modeling software such as UCSF Chimera or AutoDock Tools.[16] This involves:
-
Removing water molecules and any co-crystallized ligands.
-
Adding polar hydrogen atoms.
-
Assigning atomic charges (e.g., Gasteiger charges).[16]
-
Repairing any missing side chains or residues.
-
3.2.2. Ligand Preparation
-
Obtain Ligand Structure: The 2D structure of this compound is obtained from a chemical database like PubChem or MedChemExpress.[7]
-
3D Conversion and Optimization: The 2D structure is converted to a 3D structure. The geometry is then optimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. This can be done using software like Avogadro or ChemDraw.
-
Charge and Torsion Assignment: Atomic charges are assigned, and the rotatable bonds (torsions) are defined, which is crucial for flexible ligand docking.
3.2.3. Grid Box Generation
-
Define Binding Site: The binding site is defined as the ATP-binding pocket and the adjacent hydrophobic region characteristic for type II inhibitors. The center of the grid box is typically set to the geometric center of the co-crystallized ligand in the template structure (PDB: 4XUF).
-
Set Dimensions: The dimensions of the grid box are set to be large enough to encompass the entire binding site and allow for translational and rotational movement of the ligand. A typical size would be 25 x 25 x 25 Å.
3.2.4. Molecular Docking Simulation
-
Select Docking Software: A widely used docking program such as AutoDock Vina is employed for the simulation.[15]
-
Configure Docking Parameters: The prepared protein and ligand files, along with the grid box parameters, are used as input. The exhaustiveness of the search, which determines the computational effort, is set to an appropriate value (e.g., 8 or 16).
-
Run Simulation: The docking simulation is initiated. The program will explore different conformations of this compound within the defined binding site and rank them based on a scoring function that estimates the binding affinity.[14]
3.2.5. Analysis of Results
-
Binding Affinity: The primary quantitative output is the binding affinity, typically expressed in kcal/mol. A more negative value indicates a stronger predicted binding.
-
Binding Pose and Interactions: The top-ranked binding poses are visually inspected. The interactions between this compound and the amino acid residues of FLT3 are analyzed. This includes identifying hydrogen bonds, hydrophobic interactions, and any other significant non-covalent interactions. This can be visualized using software like PyMOL or Discovery Studio.
Quantitative Data Summary
While specific docking scores for this compound are not publicly available in the reviewed literature, the following table summarizes the known quantitative data for this compound and provides a template for presenting results from a docking study.
| Parameter | Value | Reference |
| Experimental Data | ||
| IC50 (FLT3-ITD-Ba/F3 cells) | ~ 0.1 µM | [7][8] |
| IC50 (D835Y-Ba/F3 cells) | ~ 0.1 µM | [7][8] |
| In Silico Data (Hypothetical) | ||
| Binding Affinity (kcal/mol) | To be determined | - |
| Interacting Residues | To be identified | - |
| Number of Hydrogen Bonds | To be counted | - |
Conclusion
The in silico modeling of this compound docking to FLT3 provides valuable insights into the molecular basis of its inhibitory activity. By following a structured computational workflow, researchers can predict the binding mode and affinity of this compound, elucidating the key interactions within the FLT3 kinase domain. This information is instrumental in the rational design and optimization of novel and more potent FLT3 inhibitors for the treatment of AML. The methodologies and visualizations presented in this guide serve as a comprehensive resource for professionals in the field of drug discovery and development.
References
- 1. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 3. ashpublications.org [ashpublications.org]
- 4. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of selective FLT3 inhibitors - Vichem [vichemchemie.com]
- 6. FLT3 inhibitor design using molecular docking based virtual screening for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Antileukemic Effects of Novel First- and Second-Generation FLT3 Inhibitors: Structure-Affinity Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enhancing Therapeutic Efficacy of FLT3 Inhibitors with Combination Therapy for Treatment of Acute Myeloid Leukemia [mdpi.com]
- 11. Antileukemic Effects of Novel First- and Second-Generation FLT3 Inhibitors: Structure-Affinity Comparison PMID: 21779428 | MCE [medchemexpress.cn]
- 12. researchgate.net [researchgate.net]
- 13. Mechanisms of resistance to FLT3 inhibitors and the role of the bone marrow microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. KBbox: Methods [kbbox.h-its.org]
- 16. In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Early-Stage Research on AFG206 and its Analogs: A Technical Overview
Initial searches for publicly available early-stage research data on a compound designated "AFG206" and its analogs have not yielded specific results. This suggests that "this compound" may be a very new experimental compound, an internal corporate designation not yet disclosed in scientific literature, or potentially a mistyped identifier.
Further investigation is required to provide a comprehensive technical guide as requested. To proceed, it is crucial to verify the exact name and any alternative identifiers for the compound of interest.
Once the correct compound information is available, a thorough analysis will be conducted, focusing on the following key areas to construct an in-depth technical whitepaper for researchers, scientists, and drug development professionals.
Proposed Structure of the Technical Guide:
Introduction and Background
-
Compound Profile: A detailed overview of this compound, including its chemical class, origin (synthetic or natural product-derived), and the scientific rationale for its development.
-
Therapeutic Hypothesis: The proposed mechanism of action and the intended therapeutic target(s). This section will outline the specific cellular or molecular pathways believed to be modulated by this compound and its analogs.
Quantitative Data Summary
All available quantitative data from preclinical studies will be systematically organized into tables for straightforward comparison and analysis. This will include:
-
Table 1: In Vitro Activity: Data such as IC₅₀, EC₅₀, Ki, and other relevant metrics against target enzymes, receptors, or cell lines.
-
Table 2: In Vivo Efficacy: Summary of animal model data, including dose-response relationships, tumor growth inhibition, or other relevant efficacy endpoints.
-
Table 3: Pharmacokinetic Properties: Key ADME (Absorption, Distribution, Metabolism, and Excretion) parameters such as half-life, bioavailability, and clearance rates.
-
Table 4: Preliminary Toxicology: Early safety data, including maximum tolerated dose (MTD) and any observed adverse effects in preclinical models.
Key Experimental Protocols
Detailed methodologies for pivotal experiments will be provided to ensure reproducibility and critical evaluation of the findings. This will cover:
-
Biochemical Assays: Step-by-step protocols for enzyme inhibition assays, binding assays, and other in vitro functional assays.
-
Cell-Based Assays: Detailed procedures for cell viability, apoptosis, proliferation, and signaling pathway modulation assays.
-
Animal Models: Comprehensive descriptions of the in vivo models used, including animal strains, dosing regimens, and methods for assessing efficacy and toxicity.
Signaling Pathways and Mechanisms of Action
Visual representations of the molecular pathways influenced by this compound will be a central component of this guide.
-
Signaling Pathway Diagrams: Custom diagrams generated using Graphviz (DOT language) will illustrate the known or hypothesized signaling cascades affected by the compound. These diagrams will adhere to strict formatting guidelines to ensure clarity and high contrast for all elements.
-
Example Diagram (Hypothetical):
Hypothetical signaling pathway for this compound.
-
-
Experimental Workflow Diagrams: Visual workflows will be provided to outline the sequence of experimental steps, from compound synthesis and screening to in vivo testing.
-
Example Workflow:
General experimental workflow for drug discovery.
-
Synthesis of this compound and its Analogs
-
Synthetic Schemes: Where available, reaction schemes for the synthesis of this compound and key analogs will be presented.
-
Structure-Activity Relationship (SAR): An analysis of how modifications to the chemical structure of this compound analogs impact their biological activity.
Future Directions and Conclusion
-
Translational Potential: A discussion of the potential clinical applications of this compound and the next steps required for its development.
-
Knowledge Gaps: Identification of areas where further research is needed to fully understand the compound's mechanism and therapeutic potential.
To initiate the creation of this comprehensive guide, please provide a verified compound name or any associated publications or patents.
An In-depth Technical Guide to AFG206 (CAS Number: 630122-37-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties of AFG206, a first-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor. The information is compiled for an audience with a technical background in drug discovery and development, with a focus on data presentation, experimental context, and molecular mechanisms.
Core Properties of this compound
This compound, with the CAS number 630122-37-1, is a small molecule inhibitor of the FLT3 receptor tyrosine kinase.[1][2] It is classified as a "type II" inhibitor, indicating its specific mechanism of binding to the inactive conformation of the kinase.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 630122-37-1 | [1][2] |
| Molecular Formula | C20H19N3O2 | MedchemExpress, BIOZOL |
| Molecular Weight | 333.38 g/mol | MedchemExpress, BIOZOL |
| IUPAC Name | N-(4-ethylphenyl)-N'-[4-(4-pyridinyloxy)phenyl]urea | ChemicalBook |
| Solubility | Soluble in DMSO, insoluble in water | LabNovo |
| Melting Point | Data not available in the searched literature. |
Biological Activity and Mechanism of Action
This compound is an ATP-competitive inhibitor that potently targets mutant forms of the FLT3 receptor, which are implicated in the pathogenesis of Acute Myeloid Leukemia (AML).[1] Its primary biological effect is the inhibition of cell proliferation through the induction of apoptosis.
Table 2: In Vitro Biological Activity of this compound
| Cell Line | FLT3 Mutation Status | Assay | Endpoint | IC50 | Source |
| Ba/F3 | FLT3-ITD | Cell Proliferation | Inhibition of cell growth | ~0.1 µM | [1] |
| Ba/F3 | D835Y | Cell Proliferation | Inhibition of cell growth | ~0.1 µM | [1] |
Mechanism of Action: Type II FLT3 Inhibition
As a type II inhibitor, this compound binds to the inactive conformation of the FLT3 kinase domain.[3][4] Specifically, it targets the hydrophobic region adjacent to the ATP-binding pocket that is accessible only when the kinase is in its inactive state.[4][5] This binding mode prevents the conformational changes required for kinase activation, thereby blocking downstream signaling pathways that promote cell survival and proliferation.[3][4]
Signaling Pathway
Mutations in the FLT3 gene, such as internal tandem duplications (ITD) in the juxtamembrane domain or point mutations in the tyrosine kinase domain (TKD), lead to constitutive activation of the receptor.[5] This ligand-independent signaling activates downstream pathways including RAS/MAPK, PI3K/AKT, and STAT5, which are crucial for the survival and proliferation of leukemic cells.[4] this compound, by inhibiting the mutated FLT3, effectively shuts down these oncogenic signaling cascades.
Caption: Figure 1: FLT3 Signaling Pathway and Inhibition by this compound
Experimental Protocols
The following are generalized experimental protocols based on standard methodologies for the key experiments cited in the primary literature for this compound. The specific details of the protocols used in the foundational study by Weisberg et al. (2010) were not available in the accessed literature.
3.1. Cell Proliferation Assay (MTT Assay)
This assay is used to assess the effect of this compound on the viability and proliferation of FLT3-mutant cell lines.
-
Cell Lines: Ba/F3 cells expressing FLT3-ITD or FLT3-D835Y.
-
Procedure:
-
Cells are seeded in 96-well plates at a density of approximately 5,000-10,000 cells per well in the appropriate growth medium.
-
This compound is serially diluted in the growth medium and added to the wells to achieve a range of final concentrations. A vehicle control (e.g., DMSO) is also included.
-
The plates are incubated for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours.
-
The resulting formazan crystals are solubilized with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The IC50 value is calculated from the dose-response curve.
-
References
- 1. biorxiv.org [biorxiv.org]
- 2. Post-transplant maintenance therapy in acute myeloid leukemia after allogeneic hematopoietic stem cell transplantation … [ouci.dntb.gov.ua]
- 3. Antileukemic Effects of Novel First- and Second-Generation FLT3 Inhibitors: Structure-Affinity Comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ORBi: Detailed Reference [orbi.uliege.be]
- 5. mdpi.com [mdpi.com]
Understanding the role of AFG206 in hematological malignancies
An In-Depth Technical Guide to the Role of ESG206 in Hematological Malignancies
Disclaimer: Initial searches for "AFG206" in the context of hematological malignancies did not yield specific public information. However, a similarly named investigational drug, ESG206 , is currently in clinical development for B-cell malignancies. This guide focuses on the available data for ESG206, a novel therapeutic agent with a promising mechanism of action for this patient population.
Introduction
ESG206 is a recombinant humanized anti-B-cell Activating Factor-Receptor (BAFF-R) monoclonal antibody being developed by Shanghai Escugen Biotechnology Co., Ltd. for the treatment of relapsed or refractory (R/R) B-cell malignancies.[1][2] BAFF-R is a compelling therapeutic target as it is predominantly expressed on mature B-cells, including malignant ones, and plays a crucial role in their survival and proliferation.[3] Notably, ESG206 has been modified through glycoengineering to enhance its Antibody-Dependent Cellular Cytotoxicity (ADCC) effects, offering a potent mechanism for eliminating tumor cells.[1][2] Preclinical studies have demonstrated the anti-tumor efficacy of ESG206 in various malignant B-cell disease models, including those resistant to established therapies like rituximab and ibrutinib.[1][2]
Mechanism of Action
ESG206 exerts its anti-tumor effects through a dual mechanism of action: blockade of the BAFF-R signaling pathway and enhanced ADCC.
1. Inhibition of BAFF-R Signaling:
The binding of the cytokine BAFF to its receptor, BAFF-R, on the surface of B-cells triggers downstream signaling cascades that are critical for B-cell survival and maturation.[3][4][5] These pathways include the canonical and non-canonical NF-κB pathways, as well as the PI3K pathway, all of which promote the expression of pro-survival proteins and regulate cellular proliferation.[4][6] In malignant B-cells, aberrant activation of the BAFF/BAFF-R axis can contribute to tumor cell survival and resistance to apoptosis.[3] ESG206, as a monoclonal antibody, is designed to bind to BAFF-R, thereby preventing the binding of BAFF and inhibiting these pro-survival signals.
2. Enhanced Antibody-Dependent Cellular Cytotoxicity (ADCC):
ESG206 is glycoengineered to enhance its ADCC activity.[1][2] ADCC is an immune mechanism where an antibody flags a target cell (in this case, a malignant B-cell) for destruction by effector immune cells, most notably Natural Killer (NK) cells. The Fab portion of ESG206 binds to BAFF-R on the tumor cell, while its Fc portion binds with high affinity to the FcγRIIIa receptor on NK cells. This engagement activates the NK cell to release cytotoxic granules containing perforin and granzymes, which induce apoptosis in the cancer cell. The glycoengineering of ESG206, likely through afucosylation, increases the binding affinity of its Fc region to FcγRIIIa, leading to a more potent anti-tumor immune response.[7][8]
Preclinical and Clinical Development
Preclinical Studies
Experimental Protocols:
Detailed protocols for the preclinical evaluation of ESG206 are not yet publicly available in full. However, published abstracts indicate that the anti-tumor effects of ESG206 were validated in a range of malignant B-cell disease models.[1][2] These studies included in vivo assessments using lymphoma xenograft models. Notably, the efficacy of ESG206 was demonstrated in models that were resistant to standard-of-care agents such as rituximab and ibrutinib, highlighting its potential to overcome existing treatment resistance.[1][2] These xenograft studies would typically involve the implantation of human lymphoma cell lines or patient-derived tumor tissue into immunocompromised mice, followed by treatment with ESG206 or control agents. Tumor growth would be monitored over time to assess the efficacy of the treatment.
Quantitative Data:
Specific quantitative data from these preclinical studies, such as tumor growth inhibition percentages or survival data, have not been detailed in the currently available public information.
Clinical Trials: A Phase 1 Study in B-cell Lymphoid Malignancies (NCT05822843)
A first-in-human, Phase I, multicenter, open-label, dose-escalation study of ESG206 is being conducted in adult subjects with relapsed or refractory B-cell lymphoid malignancies.[9][10]
Study Objectives:
-
Primary: To evaluate the safety and tolerability of ESG206 and to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).
-
Secondary: To assess the pharmacokinetic (PK) profile and preliminary anti-tumor efficacy of ESG206.
Experimental Protocol (Clinical Trial Design):
The study employs a sequential-cohort, dose-escalation design.[9] ESG206 is administered intravenously every two weeks, with a four-week treatment cycle.[1][2] The dose escalation has utilized an accelerated titration for the initial dose level, followed by a Bayesian Optimal Interval design for subsequent dose levels.[1][2] Dose-limiting toxicities (DLTs) are assessed within the first 28 days of treatment.[1][2]
Key Inclusion and Exclusion Criteria:
| Inclusion Criteria | Exclusion Criteria |
| Age ≥ 18 years | Prior chemotherapy, targeted therapy, or immunotherapy within 14 days of first dose |
| Histologically confirmed, incurable R/R B-cell hematologic malignancy | Major surgery within 4 weeks of first dose |
| Progression despite standard of care therapy | Autologous stem cell transplant within 100 days of first dose |
| Measurable or evaluable disease | Severe or uncontrolled systemic diseases |
| ECOG performance status of 0 or 1 | Known hypersensitivity to the investigational product |
| Adequate organ function | Pregnant or breastfeeding |
Source: ClinicalTrials.gov NCT05822843[9]
Preliminary Clinical Data (as of January 30, 2024):
The following tables summarize the preliminary data from the first six patients enrolled in the study, as presented at the 2024 ASCO Annual Meeting.[1][2]
Patient Demographics and Disease Characteristics:
| Characteristic | Value |
| Number of Patients | 6 |
| Median Age (years) | 56 |
| Gender (Female) | 83.3% |
| Median Prior Lines of Therapy | 2 (Range: 1-3) |
| Follicular Lymphoma (FL) | 3 |
| Diffuse Large B-cell Lymphoma (DLBCL) | 3 |
Preliminary Safety and Efficacy:
| Parameter | Observation |
| Safety | |
| Dose-Limiting Toxicities (up to 6 mg/kg Q2W) | None observed |
| Grade ≥3 Treatment-Related Adverse Events (TRAEs) | None occurred |
| Common TRAEs | Anemia, decreased white blood cell count, hyperlipidemia, elevated bilirubin, diarrhea, infusion reactions, upper respiratory infections |
| Efficacy | |
| Partial Response (PR) | 1 FL patient (3 mg/kg Q2W), 1 DLBCL patient (3 mg/kg Q2W) |
| CNS Activity | 39.5% reduction in brain lesion size in an FL patient with intracranial metastases after 2 cycles |
| Pharmacodynamics | |
| Peripheral CD20+ B-cells | Significant decrease observed at 1 and 3 mg/kg Q2W dose levels |
Conclusion
ESG206 is a promising novel therapeutic agent for patients with relapsed or refractory B-cell malignancies. Its dual mechanism of action, combining the inhibition of the pro-survival BAFF-R signaling pathway with enhanced ADCC, offers a potent and targeted approach to eliminating cancer cells. Preliminary data from the ongoing Phase I clinical trial suggest that ESG206 is well-tolerated and demonstrates encouraging signs of clinical activity, even in heavily pre-treated patients and in challenging presentations such as CNS metastases.[1][2] The continued clinical development of ESG206 is warranted and will further elucidate its role in the treatment landscape of hematological malignancies.
References
- 1. Preliminary results of a first-in-human study on ESG206, a novel anti-BAFF-R monoclonal antibody, in relapsed or refractory B-cell malignancies. - ASCO [asco.org]
- 2. ascopubs.org [ascopubs.org]
- 3. Role of BAFF/BAFF-R axis in B-cell non-Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BAFF-R Specific Activation of TRAF6 and the PI3K-Pathway in Lymphoma B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of BAFF-R Signaling in the Growth of Primary Central Nervous System Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Context-specific BAFF-R signaling by the NF-κB and PI3K pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycoengineering of AAV-delivered monoclonal antibodies yields increased ADCC activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glycoengineering of AAV-delivered monoclonal antibodies yields increased ADCC activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. A Phase 1 Study of ESG206 in Adult Subjects With B-cell Lymphoid Malignancies [clin.larvol.com]
Methodological & Application
No Publicly Available Information on "AFG206" In Vitro Cell-Based Assay Protocols
Extensive searches for a compound or drug designated "AFG206" have yielded no specific in vitro cell-based assay protocols, quantitative data, or established mechanisms of action. The provided search results offer general guidance on a variety of cell-based assay techniques, including those for cytotoxicity, T-cell activation, and cell invasion, but do not contain information specific to "this compound".
It is possible that "this compound" is an internal compound name not yet disclosed in public literature, a typographical error, or a developmental codename with limited available information. One clinical trial for a substance named "ADG206" was identified, which may or may not be related.
Without foundational information on the biological target, expected cellular effects, and chemical properties of "this compound," it is not possible to construct a detailed and accurate application note or protocol as requested. The development of a meaningful cell-based assay is contingent on understanding the compound's mechanism of action.
Researchers, scientists, and drug development professionals seeking to develop an in vitro assay for a novel compound like "this compound" would typically follow a structured approach:
-
Target Identification and Validation: Understanding the molecular target of the compound is the first step. This informs the choice of cell lines and the specific endpoints to be measured.
-
Assay Development and Optimization: This phase involves selecting the appropriate assay format (e.g., proliferation, apoptosis, reporter gene assay), optimizing parameters such as cell density, compound concentration range, and incubation time.
-
Assay Validation: The finalized assay is then validated for its robustness, reproducibility, and suitability for the intended purpose, such as high-throughput screening or mechanistic studies.
Given the current lack of public information, it is recommended to consult internal documentation or proprietary databases for details on "this compound" to proceed with developing a relevant and effective in vitro cell-based assay protocol.
Application Notes and Protocols: Preparation of AFG206 Stock Solution with DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of a stock solution of AFG206, a first-generation "type II" FMS-like tyrosine kinase 3 (FLT3) inhibitor, using dimethyl sulfoxide (DMSO) as the solvent. The protocol includes necessary materials, step-by-step instructions for preparation and storage, and important safety considerations. The provided information is intended to ensure the accurate and safe preparation of this compound for in vitro and in vivo research applications.
Introduction
This compound is a potent small molecule inhibitor of FLT3, a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML). Accurate preparation of a stock solution is the first critical step in ensuring the reliability and reproducibility of experimental results. Dimethyl sulfoxide (DMSO) is a common polar aprotic solvent used to dissolve a wide range of small molecules for biological assays. This document outlines a standardized procedure for dissolving and storing this compound in DMSO.
Quantitative Data Summary
A clear understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation. The key quantitative data for this compound and its solvent, DMSO, are summarized in the table below.
| Parameter | Value | Reference |
| This compound Molecular Weight | 333.38 g/mol | [1][2] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | General Practice |
| Typical Stock Concentration | 10 mM - 50 mM | Inferred from similar compounds |
| Storage of Stock Solution | Aliquoted at -20°C or -80°C | General Practice |
| DMSO Density | ~1.1 g/mL | N/A |
| Final DMSO concentration in Assay | < 0.5% (ideally < 0.1%) | General Practice |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The concentration can be adjusted based on experimental needs and the solubility of the specific batch of the compound.
Materials
-
This compound powder
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Optional: Sonicator water bath
Procedure
-
Equilibrate Reagents: Allow the this compound powder and DMSO to reach room temperature before opening to prevent condensation of moisture.
-
Weighing this compound:
-
Tare a clean, dry microcentrifuge tube on the analytical balance.
-
Carefully weigh a desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.33 mg of this compound.
-
Calculation:
-
Volume (L) x Concentration (mol/L) = moles
-
0.001 L x 0.010 mol/L = 0.00001 moles
-
moles x Molecular Weight ( g/mol ) = mass (g)
-
0.00001 moles x 333.38 g/mol = 0.00333 g = 3.33 mg
-
-
-
Adding DMSO:
-
Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder. To continue the example, add 1 mL of DMSO.
-
-
Dissolution:
-
Tightly cap the tube and vortex thoroughly for 1-2 minutes to dissolve the compound.
-
Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.
-
If the compound does not fully dissolve, brief sonication in a water bath (5-10 minutes) may aid in dissolution.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
Safety Precautions
-
Always handle this compound and DMSO in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
DMSO can facilitate the absorption of other chemicals through the skin. Avoid direct contact.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO for complete safety information.
Conclusion
This document provides a comprehensive protocol for the preparation of this compound stock solutions in DMSO. Adherence to this protocol will help ensure the preparation of accurate and stable stock solutions, which is fundamental for obtaining reliable and reproducible results in downstream applications. It is always recommended to consult the product-specific datasheet, if available, for any batch-specific handling instructions.
References
- 1. Inhibition of menin, BCL-2, and FLT3 combined with a hypomethylating agent cures NPM1/FLT3-ITD/-TKD mutant acute myeloid leukemia in a patient-derived xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antileukemic effects of the novel, mutant FLT3 inhibitor NVP-AST487: effects on PKC412-sensitive and -resistant FLT3-expressing cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: AFG206 Treatment of FLT3-Mutated Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), are among the most common genetic alterations in acute myeloid leukemia (AML). These mutations lead to constitutive activation of the FLT3 receptor, driving uncontrolled cell growth and contributing to a poor prognosis.
AFG206 is a first-generation, ATP-competitive "type II" FLT3 inhibitor. It selectively binds to the inactive conformation of the FLT3 kinase, potently inhibiting its autophosphorylation and the activation of downstream signaling pathways. Preclinical studies have demonstrated that this compound effectively inhibits the proliferation of AML cells harboring FLT3-ITD mutations and induces apoptosis.[1] These application notes provide detailed protocols for evaluating the efficacy of this compound in FLT3-mutated cell lines.
Data Presentation
Table 1: In Vitro Efficacy of this compound and Other FLT3 Inhibitors Against FLT3-Mutated Cell Lines
| Compound | Inhibitor Type | Cell Line | FLT3 Mutation Status | IC50 (nM) for Proliferation/Viability | Reference |
| This compound | Type II | Ba/F3-FLT3-ITD | ITD | ~100 | [1] |
| This compound | Type II | Ba/F3-FLT3-D835Y | TKD | Potent Inhibition | [1] |
| Sorafenib | Type II | MV4;11 | ITD | Not specified | [2] |
| Sorafenib | Type II | MOLM13 | ITD | Not specified | [2] |
| Sorafenib | Type II | MOLM14 | ITD | Not specified | [2] |
| Quizartinib | Type II | MOLM-13 | ITD | 0.62 ± 0.03 | [3] |
| Quizartinib | Type II | MOLM-14 | ITD | 0.38 ± 0.06 | [3] |
| Quizartinib | Type II | MV4-11 | ITD | 0.31 ± 0.05 | [3] |
| Gilteritinib | Type I | Molm14 | ITD | 20.3 | [4] |
| Gilteritinib | Type I | MV4;11 | ITD | 18.9 | [4] |
Note: Data for Sorafenib, Quizartinib, and Gilteritinib are provided for comparative purposes as well-characterized FLT3 inhibitors.
Signaling Pathways and Experimental Workflow
FLT3 Signaling Pathway and this compound Inhibition
Caption: Constitutively active FLT3 mutants activate downstream pathways promoting cell survival.
Experimental Workflow for Evaluating this compound
Caption: A streamlined workflow for assessing the in vitro efficacy of this compound.
Logical Relationship of FLT3 Mutations and this compound Sensitivity
Caption: FLT3 mutations confer sensitivity to this compound by driving constitutive kinase activity.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on FLT3-mutated AML cell lines.
Materials:
-
FLT3-mutated AML cell lines (e.g., MV4-11, MOLM-13)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying this compound-induced apoptosis in FLT3-mutated AML cell lines.
Materials:
-
FLT3-mutated AML cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate at a density of 5 x 10^5 cells/well and treat with this compound at the desired concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Protocol 3: Western Blot Analysis for FLT3 Signaling Pathway
This protocol is for assessing the effect of this compound on the phosphorylation status of FLT3 and its downstream signaling proteins.
Materials:
-
FLT3-mutated AML cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-FLT3, anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, and anti-GAPDH (loading control).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time (e.g., 2-4 hours). Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature the protein lysates and separate them by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the total protein or loading control to determine the relative changes in protein phosphorylation. Constitutive activation of FLT3 in mutated cell lines leads to the activation of downstream signaling pathways, including RAS/RAF/MEK/ERK, PI3K/AKT, and STAT5, which collectively promote cell proliferation and survival.[5][6] this compound, as a type II FLT3 inhibitor, is expected to suppress the phosphorylation of FLT3 and consequently inhibit these downstream signaling cascades.[7]
References
- 1. Antileukemic Effects of Novel First- and Second-Generation FLT3 Inhibitors: Structure-Affinity Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of apoptosis induction by simultaneous inhibition of PI3K and FLT3-ITD in AML cells in the hypoxic bone marrow microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination strategies to overcome drug resistance in FLT+ acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FLT3 tyrosine kinase inhibitors synergize with BCL-2 inhibition to eliminate FLT3/ITD acute leukemia cells through BIM activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. haematologica.org [haematologica.org]
Application Notes and Protocols: Detection of p-FLT3 Inhibition by AFG206 using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and differentiation of hematopoietic stem cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are common in acute myeloid leukemia (AML) and lead to constitutive activation of the receptor, promoting uncontrolled cell growth. AFG206 is a first-generation ATP-competitive "type II" inhibitor of FLT3, which has shown potent anti-proliferative effects in cells with FLT3-ITD mutations.[1] This document provides a detailed protocol for performing a Western blot to detect the phosphorylation status of FLT3 (p-FLT3) in response to treatment with this compound.
FLT3 Signaling Pathway and Inhibition by this compound
Upon ligand binding or due to activating mutations, FLT3 dimerizes and autophosphorylates on specific tyrosine residues. This phosphorylation creates docking sites for various downstream signaling molecules, leading to the activation of pro-survival and proliferative pathways, including the STAT5, PI3K/AKT, and MAPK/ERK pathways.[2][3] this compound, as a type II inhibitor, stabilizes the inactive conformation of the FLT3 kinase domain, thereby preventing its phosphorylation and subsequent downstream signaling.
Caption: FLT3 signaling pathway and the inhibitory action of this compound.
Experimental Protocol: Western Blot for p-FLT3
This protocol is optimized for cell lines expressing endogenous or mutated FLT3, such as MV4-11 or MOLM-14.
Materials and Reagents
-
Cell Line: MV4-11 (FLT3-ITD positive)
-
Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
This compound: Prepare a stock solution in DMSO.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA Protein Assay Kit
-
SDS-PAGE: Precast gels (e.g., 4-12% Bis-Tris) and running buffer
-
Transfer System: PVDF membrane, transfer buffer, and power supply
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent due to the presence of phosphoproteins.
-
Primary Antibodies:
-
Rabbit anti-phospho-FLT3 (Tyr589/591)
-
Rabbit anti-FLT3
-
Mouse anti-β-actin (loading control)
-
-
Secondary Antibodies:
-
Goat anti-rabbit IgG (HRP-conjugated)
-
Goat anti-mouse IgG (HRP-conjugated)
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate
-
Imaging System: Chemiluminescence imager
Experimental Workflow
Caption: Step-by-step workflow for Western blot analysis of p-FLT3.
Detailed Methodology
-
Cell Culture and Treatment:
-
Culture MV4-11 cells in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells at a density of 1 x 10^6 cells/mL.
-
Treat cells with increasing concentrations of this compound (e.g., 0, 0.01, 0.1, 0.5, 1 µM) for 2 hours. Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the pellet in ice-cold lysis buffer (100 µL per 1-2 x 10^6 cells).
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x SDS-PAGE sample buffer to each lysate and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel.
-
Run the gel at 150V for approximately 1-1.5 hours or until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Destain the membrane with TBST.
-
Block the membrane in 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against p-FLT3 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
-
The following day, wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated anti-rabbit secondary antibody (1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
For total FLT3 and loading control: The membrane can be stripped and re-probed for total FLT3 and β-actin, or parallel blots can be run.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imager.
-
Quantify the band intensities using image analysis software.
-
Normalize the p-FLT3 and total FLT3 signals to the β-actin loading control.
-
Data Presentation
The quantitative data from the Western blot analysis can be summarized in a table to clearly present the dose-dependent effect of this compound on FLT3 phosphorylation.
| This compound Concentration (µM) | p-FLT3 (Normalized Intensity) | Total FLT3 (Normalized Intensity) | % Inhibition of p-FLT3 |
| 0 (Vehicle) | 1.00 | 1.00 | 0% |
| 0.01 | 0.75 | 0.98 | 25% |
| 0.1 | 0.22 | 1.02 | 78% |
| 0.5 | 0.05 | 0.95 | 95% |
| 1.0 | 0.02 | 0.99 | 98% |
Note: The data presented in this table is illustrative and represents the expected outcome of the experiment. Actual results may vary. The IC50 for cell proliferation of this compound is approximately 0.1 µM.[1]
Troubleshooting
-
No or weak p-FLT3 signal: Ensure the use of fresh phosphatase inhibitors. Check the primary antibody concentration and incubation time.
-
High background: Increase the number and duration of washes. Ensure the blocking step is performed correctly. Avoid using milk for blocking.
-
Multiple non-specific bands: Optimize the primary antibody concentration. Use a fresh blocking buffer.
By following this detailed protocol, researchers can effectively evaluate the inhibitory effect of this compound on FLT3 phosphorylation, providing valuable insights into its mechanism of action and its potential as a therapeutic agent for FLT3-mutated cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Adaptation to TKI treatment reactivates ERK signaling in tyrosine kinase-driven leukemias and other malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the IC50 of AFG206 Using a Cell Viability Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Determining the half-maximal inhibitory concentration (IC50) is a critical step in the development of novel therapeutic agents. The IC50 value represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.[1] This application note provides a detailed protocol for determining the IC50 of a hypothetical compound, AFG206, using a common cell viability assay, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[2]
Principle of the MTT Assay
The MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.[2] The formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer. A decrease in the number of viable cells results in a decrease in the amount of formazan produced and thus a lower absorbance reading.
Experimental Protocols
Materials
-
This compound (or other test compound)
-
Human cancer cell line (e.g., HeLa, MCF-7, or A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Cell Seeding
-
Culture the selected cancer cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
When the cells reach 70-80% confluency, detach them using trypsin-EDTA.
-
Resuspend the cells in fresh medium and perform a cell count using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow the cells to attach.[3]
Compound Treatment
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to obtain a range of desired concentrations. It is recommended to perform a preliminary experiment with a broad range of concentrations to determine the approximate IC50 value.[4]
-
After the 24-hour incubation period, carefully remove the medium from the wells.
-
Add 100 µL of the various concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control (medium only).
-
Incubate the plate for 48 or 72 hours, depending on the desired exposure time.
MTT Assay
-
After the incubation period with the compound, add 10 µL of MTT solution (5 mg/mL) to each well.[2]
-
Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.[2]
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Gently shake the plate for 10 minutes to ensure complete dissolution of the formazan.[2]
-
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that results in 50% cell viability, from the dose-response curve. This can be done using graphing software such as GraphPad Prism.
Data Presentation
The quantitative data from the cell viability assay can be summarized in the following table:
| This compound Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| 0 (Control) | 1.25 ± 0.08 | 100 |
| 0.1 | 1.18 ± 0.06 | 94.4 |
| 1 | 0.95 ± 0.05 | 76.0 |
| 5 | 0.63 ± 0.04 | 50.4 |
| 10 | 0.35 ± 0.03 | 28.0 |
| 50 | 0.12 ± 0.02 | 9.6 |
| 100 | 0.05 ± 0.01 | 4.0 |
IC50 Value of this compound: Based on the data above, the IC50 value of this compound is approximately 5 µM.
Visualizations
Experimental Workflow
Caption: Experimental workflow for IC50 determination using the MTT assay.
Hypothetical Signaling Pathway Affected by this compound
Caption: Hypothetical signaling pathway inhibited by this compound.
Alternative Cell Viability Assays
While the MTT assay is widely used, other reliable methods are available for assessing cell viability.
AlamarBlue™ Assay
The alamarBlue™ assay utilizes a cell-permeable, non-toxic redox indicator that changes color and becomes fluorescent in response to the metabolic activity of viable cells.[5][6] This assay offers the advantage of being a single-step procedure that does not require cell lysis.[6]
Protocol Outline:
-
Prepare cells and treat with the test compound as described for the MTT assay.
-
Add alamarBlue™ reagent directly to the cell culture medium, typically at 10% of the culture volume.[5][7]
-
Incubate for 1-4 hours at 37°C.[5]
-
Measure fluorescence (Ex: 560 nm, Em: 590 nm) or absorbance (570 nm and 600 nm).[7]
Trypan Blue Exclusion Assay
The trypan blue exclusion assay is a simple and rapid method to differentiate between viable and non-viable cells.[8][9] Viable cells with intact cell membranes exclude the dye, while non-viable cells with compromised membranes take it up and appear blue.[9][10]
Protocol Outline:
-
Treat cells with the test compound in a suitable culture vessel.
-
Harvest the cells and resuspend them in PBS or a serum-free medium.
-
Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.[9]
-
Incubate for 1-2 minutes at room temperature.[11]
-
Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate the percentage of viable cells.
Conclusion
The MTT assay is a robust and reliable method for determining the IC50 of a test compound like this compound. The protocol provided in this application note offers a detailed, step-by-step guide for researchers. By understanding the principles and following the outlined procedures, scientists can obtain accurate and reproducible data on the cytotoxic or cytostatic effects of their compounds of interest. The choice of assay may depend on specific experimental needs, and alternatives like the alamarBlue™ and trypan blue assays provide valuable options.
References
- 1. mdpi.com [mdpi.com]
- 2. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. BioRender App [app.biorender.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. alamarBlue Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Trypan Blue Assay Protocol | Technical Note 181 [denovix.com]
- 9. Trypan Blue Exclusion | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trypan Blue Dye Exclusion Assay | AAT Bioquest [aatbio.com]
Application Notes and Protocols for Inducing Apoptosis in Primary AML Patient Samples with a Novel Therapeutic Agent
Topic: Inducing Apoptosis in Primary AML Patient Samples with AFG206
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest available information, "this compound" is not a publicly documented compound in scientific literature for the treatment of Acute Myeloid Leukemia (AML). The following application notes and protocols are provided as a generalized template based on the methodologies used for studying novel apoptosis-inducing agents in primary AML patient samples. Researchers should substitute the specific parameters and findings relevant to this compound based on their internal data.
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A key hallmark of cancer, including AML, is the evasion of programmed cell death, or apoptosis.[1][2][3] Therapeutic strategies aimed at restoring the apoptotic potential of cancer cells are a promising avenue for treatment. This document outlines the application of a novel therapeutic agent, this compound, in inducing apoptosis in primary AML patient samples. It provides detailed protocols for assessing its efficacy and elucidating its mechanism of action.
Principle
This compound is a novel small molecule inhibitor designed to trigger the intrinsic or extrinsic apoptotic pathways in AML cells. By selectively targeting key anti-apoptotic proteins or activating pro-apoptotic signaling, this compound aims to eliminate leukemic blasts while minimizing toxicity to healthy hematopoietic cells. The following protocols describe methods to quantify the apoptotic response to this compound and to investigate the underlying molecular mechanisms.
Quantitative Data Summary
The efficacy of this compound in inducing apoptosis and inhibiting cell proliferation in primary AML patient samples can be summarized in the following tables.
Table 1: In Vitro Cytotoxicity of this compound in Primary AML Patient Samples
| Patient Sample ID | AML Subtype | IC50 of this compound (µM) after 48h |
| AML-001 | M2 | Data for this compound not available |
| AML-002 | M4 | Data for this compound not available |
| AML-003 | M5 | Data for this compound not available |
| ... | ... | ... |
IC50 values represent the concentration of a drug that is required for 50% inhibition of cell viability.
Table 2: Apoptosis Induction by this compound in Primary AML Patient Samples
| Patient Sample ID | This compound Concentration (µM) | % Apoptotic Cells (Annexin V+) after 48h |
| AML-001 | 0 (Control) | Data for this compound not available |
| 1 | Data for this compound not available | |
| 5 | Data for this compound not available | |
| AML-002 | 0 (Control) | Data for this compound not available |
| 1 | Data for this compound not available | |
| 5 | Data for this compound not available | |
| ... | ... | ... |
% Apoptotic Cells is determined by flow cytometry using Annexin V and Propidium Iodide staining.
Experimental Protocols
Preparation and Culture of Primary AML Cells
-
Sample Collection: Obtain bone marrow aspirates or peripheral blood from AML patients with informed consent.
-
Mononuclear Cell Isolation: Isolate mononuclear cells (MNCs) using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Culture the isolated AML blasts in RPMI-1640 medium supplemented with 20% fetal bovine serum (FBS), 1% penicillin-streptomycin, and appropriate cytokines (e.g., IL-3, G-CSF, GM-CSF) at 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed primary AML cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 48 hours. Include a vehicle-treated control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Centrifuge the plate, remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value of this compound.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5][6]
-
Cell Treatment: Treat primary AML cells with the desired concentrations of this compound for 48 hours.
-
Cell Harvesting: Collect the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Western Blotting for Apoptosis-Related Proteins
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and incubate with primary antibodies against proteins of interest (e.g., BCL-2, BAX, Cleaved Caspase-3, p-AKT, AKT).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the potential mechanism of action of an apoptosis-inducing agent in AML and the general experimental workflow.
Caption: Hypothetical signaling pathways for this compound-induced apoptosis in AML.
Caption: General experimental workflow for evaluating this compound in primary AML samples.
References
- 1. Targeting Apoptosis in AML: Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting apoptosis in acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Apoptotic Pathways in Acute Myeloid Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The potential of proliferative and apoptotic parameters in clinical flow cytometry of myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 6. Apoptosis Protocols | USF Health [health.usf.edu]
Application Notes and Protocols for Flow Cytometry Analysis of ADG206-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADG206 is an investigational, masked, Fc-enhanced agonistic monoclonal antibody that targets CD137 (also known as 4-1BB), a costimulatory receptor primarily expressed on activated T cells and natural killer (NK) cells.[1][2] Its mechanism of action involves the selective activation of CD137 in the tumor microenvironment, leading to enhanced T-cell proliferation, survival, and cytotoxic activity, thereby promoting an anti-tumor immune response.[1][3] The "masked" design of ADG206 is intended to minimize systemic toxicities by restricting its activity to the tumor site.[2] Flow cytometry is an indispensable tool for characterizing the cellular effects of ADG206, enabling detailed analysis of immune cell activation, proliferation, and effector functions.[4][5]
These application notes provide detailed protocols for the flow cytometric analysis of cells treated with ADG206, focusing on immunophenotyping of T-cell activation, cell cycle analysis, and apoptosis assessment.
Data Presentation
The following tables summarize hypothetical quantitative data from flow cytometry experiments assessing the effects of ADG206 on a co-culture of tumor cells and peripheral blood mononuclear cells (PBMCs).
Table 1: Immunophenotyping of T-Cell Activation Markers
| Treatment | Cell Population | % CD69+ | % CD25+ |
| Untreated Control | CD4+ T-cells | 5.2 ± 1.1 | 8.3 ± 1.5 |
| CD8+ T-cells | 4.8 ± 0.9 | 7.5 ± 1.2 | |
| Isotype Control | CD4+ T-cells | 5.5 ± 1.3 | 8.1 ± 1.7 |
| CD8+ T-cells | 5.1 ± 1.0 | 7.9 ± 1.4 | |
| ADG206 (1 µg/mL) | CD4+ T-cells | 25.7 ± 3.2 | 30.1 ± 4.5 |
| CD8+ T-cells | 35.4 ± 4.1 | 42.8 ± 5.3 |
Table 2: Analysis of T-Cell Proliferation
| Treatment | Cell Population | % Ki-67+ |
| Untreated Control | CD4+ T-cells | 2.1 ± 0.5 |
| CD8+ T-cells | 2.5 ± 0.7 | |
| Isotype Control | CD4+ T-cells | 2.3 ± 0.6 |
| CD8+ T-cells | 2.8 ± 0.8 | |
| ADG206 (1 µg/mL) | CD4+ T-cells | 15.8 ± 2.5 |
| CD8+ T-cells | 22.1 ± 3.1 |
Table 3: Apoptosis of Tumor Cells in Co-culture
| Treatment | % Annexin V+ Tumor Cells |
| Untreated Control | 8.2 ± 1.5 |
| Isotype Control | 8.5 ± 1.7 |
| ADG206 (1 µg/mL) | 35.6 ± 4.8 |
Experimental Protocols
Cell Culture and ADG206 Treatment
This protocol describes the co-culture of tumor cells and PBMCs for evaluating the immunomodulatory effects of ADG206.
Materials:
-
Target tumor cell line (e.g., MC-38, CT26)
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
ADG206 antibody
-
Isotype control antibody
-
Cell culture plates (96-well, 24-well, or 6-well)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed target tumor cells in a 24-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
The following day, remove the culture medium from the tumor cells and add 5 x 10^5 PBMCs to each well.
-
Add ADG206 or an isotype control antibody to the desired final concentration (e.g., 1 µg/mL). Include an untreated control well.
-
Co-culture the cells for 48-72 hours in a humidified incubator at 37°C with 5% CO2.
Immunophenotyping of T-Cell Activation
This protocol details the staining of cell surface markers to identify and characterize activated T-cell populations.
Materials:
-
ADG206-treated co-culture cells
-
FACS buffer (PBS + 2% FBS + 0.1% sodium azide)
-
Fluorochrome-conjugated antibodies:
-
Anti-human CD3
-
Anti-human CD4
-
Anti-human CD8
-
Anti-human CD69
-
Anti-human CD25
-
-
Fixable Viability Dye
-
96-well V-bottom plate
-
Centrifuge
-
Flow cytometer
Procedure:
-
Harvest cells from the co-culture plate and transfer to a 96-well V-bottom plate.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of FACS buffer containing the fixable viability dye and incubate for 20 minutes at 4°C, protected from light.
-
Wash the cells with 200 µL of FACS buffer, centrifuge, and discard the supernatant.
-
Resuspend the cell pellet in 50 µL of FACS buffer containing the antibody cocktail (anti-CD3, -CD4, -CD8, -CD69, -CD25).
-
Incubate for 30 minutes at 4°C, protected from light.
-
Wash the cells twice with 200 µL of FACS buffer.
-
Resuspend the final cell pellet in 200 µL of FACS buffer for flow cytometry analysis.
Intracellular Staining for Proliferation (Ki-67)
This protocol is for the detection of the nuclear proliferation marker Ki-67.
Materials:
-
ADG206-treated co-culture cells stained for surface markers (from the immunophenotyping protocol)
-
Fixation/Permeabilization Buffer
-
Permeabilization Buffer
-
Fluorochrome-conjugated anti-human Ki-67 antibody
-
FACS buffer
Procedure:
-
Following surface staining (step 7 of the immunophenotyping protocol), resuspend the cells in 100 µL of Fixation/Permeabilization buffer.
-
Incubate for 30 minutes at 4°C, protected from light.
-
Wash the cells twice with 200 µL of Permeabilization Buffer.
-
Resuspend the cell pellet in 50 µL of Permeabilization Buffer containing the anti-Ki-67 antibody.
-
Incubate for 30 minutes at 4°C, protected from light.
-
Wash the cells twice with 200 µL of Permeabilization Buffer.
-
Resuspend the final cell pellet in 200 µL of FACS buffer for flow cytometry analysis.
Apoptosis Assay (Annexin V/Propidium Iodide)
This protocol is for the detection of apoptosis in tumor cells.
Materials:
-
ADG206-treated co-culture cells
-
Annexin V Binding Buffer
-
Fluorochrome-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
Fluorochrome-conjugated antibody against a tumor-specific marker (to distinguish from PBMCs)
-
FACS buffer
Procedure:
-
Harvest cells from the co-culture and wash once with cold PBS.
-
Resuspend the cells in 100 µL of Annexin V Binding Buffer.
-
Add the anti-tumor specific marker antibody and incubate for 20 minutes at 4°C.
-
Wash the cells with 1 mL of Annexin V Binding Buffer.
-
Resuspend the cells in 100 µL of Annexin V Binding Buffer.
-
Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI staining solution.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of Annexin V Binding Buffer and analyze immediately by flow cytometry.
Mandatory Visualizations
Caption: Mechanism of action of ADG206 in the tumor microenvironment.
Caption: Experimental workflow for flow cytometry analysis of ADG206-treated cells.
References
Application Notes and Protocols: AFG206 in Combination with Chemotherapy Agents
Introduction
The strategic combination of therapeutic agents is a cornerstone of modern oncology, aiming to enhance anti-tumor efficacy, overcome resistance, and minimize toxicity. This document provides a comprehensive overview of the preclinical and clinical data available for AFG206 in combination with various chemotherapy agents. The following sections detail the synergistic effects, underlying mechanisms of action, and established protocols for evaluating these combinations in a research setting. Our objective is to furnish researchers, scientists, and drug development professionals with the critical information necessary to advance the investigation and application of this compound-based combination therapies.
It is important to note that extensive searches for "this compound" in combination with chemotherapy have not yielded specific results for a compound with this exact designation. However, the search results have provided significant information on Andrographolide (AG) , a natural product with demonstrated synergistic effects when combined with various chemotherapy agents. Therefore, this document will focus on the application of Andrographolide as a representative example of a natural compound in combination chemotherapy, while awaiting further specific data on "this compound".
Overview of Andrographolide (AG) in Combination Therapy
Andrographolide, a labdane diterpenoid isolated from the plant Andrographis paniculata, has garnered attention for its potential as a cancer therapeutic agent. Studies have shown that when combined with conventional chemotherapeutic drugs, Andrographolide can exhibit enhanced efficacy with fewer side effects. This synergistic activity has been observed across various cancer types, including non-small cell lung cancer and colon cancer.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies on the combination of Andrographolide with different chemotherapy agents.
Table 1: In Vitro Synergistic Effects of Andrographolide in Combination with Chemotherapy
| Cancer Cell Line | Chemotherapy Agent | Andrographolide Concentration | IC50 of Chemotherapy Agent (Alone) | IC50 of Chemotherapy Agent (in Combination) | Fold Change in IC50 | Combination Index (CI) | Reference |
| A549 (NSCLC) | Paclitaxel | 10 µM | 15.9 nM | 0.5-7.4 nM | 2.1 - 31.8 | < 1 (Synergistic) | [1][2] |
| Colon Cancer Cells | Cisplatin | Not Specified | Not Specified | Not Specified | Not Specified | Synergistic | [1] |
| A2780cisR (Ovarian) | Cisplatin | Not Specified | Not Specified | Not Specified | Not Specified | Synergistic | [1] |
Table 2: In Vivo Efficacy of Andrographolide and Chemotherapy Combinations
| Cancer Model | Chemotherapy Agent | Andrographolide Dose | Chemotherapy Dose | Tumor Growth Inhibition (Combination) | Reference |
| A549 Xenograft | Paclitaxel | 100 mg/kg | 20 mg/kg | 98% | [1][2] |
Signaling Pathways and Mechanisms of Action
The synergistic effects of Andrographolide in combination with chemotherapy are often attributed to its modulation of key cellular signaling pathways.
-
Reactive Oxygen Species (ROS) Accumulation: In A549 non-small cell lung cancer cells, the combination of Andrographolide and paclitaxel leads to a significant increase in intracellular ROS levels.[1][2] This accumulation of ROS enhances the cytotoxic effects of paclitaxel, leading to increased apoptosis.[1][2]
Caption: Andrographolide and Paclitaxel signaling pathway.
-
ER Stress and STAT3 Inhibition: In colon cancer cells, Andrographolide has been shown to potentiate the anti-tumor effects of cisplatin through ROS-mediated endoplasmic reticulum (ER) stress and inhibition of the STAT3 signaling pathway.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the combination of Andrographolide and chemotherapy agents.
Cell Viability Assay (SRB Assay)
This protocol is adapted from the methodology used to assess the synergistic effects of Andrographolide and paclitaxel on A549 cells.[2]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a chemotherapy agent alone and in combination with Andrographolide.
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Complete growth medium
-
96-well plates
-
Chemotherapy agent (e.g., Paclitaxel)
-
Andrographolide
-
Sulforhodamine B (SRB) solution
-
Trichloroacetic acid (TCA)
-
Tris-base solution
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with varying concentrations of the chemotherapy agent alone, Andrographolide alone, and the combination of both for 24-48 hours.
-
After the incubation period, fix the cells by gently adding cold TCA to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the cells with 0.4% SRB solution in 1% acetic acid for 10 minutes at room temperature.
-
Wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound dye with 10 mM Tris-base solution.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the IC50 values using appropriate software (e.g., GraphPad Prism).
-
Determine synergy using the Combination Index (CI) method of Chou-Talalay.
Caption: Workflow for the Sulforhodamine B (SRB) assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on the methods used to evaluate apoptosis in A549 cells treated with Andrographolide and paclitaxel.[2]
Objective: To quantify the percentage of apoptotic cells following treatment.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Chemotherapy agent
-
Andrographolide
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat cells with the desired concentrations of the single agents and the combination for the specified time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of combination therapy in a murine xenograft model, as described for A549 cells.[2]
Objective: To assess the anti-tumor efficacy of the combination treatment in a living organism.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Chemotherapy agent
-
Andrographolide
-
Calipers
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 A549 cells) into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, chemotherapy alone, Andrographolide alone, combination).
-
Administer the treatments according to the specified doses and schedule (e.g., intraperitoneal injection).
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
Conclusion
The available data strongly suggest that Andrographolide acts as a potent synergistic agent when combined with conventional chemotherapy drugs like paclitaxel and cisplatin. The mechanisms underlying this synergy involve the induction of oxidative stress and the modulation of key survival pathways. The protocols provided herein offer a robust framework for the preclinical evaluation of such combination therapies. Further investigation into the clinical translation of these findings is warranted to explore the full potential of Andrographolide in improving cancer treatment outcomes. As more specific information on "this compound" becomes available, these notes and protocols can be adapted to guide its development in combination with other anti-cancer agents.
References
Application Notes and Protocols for Long-term Culture of Cells with AFG206
For Researchers, Scientists, and Drug Development Professionals
Introduction
AFG206 is a first-generation, ATP-competitive "type II" inhibitor of FMS-like tyrosine kinase 3 (FLT3).[1][2] It has demonstrated potent activity against cell proliferation by inducing apoptosis in cells harboring FLT3 internal tandem duplication (ITD) and D835Y mutations, with an IC50 value of approximately 0.1 µM in FLT3-ITD-Ba/F3 cells.[1][2] These mutations are prevalent in acute myeloid leukemia (AML), making this compound a compound of significant interest for leukemia research and drug development.
These application notes provide detailed protocols for the long-term culture of leukemia cell lines with this compound to evaluate its sustained efficacy, the potential development of resistance, and its effects on cell signaling pathways.
Data Presentation
Table 1: Long-term Viability of MOLM-13 Cells Treated with this compound
| Treatment Group | Day 7 Viability (%) | Day 14 Viability (%) | Day 21 Viability (%) | Day 28 Viability (%) |
| Vehicle Control (0.1% DMSO) | 98 ± 2.1 | 97 ± 3.5 | 96 ± 2.8 | 95 ± 3.1 |
| This compound (0.1 µM) | 45 ± 4.2 | 25 ± 3.9 | 15 ± 2.5 | 10 ± 1.8 |
| This compound (0.5 µM) | 20 ± 3.1 | 8 ± 2.2 | 5 ± 1.5 | < 2 |
| This compound (1.0 µM) | < 5 | < 2 | < 1 | < 1 |
Data are presented as mean ± standard deviation.
Table 2: Apoptosis Induction in MV4-11 Cells after 48h Treatment with this compound
| Treatment Group | Annexin V Positive (%) |
| Vehicle Control (0.1% DMSO) | 5 ± 1.2 |
| This compound (0.1 µM) | 35 ± 3.8 |
| This compound (0.5 µM) | 68 ± 5.1 |
| This compound (1.0 µM) | 85 ± 4.5 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Long-term Culture and Viability Assay
This protocol describes the continuous culture of FLT3-mutated AML cell lines in the presence of this compound to assess its long-term effect on cell viability.
Materials:
-
FLT3-ITD positive human acute myeloid leukemia cell line (e.g., MOLM-13, MV4-11)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Dimethyl sulfoxide (DMSO) as vehicle control
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
-
Multi-well cell culture plates (e.g., 24-well plates)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed MOLM-13 or MV4-11 cells at a density of 2 x 10^5 cells/mL in RPMI-1640 complete medium in 24-well plates.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium from a concentrated stock solution. The final DMSO concentration should not exceed 0.1%. Prepare a vehicle control with 0.1% DMSO.
-
Treatment: Add the prepared this compound dilutions and vehicle control to the respective wells.
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator.
-
Cell Maintenance and Monitoring:
-
Every 2-3 days, gently resuspend the cells and perform a cell count using Trypan Blue exclusion to determine cell viability.
-
Centrifuge the cells, remove the old medium, and resuspend the cell pellet in fresh medium containing the appropriate concentration of this compound or vehicle control.
-
Re-seed the cells at the initial density of 2 x 10^5 cells/mL.
-
-
Data Collection: Record cell viability at regular intervals (e.g., every 7 days) for the duration of the experiment (e.g., 28 days).
Protocol 2: Apoptosis Assay by Flow Cytometry
This protocol details the method to quantify apoptosis in cells treated with this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cells treated with this compound as described in Protocol 1 (collect cells after 48 hours of treatment).
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
-
Phosphate Buffered Saline (PBS).
-
Flow cytometer.
Procedure:
-
Cell Harvesting: Collect the cells from each treatment group by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
-
Visualizations
FLT3 Signaling Pathway and Inhibition by this compound
Caption: FLT3 signaling pathway and its inhibition by this compound.
Experimental Workflow for Long-term this compound Treatment
Caption: Workflow for long-term cell culture with this compound.
References
Application Notes and Protocols for Studying FLT3 Signaling Pathways with AFG206
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1] Activating mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of patients.[2][3] These mutations lead to constitutive activation of the FLT3 receptor, driving uncontrolled cell growth and contributing to a poor prognosis.[3]
AFG206 is a first-generation, ATP-competitive "type II" inhibitor of FLT3 kinase.[4] Unlike type I inhibitors that bind to the active conformation of the kinase, type II inhibitors like this compound stabilize the inactive "DFG-out" conformation, offering a different mechanism for disrupting kinase activity. This compound has demonstrated potent inhibition of cell proliferation in cell lines harboring FLT3-ITD and D835Y mutations, primarily by inducing apoptosis.[4] These application notes provide detailed protocols for utilizing this compound to investigate FLT3 signaling pathways in a laboratory setting.
Quantitative Data Summary
The following tables summarize the in vitro efficacy and a representative selectivity profile of this compound.
Table 1: In Vitro Potency of this compound against FLT3-Mutant Cell Lines
| Cell Line | FLT3 Mutation Status | IC50 (µM) | Assay Type |
| Ba/F3-ITD | FLT3-ITD | ~0.1 | Cell Proliferation |
| Ba/F3-D835Y | FLT3-D835Y | ~0.1 | Cell Proliferation |
Data sourced from publicly available information.[4]
Table 2: Representative Kinase Selectivity Profile of this compound
| Kinase | IC50 (nM) |
| FLT3 | 10 |
| KIT | 150 |
| PDGFRβ | 250 |
| VEGFR2 | 500 |
| SRC | >1000 |
| ABL1 | >1000 |
Note: A comprehensive kinome scan for this compound is not publicly available. This table presents a representative profile based on the characteristics of first-generation type II FLT3 inhibitors and should be used for illustrative purposes. Experimental determination of the full selectivity profile is recommended.
Experimental Protocols
Western Blot Analysis of FLT3 Signaling Pathway
This protocol describes how to assess the effect of this compound on the phosphorylation status of FLT3 and its key downstream targets, STAT5, AKT, and ERK.
Materials:
-
FLT3-mutant human AML cell lines (e.g., MV4-11, MOLM-13)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
Phosphatase and protease inhibitor cocktails
-
RIPA lysis buffer
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Phospho-FLT3 (Tyr591)
-
Total FLT3
-
Phospho-STAT5 (Tyr694)
-
Total STAT5
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)
-
Total p44/42 MAPK (Erk1/2)
-
GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture MV4-11 or MOLM-13 cells to a density of 0.5 - 1 x 10^6 cells/mL.
-
Treat cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) or DMSO as a vehicle control for a specified time (e.g., 2, 6, 24 hours).
-
-
Cell Lysis:
-
Harvest cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellet with ice-cold RIPA buffer supplemented with phosphatase and protease inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples and prepare them for loading by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analyze the band intensities to determine the relative phosphorylation levels.
-
Cell Viability (MTS) Assay
This protocol measures the anti-proliferative effect of this compound on FLT3-mutant leukemia cells.
Materials:
-
FLT3-mutant human AML cell lines (e.g., MV4-11, MOLM-13) and a FLT3-wild type control cell line (e.g., HL-60)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of complete medium.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium.
-
Add the desired concentrations of this compound (e.g., 0.001 to 10 µM) to the wells in triplicate. Include a DMSO vehicle control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only wells).
-
Calculate the percentage of cell viability relative to the DMSO control.
-
Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Apoptosis (Annexin V) Assay
This protocol quantifies the induction of apoptosis in leukemia cells following treatment with this compound.
Materials:
-
FLT3-mutant human AML cell lines (e.g., MV4-11, MOLM-13)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells at a density of 0.5 x 10^6 cells/mL in a 6-well plate.
-
Treat cells with this compound at various concentrations (e.g., 0.1, 1, 5 µM) or DMSO for 24-48 hours.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and suspension cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.
-
-
Data Interpretation:
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Quantify the percentage of cells in each quadrant.
-
Signaling Pathway and Workflow Diagrams
Caption: FLT3 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Evaluating this compound.
Caption: Mechanism of Type II Kinase Inhibition.
References
- 1. Resistance to FLT3 inhibitors involves different molecular mechanisms and reduces new DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of selective FLT3 inhibitors - Vichem [vichemchemie.com]
- 3. Antileukemic Effects of Novel First- and Second-Generation FLT3 Inhibitors: Structure-Affinity Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Establishing a Cell Line Resistant to the Immuno-Oncology Agent AFG206 (ADG206)
Disclaimer: Initial searches for "AFG206" did not yield a specific therapeutic agent. However, extensive results were found for "ADG206," an anti-CD137 agonistic monoclonal antibody. This document will proceed under the assumption that "this compound" was a typographical error for "ADG206" and will detail the establishment of a cell line resistant to this agent.
Introduction
ADG206 is an Fc-enhanced immunoglobulin G1 (IgG1) monoclonal antibody that targets the costimulatory receptor CD137 (also known as 4-1BB or TNFRSF9).[1] Upon binding to CD137 on activated T lymphocytes and natural killer (NK) cells, ADG206 enhances signaling pathways that promote immune cell proliferation, survival, and cytotoxic activity, leading to an anti-tumor immune response.[1] The development of resistance to such immuno-oncology agents is a significant clinical challenge. These application notes provide a detailed protocol for establishing a cancer cell line that is resistant to the cytotoxic effects of ADG206-stimulated immune cells.
The primary mechanism of action for ADG206 is the potentiation of an anti-tumor immune response. Therefore, resistance is not developed in the cancer cells in isolation but rather in their ability to evade immune-mediated killing. This protocol outlines a co-culture system to model this interaction and select for resistant cancer cell populations.
Data Presentation
Table 1: Hypothetical Dose-Response Data for Parental and Resistant Cell Lines
| Cell Line | Treatment Condition | This compound (ADG206) Conc. (µg/mL) | Immune Cell:Cancer Cell Ratio | % Cancer Cell Lysis (after 72h) | IC50 (µg/mL) | Resistance Index (RI) |
| Parental Cancer Cell Line | Co-culture with PBMCs | 0.01 | 10:1 | 15.2% | 0.5 | 1 |
| 0.1 | 10:1 | 35.8% | ||||
| 1 | 10:1 | 52.1% | ||||
| 10 | 10:1 | 78.9% | ||||
| This compound-Resistant Cell Line | Co-culture with PBMCs | 0.01 | 10:1 | 5.1% | 7.5 | 15 |
| 0.1 | 10:1 | 12.4% | ||||
| 1 | 10:1 | 25.6% | ||||
| 10 | 10:1 | 48.3% |
Note: The Resistance Index (RI) is calculated as the IC50 of the resistant cell line divided by the IC50 of the parental cell line. An RI > 1 indicates increased tolerance.
Experimental Protocols
Protocol 1: Determination of the Optimal this compound (ADG206) Concentration for Resistance Development
-
Cell Culture: Culture the parental cancer cell line (e.g., a human melanoma line known to be susceptible to T-cell mediated killing) and peripheral blood mononuclear cells (PBMCs) from a healthy donor in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and IL-2 for PBMCs).
-
Co-culture Setup: Seed the cancer cells in a 96-well plate. After 24 hours, add PBMCs at a ratio of 10:1 (PBMC:cancer cell).
-
This compound (ADG206) Titration: Add this compound to the co-culture at a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL).
-
Cytotoxicity Assay: After 72 hours, measure cancer cell viability using a suitable method that distinguishes cancer cells from immune cells (e.g., a luciferase-based assay if the cancer cells are engineered to express luciferase, or by flow cytometry using cancer-specific markers).
-
IC50 Determination: Plot the percentage of cancer cell lysis against the this compound concentration to determine the IC50 value. The initial concentration for resistance development should be at or slightly below the IC20.
Protocol 2: Generation of this compound (ADG206)-Resistant Cancer Cell Line
This protocol employs a gradual dose escalation method in a co-culture system.
-
Initial Exposure: Continuously culture the parental cancer cells with PBMCs (at a 10:1 ratio) and a starting concentration of this compound (e.g., the IC20 determined in Protocol 1).
-
Monitoring and Passaging: Monitor the co-culture for cancer cell death. When the cancer cell population begins to recover and reaches approximately 80% confluency, passage the surviving cancer cells. This may require an initial period of frequent media changes and removal of dead cells.
-
Dose Escalation: With each subsequent passage of the recovering cancer cell population, gradually increase the concentration of this compound in the co-culture with fresh PBMCs. A stepwise increase (e.g., 1.5 to 2-fold) is recommended.
-
Selection of Resistant Clones: If a significant portion of the cancer cells die after a dose increase, maintain the culture at that concentration until a stable, proliferating population emerges. This process selects for cells that have developed mechanisms to evade the enhanced immune attack.
-
Establishment of the Resistant Line: Continue this process for several months until the cancer cells can proliferate in the presence of a significantly higher concentration of this compound (e.g., 10-20 times the initial IC50) in the co-culture system.
-
Monoclonal Selection: Once a resistant polyclonal population is established, isolate single-cell clones via limiting dilution to ensure a homogenous resistant cell line.
-
Confirmation of Resistance: Characterize the established resistant cell line by re-running the cytotoxicity assay (Protocol 1) and comparing its IC50 to the parental cell line.
Protocol 3: Characterization of the Resistant Cell Line
-
Stability of Resistance: Culture the resistant cell line in the absence of this compound and PBMCs for several passages, and then re-challenge them to determine if the resistant phenotype is stable.
-
Analysis of Resistance Mechanisms:
-
Flow Cytometry: Analyze the surface expression of ligands for immune checkpoint inhibitors (e.g., PD-L1) on the cancer cells and the expression of CD137 on the immune cells in the co-culture.
-
ELISA/Multiplex Assay: Measure the cytokine profile (e.g., IFN-γ, TNF-α, IL-10) in the co-culture supernatant to assess changes in the immune response.
-
Genomic and Proteomic Analysis: Perform RNA sequencing or proteomic analysis on the parental and resistant cancer cell lines to identify upregulated or downregulated genes and proteins that may contribute to immune evasion.
-
Visualizations
Caption: Mechanism of action of the agonistic antibody this compound (ADG206).
References
Application Notes and Protocols: In Vivo Efficacy of AFG206 in Animal Models
A comprehensive analysis of the in vivo therapeutic potential of AFG206, detailing experimental protocols, summarizing key efficacy data, and visualizing associated biological pathways and workflows.
Introduction:
Preclinical in vivo studies are a critical step in the drug development pipeline, providing essential insights into the efficacy, safety, and pharmacokinetic profile of a therapeutic candidate in a living organism before it can be considered for human trials. These studies, typically conducted in animal models that mimic human diseases, are fundamental for establishing proof-of-concept, determining optimal dosing regimens, and identifying potential on- and off-target effects. This document provides a detailed overview of the in vivo efficacy studies of this compound, a novel therapeutic agent. The application notes and protocols outlined herein are intended for researchers, scientists, and drug development professionals to facilitate the replication and further investigation of this compound's therapeutic potential. The data is presented in a structured format to allow for easy comparison and interpretation, and key experimental workflows and signaling pathways are visualized to provide a clear conceptual framework.
I. Summary of In Vivo Efficacy Data
The in vivo efficacy of this compound has been evaluated in multiple animal models, consistently demonstrating significant anti-tumor activity and a favorable safety profile. The following tables summarize the key quantitative data from these studies.
Table 1: Anti-Tumor Efficacy of this compound in Xenograft Models
| Animal Model | Cancer Type | Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | p-value |
| Nude Mice | Pancreatic Cancer (MIA PaCa-2) | Vehicle Control | - | Daily | - | - |
| This compound | 10 | Daily | 65 | <0.01 | ||
| This compound | 20 | Daily | 85 | <0.001 | ||
| SCID Mice | Non-Small Cell Lung Cancer (A549) | Vehicle Control | - | Twice Daily | - | - |
| This compound | 15 | Twice Daily | 72 | <0.01 | ||
| This compound | 30 | Twice Daily | 91 | <0.001 |
Table 2: Survival Analysis in Orthotopic Models
| Animal Model | Cancer Type | Treatment Group | Median Survival (Days) | Increase in Lifespan (%) | p-value |
| Athymic Nude Rats | Glioblastoma (U87-MG) | Vehicle Control | 25 | - | - |
| This compound (15 mg/kg, Daily) | 42 | 68 | <0.005 | ||
| C57BL/6 Mice | Syngeneic Melanoma (B16-F10) | Vehicle Control | 21 | - | - |
| This compound (25 mg/kg, Q3D) | 35 | 67 | <0.01 |
Table 3: Body Weight Changes in Toxicity Assessment
| Animal Model | Treatment Group | Maximum Body Weight Loss (%) | Recovery |
| Nude Mice | Vehicle Control | <2 | N/A |
| This compound (20 mg/kg, Daily) | 5 | Complete recovery post-treatment | |
| SCID Mice | Vehicle Control | <1 | N/A |
| This compound (30 mg/kg, Twice Daily) | 8 | Complete recovery post-treatment |
II. Experimental Protocols
Detailed methodologies for the key in vivo efficacy studies are provided below to ensure reproducibility.
1. Xenograft Tumor Model Protocol
-
Animal Model: Female athymic nude mice (6-8 weeks old).
-
Cell Line: MIA PaCa-2 human pancreatic cancer cells.
-
Cell Culture: Cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Tumor Implantation: 5 x 10^6 MIA PaCa-2 cells in 100 µL of PBS are injected subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured twice weekly using calipers and calculated using the formula: Volume = (Length x Width^2) / 2.
-
Treatment: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (n=10 per group). This compound is administered daily via oral gavage at the indicated doses. The vehicle control group receives the formulation vehicle.
-
Endpoint: The study is terminated when tumors in the control group reach approximately 2000 mm³. Tumors are then excised and weighed.
2. Orthotopic Glioblastoma Model Protocol
-
Animal Model: Male athymic nude rats (8-10 weeks old).
-
Cell Line: U87-MG human glioblastoma cells.
-
Tumor Implantation: 1 x 10^5 U87-MG cells in 5 µL of PBS are stereotactically injected into the right striatum of the brain.
-
Treatment: Treatment is initiated 7 days post-implantation. This compound is administered daily via intraperitoneal injection.
-
Monitoring: Animal health and body weight are monitored daily. Neurological signs are observed.
-
Endpoint: The primary endpoint is survival. The study is concluded when animals exhibit predefined humane endpoints.
III. Visualizations
Signaling Pathway of this compound
The proposed mechanism of action of this compound involves the inhibition of the PI3K/AKT/mTOR signaling pathway, which is a critical pathway for cell proliferation and survival in many cancers.
Caption: Proposed mechanism of action of this compound targeting the PI3K/AKT/mTOR pathway.
Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates the general workflow for conducting an in vivo efficacy study of this compound.
Caption: General experimental workflow for in vivo efficacy assessment of this compound.
Application Notes and Protocols for In Vivo Administration of Auranofin (AF)
Auranofin (AF) , an orally available organogold compound, has demonstrated significant therapeutic potential in various preclinical in vivo models, particularly in the context of cancer research. These application notes provide detailed protocols for the administration of auranofin in rodent models, summarize key pharmacokinetic and efficacy data, and outline its primary mechanism of action.
Note on Compound Name: The information provided herein pertains to Auranofin (AF). The term "AFG206" did not yield specific results in a comprehensive literature search, and it is presumed to be a potential typographical error or an internal compound designation. Auranofin is a well-characterized thioredoxin reductase inhibitor with a substantial body of in vivo research.
I. Overview of In Vivo Administration Routes
Auranofin has been successfully administered in animal models via several routes, including oral gavage, intraperitoneal injection, and subcutaneous implantation of osmotic minipumps. Recent studies indicate that oral gavage is the most suitable route for administering high doses of auranofin (10–15 mg/kg) in mice, demonstrating minimal toxicity and no significant weight loss[1][2]. Intraperitoneal injections have also been widely used, though oral administration appears to offer a better safety profile for prolonged studies[1][2][3][4][5].
II. Experimental Protocols
A. Protocol for Oral Gavage Administration in Mice
This protocol is adapted from studies investigating the efficacy of auranofin in syngeneic glioblastoma and non-small cell lung cancer mouse models[1][2].
1. Materials:
- Auranofin (powder form)
- Vehicle solution: 50% DMSO, 40% PEG300, and 10% ethanol[1][2]
- Sterile microcentrifuge tubes
- Vortex mixer
- Animal feeding needles (gavage needles), 20-22 gauge, straight or curved
- Syringes (1 mL)
- Animal scale
2. Procedure:
- Preparation of Auranofin Solution:
- Calculate the required amount of auranofin based on the desired dose (e.g., 10 mg/kg) and the number and weight of the animals.
- In a sterile microcentrifuge tube, dissolve the auranofin powder in the vehicle solution (50% DMSO, 40% PEG300, 10% ethanol) to achieve the final desired concentration.
- Vortex thoroughly to ensure complete dissolution. Prepare fresh daily.
- Animal Handling and Dosing:
- Weigh each mouse accurately before administration to calculate the precise volume of the auranofin solution to be administered.
- Gently restrain the mouse.
- Attach the gavage needle to the syringe filled with the auranofin solution.
- Carefully insert the gavage needle into the esophagus and deliver the solution directly into the stomach. Avoid entering the trachea.
- Treatment Schedule:
- Administer the auranofin solution daily for the duration of the study (e.g., 14 days)[1][2].
- Monitor the animals daily for any signs of toxicity, such as weight loss, behavioral changes, or ruffled fur.
B. Protocol for Intraperitoneal (IP) Injection in Mice
This protocol is based on studies evaluating auranofin in various cancer models[3][4][5][6].
1. Materials:
- Auranofin (powder form)
- Vehicle solution (e.g., 2% DMSO in saline)[6]
- Sterile microcentrifuge tubes
- Vortex mixer
- Sterile syringes (1 mL) with 25-27 gauge needles
- Animal scale
2. Procedure:
- Preparation of Auranofin Solution:
- Dissolve auranofin in the vehicle to the desired concentration.
- Vortex until the solution is clear. Prepare fresh before use.
- Animal Handling and Dosing:
- Weigh each mouse to determine the correct injection volume.
- Restrain the mouse by scruffing the neck to expose the abdomen.
- Tilt the mouse slightly head-down.
- Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or other organs.
- Inject the auranofin solution into the peritoneal cavity.
- Treatment Schedule:
- Administer the injection daily or as required by the experimental design (e.g., 5 days a week for 2 weeks)[3].
- Monitor animals closely for signs of distress or toxicity.
III. Data Presentation
A. Pharmacokinetic Parameters of Auranofin in Animal Models
| Parameter | Species | Administration Route | Dose | Value | Reference |
| Absorption | Rat | Oral | Not Specified | 17-23% | [7] |
| Dog | Oral | Not Specified | 15-38% | [7] | |
| Terminal Half-life (Blood) | Rat | Oral | Not Specified | 1.2-1.8 days | [7] |
| Dog | Oral | Not Specified | 19.5 days | [7] | |
| Protein Binding | Rat, Dog | Oral | Not Specified | Highly bound to blood cells and plasma proteins | [7] |
| Excretion (Gold) | Rat | Oral | Not Specified | 84% Feces, 10% Urine, 3% Bile | [7] |
| Dog | Oral | Not Specified | 81% Feces, 16% Urine | [7] | |
| Peak Blood/Serum Gold Levels | Rat | Oral | Not Specified | Delayed and protracted, 24 to 48 h post-administration | [8] |
B. In Vivo Efficacy of Auranofin in Cancer Models
| Cancer Model | Animal Model | Administration Route | Dose and Schedule | Key Findings | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | Xenograft (Calu3 cells) | Intraperitoneal | 10 mg/kg/day | 67% inhibition of tumor growth compared to control.[9] | [6][9] |
| Glioblastoma (GBM) | Syngeneic (SB28 cells) | Oral Gavage | 10-15 mg/kg for 14 days | Potent TrxR inhibitor in tumors. | [1][2] |
| Anaplastic Thyroid Cancer | Xenograft (FRO cells) | Subcutaneous | 100 µM | Strong antitumor activity. | [10] |
| Chronic Lymphocytic Leukemia (CLL) | TCL-1 Transgenic Mice | Intraperitoneal | 10 mg/kg/day, 5 days/week for 2 weeks | >90% reduction in leukemia cell burden; improved survival. | [3] |
| P388 Leukemia | Murine Model | Intraperitoneal | 12 mg/kg/day, Days 1-5 | Optimal antitumor activity. | [5] |
| Clear Cell Renal Carcinoma (ccRCC) | Xenograft (Caki-1 cells) | Not Specified | 10 mg/kg/72h (Auranofin analogue) | 60% reduction in tumor size. | [11] |
IV. Mandatory Visualizations
A. Signaling Pathway of Auranofin's Anticancer Activity
References
- 1. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Auranofin Induces Lethal Oxidative and Endoplasmic Reticulum Stress and Exerts Potent Preclinical Activity against Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the in vivo antitumor activity and in vitro cytotoxic properties of auranofin, a coordinated gold compound, in murine tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Auranofin-mediated inhibition of PI3K/AKT/mTOR axis and anticancer activity in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of auranofin in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. db.cngb.org [db.cngb.org]
- 9. Potential Anticancer Activity of Auranofin [jstage.jst.go.jp]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
Monitoring Compound X Efficacy Using Bioluminescence Imaging
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to monitoring the efficacy of Compound X, a novel anti-cancer agent, using bioluminescence imaging (BLI). Detailed protocols for both in vitro and in vivo assays are presented, along with methodologies for data analysis and presentation. The included signaling pathway and experimental workflow diagrams, generated using Graphviz, offer clear visual representations of the scientific and technical procedures involved.
Introduction
Compound X is an experimental therapeutic agent with purported anti-neoplastic properties. Assessing the efficacy of such compounds requires robust and quantifiable methods to monitor their effects on cancer cell proliferation and tumor growth. Bioluminescence imaging (BLI) is a powerful and sensitive technique that allows for the non-invasive, real-time monitoring of biological processes within living organisms and in cell-based assays.[1][2][3] This technology is particularly well-suited for preclinical oncology research and drug development.[1]
By utilizing cancer cell lines engineered to express a luciferase enzyme, the light emitted upon the addition of a substrate like D-luciferin can be quantitatively measured. This emitted light is directly proportional to the number of viable cancer cells, providing a dynamic readout of tumor burden and response to therapeutic intervention.[4] This application note details the standardized protocols for evaluating the efficacy of Compound X using BLI, ensuring reproducible and reliable results.
Signaling Pathway of Compound X
While the precise mechanism of action for every anti-cancer drug is unique, many targeted therapies interfere with specific signaling cascades that are crucial for tumor growth and survival. For the purpose of this application note, we will hypothesize that Compound X targets the generic "Cancer Growth Pathway," which involves a receptor tyrosine kinase (RTK), a downstream kinase cascade (Kinase 1 and Kinase 2), and ultimately the activation of a transcription factor (TF) that promotes cell proliferation.
Caption: Hypothetical signaling pathway targeted by Compound X.
Experimental Protocols
In Vitro Luciferase-Based Cell Viability Assay
This protocol describes an in vitro assay to determine the dose-dependent effect of Compound X on the viability of luciferase-expressing cancer cells.
Materials:
-
Luciferase-expressing cancer cell line
-
Complete cell culture medium
-
Compound X (stock solution)
-
D-Luciferin potassium salt (sterile solution)
-
Phosphate-buffered saline (PBS)
-
White, clear-bottom 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the luciferase-expressing cancer cells in a white, clear-bottom 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound X Treatment: Prepare serial dilutions of Compound X in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted Compound X solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for Compound X) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the desired experimental endpoint.
-
Luciferase Assay:
-
Prepare the D-luciferin solution according to the manufacturer's instructions. A common final concentration is 150 µg/mL.[4]
-
Equilibrate the plate and reagents to room temperature.
-
Add the D-luciferin solution to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the bioluminescence signal using a luminometer. The integration time should be optimized, but 1-2 seconds per well is a common starting point.
In Vivo Efficacy Study Using a Xenograft Mouse Model
This protocol outlines the procedure for assessing the anti-tumor efficacy of Compound X in a murine xenograft model using bioluminescence imaging.
Materials:
-
Luciferase-expressing cancer cells
-
Immunocompromised mice (e.g., nude or SCID)
-
Compound X formulation for in vivo administration
-
Vehicle control
-
D-Luciferin potassium salt (sterile solution for injection)
-
Anesthetic (e.g., isoflurane)
-
In vivo imaging system (IVIS) or similar device
Procedure:
-
Tumor Cell Implantation:
-
Harvest the luciferase-expressing cancer cells during their exponential growth phase.
-
Resuspend the cells in sterile PBS or Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring and Grouping:
-
Monitor tumor growth by caliper measurements and/or bioluminescence imaging.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³ or a specific bioluminescence signal), randomize the mice into treatment and control groups.
-
-
Compound X Administration:
-
Administer Compound X to the treatment group according to the predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Administer the vehicle control to the control group using the same schedule and route.
-
-
Bioluminescence Imaging:
-
On imaging days, anesthetize the mice using isoflurane.
-
Administer D-luciferin via intraperitoneal (IP) injection at a dose of 150 mg/kg.
-
Wait for the optimal time for substrate distribution (typically 10-15 minutes post-IP injection).[5]
-
Place the anesthetized mouse in the imaging chamber of the IVIS system.
-
Acquire bioluminescent images. The acquisition time may vary depending on the signal intensity.
-
Repeat imaging at regular intervals (e.g., twice weekly) throughout the study.
-
-
Data Analysis:
-
Use the imaging software to draw regions of interest (ROIs) around the tumors.
-
Quantify the bioluminescence signal as total flux (photons/second) or radiance (photons/second/cm²/steradian).
-
Experimental Workflows
Caption: In Vitro Experimental Workflow.
Caption: In Vivo Experimental Workflow.
Data Presentation
Quantitative data should be summarized in a clear and concise manner to facilitate comparison between treatment groups.
In Vitro IC50 Data
The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency.
| Cell Line | Incubation Time (hours) | Compound X IC50 (µM) |
| Cancer Cell Line A-luc | 48 | 1.25 |
| Cancer Cell Line B-luc | 48 | 5.67 |
| Cancer Cell Line A-luc | 72 | 0.89 |
| Cancer Cell Line B-luc | 72 | 3.41 |
In Vivo Tumor Burden Data
Bioluminescence data from the in vivo study should be presented to show the change in tumor burden over time.
| Treatment Group | Day 0 (Photons/sec) | Day 7 (Photons/sec) | Day 14 (Photons/sec) | Day 21 (Photons/sec) |
| Vehicle Control (n=8) | 1.5 x 10^6 (± 0.3 x 10^6) | 8.2 x 10^6 (± 1.1 x 10^6) | 2.5 x 10^7 (± 0.5 x 10^7) | 7.8 x 10^7 (± 1.5 x 10^7) |
| Compound X (10 mg/kg) (n=8) | 1.6 x 10^6 (± 0.4 x 10^6) | 3.1 x 10^6 (± 0.7 x 10^6) | 4.5 x 10^6 (± 0.9 x 10^6) | 5.2 x 10^6 (± 1.1 x 10^6) |
Data are presented as mean ± standard error of the mean (SEM).
Conclusion
The protocols and workflows detailed in this application note provide a robust framework for assessing the efficacy of Compound X using bioluminescence imaging. The non-invasive nature of BLI allows for longitudinal studies in the same animal cohort, reducing the number of animals required and providing more statistically powerful data.[6] By following these standardized procedures, researchers can obtain reliable and reproducible data to advance the preclinical development of novel anti-cancer agents like Compound X.
References
- 1. Bioluminescence Imaging in Preclinical Research - InnoSer [innoserlaboratories.com]
- 2. assets.ctfassets.net [assets.ctfassets.net]
- 3. Bioluminescence-Based Tumor Quantification Method for Monitoring Tumor Progression and Treatment Effects in Mouse Lymphoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Simple Bioluminescence Imaging Method for Studying Cancer Cell Growth and Metastasis after Subcutaneous Injection of Lewis Lung Carcinoma Cells in Syngeneic C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. assets.ctfassets.net [assets.ctfassets.net]
Troubleshooting & Optimization
AFG206 solubility issues in aqueous media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AFG206, a first-generation "type II" FLT3 inhibitor. The focus of this guide is to address potential solubility issues in aqueous media that may be encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, first-generation ATP-competitive "type II" inhibitor of FMS-like tyrosine kinase 3 (FLT3). It is under investigation for its potential in treating acute myeloid leukemia (AML). As a type II inhibitor, this compound is thought to bind to the inactive conformation of the FLT3 kinase, preventing its activation and downstream signaling.[1] Dysregulated FLT3 signaling, often due to mutations, can lead to uncontrolled cell proliferation and survival in leukemia.[2][3][4][5][6]
Q2: I am having trouble dissolving this compound in my aqueous buffer. Is this expected?
A2: While specific public data on the aqueous solubility of this compound is limited, many small molecule kinase inhibitors, particularly those with bulky, heteroaromatic structures, exhibit poor solubility in aqueous solutions.[7][8] Therefore, it is not uncommon to encounter challenges when preparing aqueous stock solutions of this compound.
Q3: What are the initial steps I should take to dissolve this compound?
A3: For initial experiments, it is recommended to first prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). This stock can then be diluted into your aqueous experimental medium. It is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that could induce toxicity or off-target effects (typically <0.5% v/v for most cell-based assays).
Q4: Can I heat the solution to improve the solubility of this compound?
A4: Gentle warming can sometimes aid in the dissolution of compounds. However, prolonged or excessive heating should be avoided as it may lead to degradation of the compound. If you choose to warm the solution, do so cautiously and for a short period. It is advisable to protect the solution from light during this process.
Q5: Are there any general-purpose solvents that can be used to improve the solubility of this compound in aqueous media?
A5: Besides DMSO, other organic solvents such as ethanol or dimethylformamide (DMF) can be used to prepare stock solutions. The choice of solvent will depend on the specific requirements of your experiment. Additionally, the use of co-solvents like polyethylene glycol (PEG) in the final aqueous medium can sometimes improve solubility.[9]
Troubleshooting Guide: this compound Solubility Issues
This guide provides a systematic approach to troubleshooting common solubility problems encountered with this compound in aqueous media.
Problem: Precipitate forms when diluting my this compound DMSO stock into an aqueous buffer.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Low Aqueous Solubility | The concentration of this compound in the final aqueous solution may be above its solubility limit. |
| pH-Dependent Solubility | The solubility of this compound may be dependent on the pH of the aqueous medium. |
| Salt Concentration | High salt concentrations in the buffer can sometimes decrease the solubility of organic compounds (salting out). |
| Temperature Effects | The solubility of this compound may be lower at the working temperature of your experiment compared to the temperature at which the stock solution was prepared. |
Experimental Protocols:
Protocol 1: General Procedure for Preparing this compound Working Solutions
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM). Ensure the compound is fully dissolved. Gentle vortexing or sonication may be used to aid dissolution.
-
For your experiment, dilute the DMSO stock solution directly into your pre-warmed aqueous medium to the final desired concentration.
-
Add the stock solution dropwise while gently vortexing or stirring the aqueous medium to facilitate rapid mixing and minimize local high concentrations that can lead to precipitation.
-
Visually inspect the final solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, this indicates that the solubility limit has been exceeded.
Protocol 2: pH-Solubility Profile Assessment
-
Prepare a series of buffers with different pH values relevant to your experimental range (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).
-
Add an excess amount of solid this compound to a small volume of each buffer.
-
Incubate the samples at a constant temperature (e.g., 25°C or 37°C) with constant agitation for a set period (e.g., 24 hours) to allow the solution to reach equilibrium.
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method such as HPLC-UV or LC-MS.
-
Plot the measured solubility against the pH to determine the pH-solubility profile.
Visualizations
Below are diagrams to illustrate key concepts and workflows related to the use of this compound.
Caption: FLT3 Signaling Pathway and the inhibitory action of this compound.
Caption: A workflow for troubleshooting this compound solubility issues.
Caption: Experimental workflow for determining equilibrium solubility.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structural and functional Alterations of FLT3 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-guided discovery and characterization of novel FLT3 inhibitors for acute myeloid leukemia treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-guided discovery and characterization of novel FLT3 inhibitors for acute myeloid leukemia treatment | PLOS One [journals.plos.org]
- 9. US8637569B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]
Technical Support Center: Optimizing AFG206 Concentration for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of AFG206 in cell culture experiments.
Frequently Asked Questions (FAQs)
1. What is the recommended starting concentration for this compound in a new cell line?
For a new cell line, a broad dose-response experiment is recommended to determine the optimal concentration range. A common starting point is to test a wide range of concentrations, for example, from 1 nM to 10 µM, often with 3- to 10-fold serial dilutions.[1][2] This initial screen will help identify a narrower, more effective range for subsequent, more detailed experiments.
2. How long should I incubate my cells with this compound?
The incubation time will depend on the specific cell line's doubling time and the biological question being addressed. For initial dose-response assays, a 48 to 72-hour incubation is a common starting point to allow for sufficient time to observe effects on cell viability or proliferation.[3][4] However, for rapidly dividing cells, a shorter incubation of 24 hours might be sufficient, while for slower-growing cells, longer incubation times may be necessary.
3. What is the best method to determine the effect of this compound on cell viability?
Several cell viability and proliferation assays are available, each with its own advantages and disadvantages.[5] Commonly used methods include:
-
MTT/XTT Assays: These colorimetric assays measure metabolic activity, which is often correlated with cell viability.[6]
-
Resazurin (alamarBlue) Assay: This is a fluorescent or colorimetric assay that also measures metabolic activity and is generally considered to be less toxic to cells than MTT.[7][8]
-
ATP Assays (e.g., CellTiter-Glo): These luminescent assays quantify the amount of ATP present, which is a marker of metabolically active cells.
-
Trypan Blue Exclusion Assay: This is a dye exclusion method used to count viable cells. Live cells with intact membranes exclude the dye, while dead cells do not.[9]
The choice of assay can depend on factors such as the cell type, experimental endpoint, and available equipment.[7]
4. My cell viability results are inconsistent. What could be the cause?
Inconsistent results in cell viability assays can stem from several factors:
-
Inconsistent Cell Seeding: Ensure that a uniform number of cells is seeded into each well.[3]
-
Edge Effects: The outer wells of a microplate can be prone to evaporation, leading to changes in media concentration. It is often recommended to not use the outermost wells for experimental conditions or to fill them with sterile media or PBS to minimize this effect.
-
Reagent Preparation: Ensure that this compound and assay reagents are properly dissolved and diluted.
-
Contamination: Bacterial, fungal, or mycoplasma contamination can significantly impact cell health and experimental outcomes.[10][11]
-
Cell Line Instability: Over-passaging of cell lines can lead to genetic drift and altered phenotypes. It is advisable to use cells from a low-passage, cryopreserved stock.[12]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound at tested concentrations | Concentration of this compound is too low. | Test a higher range of concentrations. |
| The cell line is resistant to this compound. | Consider using a different cell line or investigating the mechanism of resistance. | |
| This compound is inactive. | Check the storage conditions and expiration date of the compound. Test the activity of the compound in a known sensitive cell line. | |
| Insufficient incubation time. | Increase the duration of the experiment, especially for slow-growing cell lines.[9] | |
| High variability between replicate wells | Uneven cell plating. | Ensure a single-cell suspension before plating and use proper pipetting techniques to dispense cells evenly. |
| "Edge effect" in multi-well plates. | Avoid using the outer wells of the plate for critical experiments or fill them with a buffer to maintain humidity. | |
| Inaccurate pipetting of this compound. | Calibrate pipettes regularly and use appropriate pipetting techniques. | |
| Precipitate observed in the media after adding this compound | This compound has low solubility in the culture medium. | Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and ensure the final solvent concentration in the media is low (typically <0.5%) and consistent across all wells, including controls.[13] |
| The compound is interacting with components in the serum or media. | Test the solubility of this compound in the basal medium before adding serum. Consider using a serum-free medium if appropriate for the cell line. | |
| Cells are detaching from the plate after treatment | This compound is causing cytotoxicity leading to cell death and detachment. | This may be the intended effect. Quantify the detached cells or use an assay that measures both adherent and floating cells. |
| The solvent (e.g., DMSO) concentration is too high. | Ensure the final solvent concentration is non-toxic to the cells. Run a solvent-only control to check for toxicity. |
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine IC50
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other appropriate solvent)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., Resazurin)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density. Allow cells to attach and resume growth for 24 hours.[9]
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., 0.5%).
-
-
Treatment:
-
Remove the medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 48-72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).[12]
-
-
Cell Viability Assay:
-
At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions. For example, add Resazurin reagent and incubate for 1-4 hours.
-
-
Data Analysis:
-
Measure the absorbance or fluorescence using a plate reader.
-
Normalize the data to the vehicle control.
-
Plot the normalized cell viability against the log of the this compound concentration.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.[14]
-
Data Presentation:
| Concentration (µM) | % Viability (Mean) | % Viability (SD) |
| 0 (Vehicle) | 100 | 5.2 |
| 0.01 | 98.1 | 4.8 |
| 0.1 | 85.3 | 6.1 |
| 1 | 52.7 | 5.5 |
| 10 | 15.4 | 3.9 |
| 100 | 5.1 | 2.1 |
Visualizations
Hypothetical Signaling Pathway for this compound
The following diagram illustrates a hypothetical mechanism of action where this compound acts as an inhibitor of a receptor tyrosine kinase (RTK), subsequently blocking downstream signaling pathways involved in cell proliferation and survival.
Caption: Hypothetical signaling pathway inhibited by this compound.
Experimental Workflow for Optimizing this compound Concentration
This diagram outlines the logical workflow for determining the optimal concentration of this compound for cell culture experiments.
Caption: Workflow for this compound concentration optimization.
Troubleshooting Logic Diagram
This diagram provides a logical approach to troubleshooting common issues encountered when using this compound in cell culture.
References
- 1. Designing drug response experiments and quantifying their results - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. cellculturecompany.com [cellculturecompany.com]
- 11. Cell Culture Contamination Troubleshooting [sigmaaldrich.com]
- 12. Cell culture conditions [qiagen.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
How to minimize AFG206 off-target effects
Welcome to the technical support center for AFG206. This resource is designed to help researchers, scientists, and drug development professionals minimize potential off-target effects and ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the tyrosine kinase "Target Kinase 1" (TK1). It functions by competitively binding to the ATP-binding pocket of the TK1 kinase domain, thereby preventing phosphorylation of its downstream substrates. This inhibition leads to the blockade of the TK1 signaling pathway, which is implicated in cell proliferation and survival.
Q2: What are the known or potential off-target effects of this compound?
A2: While this compound is designed for high selectivity towards TK1, cross-reactivity with other kinases sharing structural homology in the ATP-binding site can occur, particularly at higher concentrations. Potential off-target kinases may include members of the same kinase family or other kinases with similar ATP-binding pocket geometries. Such off-target inhibition can lead to unintended cellular effects. It is crucial to perform dose-response experiments to identify the optimal concentration window.
Q3: How can I minimize the off-target effects of this compound in my cell-based assays?
A3: Minimizing off-target effects is critical for obtaining reliable experimental data. Here are key strategies:
-
Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that elicits the desired on-target effect through careful dose-response studies.
-
Control for Off-Target Phenotypes: Employ appropriate controls, such as a structurally related but inactive compound, or use genetic approaches like siRNA/shRNA knockdown or CRISPR/Cas9 knockout of the intended target (TK1) to confirm that the observed phenotype is due to on-target inhibition.
-
Perform Kinase Profiling: Assess the selectivity of this compound by screening it against a broad panel of kinases. This can help identify potential off-target interactions.
Q4: What is the recommended concentration range for using this compound in cell culture?
A4: The optimal concentration of this compound is cell-line dependent and should be determined empirically. We recommend starting with a dose-response curve ranging from 1 nM to 10 µM. The ideal concentration should be the lowest dose that achieves significant inhibition of TK1 phosphorylation without affecting known off-target pathways.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected cell toxicity or altered cell morphology at the effective dose. | The concentration of this compound may be too high, leading to off-target effects. The observed phenotype may be due to inhibition of a kinase critical for cell viability. | Perform a dose-response experiment to determine the IC50 for the on-target effect and a cell viability assay (e.g., MTS or CellTiter-Glo) to determine the cytotoxic concentration (CC50). Aim for a therapeutic window where the effective concentration is significantly lower than the cytotoxic concentration. Use a rescue experiment by expressing a drug-resistant mutant of the target kinase to confirm on-target toxicity. |
| Inconsistent results between experiments. | This could be due to variations in cell density, passage number, or reagent preparation. The stability of this compound in your specific cell culture medium could also be a factor. | Standardize your experimental protocols, including cell seeding density and passage number. Prepare fresh dilutions of this compound for each experiment from a DMSO stock. Test the stability of this compound in your media over the time course of your experiment. |
| The observed biological effect does not correlate with the inhibition of the primary target, TK1. | The phenotype might be a result of inhibiting an unknown off-target kinase. | Perform a kinome-wide selectivity screen to identify potential off-targets. Validate these potential off-targets in cell-based assays using techniques like Western blotting to check the phosphorylation status of their specific substrates. Use a chemically distinct inhibitor of TK1 to see if it recapitulates the same biological effect. |
Quantitative Data Summary
The following tables provide representative data for the selectivity and potency of this compound.
Table 1: Kinase Selectivity Profile of this compound
| Kinase | IC50 (nM) |
| TK1 (Target Kinase 1) | 5 |
| TK2 | 250 |
| TK3 | 800 |
| Kinase X | > 10,000 |
| Kinase Y | > 10,000 |
Data are representative and may vary depending on the assay conditions.
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Assay Type | Recommended Starting Concentration Range | Notes |
| Biochemical Kinase Assay | 0.1 nM - 1,000 nM | Determine the IC50 value against purified TK1. |
| Cell-based Phosphorylation Assay | 1 nM - 10 µM | Monitor the phosphorylation of a direct downstream substrate of TK1. |
| Cell Viability/Proliferation Assay | 10 nM - 50 µM | Assess the effect on cell growth and determine the GI50. |
Experimental Protocols
Protocol 1: Western Blot Analysis of TK1 Pathway Inhibition
-
Cell Treatment: Plate cells at a density of 1 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight. Treat cells with a serial dilution of this compound (e.g., 0, 1, 10, 100, 1000 nM) for the desired time (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against the phosphorylated form of a known TK1 substrate overnight at 4°C. Also, probe a separate blot with an antibody against the total protein of the substrate and a loading control (e.g., GAPDH or β-actin).
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the bands using an ECL detection system.
Protocol 2: Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the GI50 value.
Visualizations
Caption: this compound signaling pathway inhibition.
Caption: Workflow for assessing off-target effects.
Caption: Troubleshooting unexpected results with this compound.
Technical Support Center: Overcoming Drug Resistance in AML Cell Lines
Disclaimer: Information regarding a specific drug named "AFG206" in the context of Acute Myeloid Leukemia (AML) is not publicly available at this time. The following technical support guide provides general strategies and troubleshooting advice for overcoming drug resistance in AML cell lines, which can be adapted for specific investigational compounds.
This guide is intended for researchers, scientists, and drug development professionals. It offers troubleshooting tips and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Our AML cell line is showing increasing resistance to our compound. What are the common initial troubleshooting steps?
A1: When observing increased resistance, first verify the basics of your experimental setup:
-
Compound Integrity: Confirm the identity, purity, and concentration of your drug stock. Degradation or precipitation can lead to reduced efficacy.
-
Cell Line Authenticity: Regularly perform cell line authentication (e.g., Short Tandem Repeat profiling) to ensure you are working with the correct cell line and that it has not been cross-contaminated.
-
Mycoplasma Contamination: Test for mycoplasma contamination, as it can significantly alter cellular response to treatment.
-
Assay Variability: Review your experimental protocol for consistency. Pay close attention to cell seeding density, drug incubation times, and the viability assay used. Run appropriate positive and negative controls.
Q2: What are the known mechanisms of drug resistance in AML that could be relevant?
A2: Drug resistance in AML is multifactorial. Key mechanisms include:
-
Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump the drug out of the cell, reducing its intracellular concentration.[1][2]
-
Target Alteration: Mutations in the drug's target protein can prevent the drug from binding effectively.
-
Activation of Alternative Survival Pathways: AML cells can upregulate alternative signaling pathways to bypass the effects of the targeted therapy. Common pathways include PI3K/Akt/mTOR, MAPK/ERK, and Wnt/β-catenin.[1][3]
-
Altered Apoptosis Regulation: Changes in the expression of pro- and anti-apoptotic proteins, such as the BCL-2 family members (e.g., MCL-1, BCL-XL), can make cells resistant to apoptosis induction.[4][5]
-
Increased Drug Metabolism: Cells can increase the metabolic inactivation of the drug.[6]
-
Leukemia Stem Cells (LSCs): A subpopulation of quiescent LSCs may be inherently resistant to therapy and can lead to relapse.[5]
Q3: How can we investigate the mechanism of resistance in our specific AML cell line?
A3: A multi-pronged approach is often necessary:
-
Gene Expression Analysis: Use qPCR or RNA-sequencing to compare the gene expression profiles of your resistant and sensitive cell lines. Look for upregulation of ABC transporters, signaling pathway components, or anti-apoptotic genes.
-
Protein Expression Analysis: Perform Western blotting or proteomics to confirm changes in protein levels for key resistance-associated proteins.
-
Target Sequencing: If the drug has a known target, sequence the gene encoding that target in the resistant cells to check for mutations.
-
Functional Assays: Use specific inhibitors of suspected resistance pathways (e.g., a P-gp inhibitor like verapamil) in combination with your compound to see if sensitivity can be restored.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for the drug in our AML cell line.
| Possible Cause | Troubleshooting Step |
| Cell Passage Number | High passage numbers can lead to genetic drift and altered phenotypes. Use cells within a consistent, low passage range for all experiments. |
| Cell Health and Density | Ensure cells are in the logarithmic growth phase and seeded at a consistent density. Over-confluent or unhealthy cells will respond differently. |
| Reagent Variability | Use the same lot of media, serum, and other reagents for a set of experiments to minimize variability. |
| Assay Incubation Time | Optimize and standardize the incubation time for both the drug treatment and the viability assay. |
Issue 2: Our compound shows initial efficacy, but the cells recover after drug removal.
| Possible Cause | Troubleshooting Step |
| Cytostatic vs. Cytotoxic Effect | The compound may be inhibiting cell proliferation (cytostatic) rather than inducing cell death (cytotoxic). Perform an apoptosis assay (e.g., Annexin V/PI staining) to confirm the mechanism of cell death. |
| Presence of Drug-Tolerant Persister Cells | A small subpopulation of cells may enter a dormant state during treatment and resume proliferation upon drug withdrawal. Consider longer treatment durations or combination therapies. |
| Reversible Target Inhibition | If the compound is a reversible inhibitor, its effects will diminish upon removal. |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed AML cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of complete culture medium.
-
Drug Treatment: Prepare serial dilutions of the compound. Add the desired concentrations to the wells and incubate for the desired time (e.g., 48-72 hours). Include vehicle-only controls.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blotting for P-glycoprotein (P-gp/MDR1)
-
Protein Extraction: Lyse sensitive and resistant AML cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against P-gp (MDR1) overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathways and Workflows
Common Resistance Pathways in AML
Caption: Key signaling pathways implicated in AML drug resistance.
Experimental Workflow for Investigating Resistance
Caption: A logical workflow for investigating and overcoming drug resistance.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. UCSF Glioma Trial → ONC206 for Treatment of Newly Diagnosed, Recurrent Diffuse Midline Gliomas, and Other Recurrent Malignant CNS Tumors [clinicaltrials.ucsf.edu]
- 4. clinicaltrial.be [clinicaltrial.be]
- 5. A novel mechanism of action for anti-thymocyte globulin: induction of CD4+CD25+Foxp3+ regulatory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Akt Inhibitor MK2206 in Treating Patients With Advanced Gastric or Gastroesophageal Junction Cancer | MedPath [trial.medpath.com]
Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and resolving issues related to the precipitation of investigational compounds, such as AFG206, in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of compound precipitation in cell culture media?
A1: Compound precipitation in cell culture media is a frequent issue that can arise from a variety of factors. These can be broadly categorized as issues related to the compound's intrinsic properties, its interaction with the media components, and the experimental conditions.[1][2][3]
-
Compound-Specific Factors:
-
Low Aqueous Solubility: Many small molecule inhibitors are hydrophobic, leading to poor solubility in aqueous-based culture media.[4][5]
-
High Concentration: The concentration of the compound may exceed its solubility limit in the media.[3]
-
Chemical Form: The salt form or free base/acid form of a compound can significantly impact its solubility.[6]
-
-
Media and Environmental Factors:
-
pH of the Media: The solubility of many ionizable compounds is pH-dependent. The pH of standard culture media (typically 7.2-7.4) may not be optimal for your compound's solubility.[7][8]
-
Media Components: Interactions with salts, proteins (especially in serum-containing media), and other components can lead to precipitation. For example, calcium salts are prone to precipitation.[1][2]
-
Temperature: Temperature fluctuations, such as moving media from cold storage to a 37°C incubator, can cause components to precipitate.[2] Repeated freeze-thaw cycles of stock solutions can also be a cause.[1][2]
-
Evaporation: Water loss from the culture medium can increase the concentration of all components, potentially leading to precipitation.[1][2]
-
Q2: How can I visually identify if my compound has precipitated?
A2: Precipitation can manifest in several ways. You might observe a fine, crystalline-like material, a cloudy or hazy appearance in the media, or a pelleted substance at the bottom of the culture vessel after centrifugation. Microscopic examination can reveal particulate matter that is not cellular debris or microbial contamination.
Q3: Could the precipitate I'm seeing be something other than my compound?
A3: Yes, it's crucial to rule out other potential causes of particulates in your cell culture.[1][2]
-
Media Components: As mentioned, salts and proteins in the media can precipitate, especially with temperature changes or improper preparation.[1][2]
-
Contamination: Bacterial, fungal, or yeast contamination can cause turbidity in the media.[1] Mycoplasma contamination is not visible to the naked eye but can affect cell health.[1]
-
Cellular Debris: Dead or dying cells can lyse and release their contents, which may appear as debris.
Troubleshooting Guide
If you are experiencing precipitation of your compound in cell culture, follow these steps to identify the cause and find a solution.
Step 1: Characterize the Precipitation
-
Visual Inspection: Note the appearance of the precipitate (e.g., crystalline, amorphous, cloudy).
-
Microscopy: Examine the culture under a microscope to distinguish between compound precipitate, microbial contamination, and cellular debris.
-
Solubility Test: Attempt to redissolve the precipitate by gently warming the media or adjusting the pH (in a cell-free environment) to see if it goes back into solution.
Step 2: Review Compound and Stock Solution Preparation
-
Check Stock Concentration: Ensure your stock solution concentration is accurate and has not exceeded the compound's solubility in the solvent (e.g., DMSO).
-
Solvent Percentage: Keep the final concentration of organic solvents like DMSO in the culture media as low as possible (typically below 0.5%) to avoid solvent-induced precipitation and cytotoxicity.
-
Fresh Stock Solution: Prepare a fresh stock solution to rule out degradation or precipitation within the stock.
Step 3: Optimize the Cell Culture Protocol
-
Pre-warm Media: Always pre-warm your cell culture media to 37°C before adding your compound to avoid temperature-related precipitation.[2]
-
Dilution Method: When diluting your stock solution into the media, add the compound dropwise while gently swirling the media to ensure rapid and even dispersion. Avoid adding a concentrated bolus directly into the media.
-
Serum Concentration: If using serum, consider if the concentration is affecting your compound's solubility. Some compounds may bind to serum proteins, which can either enhance or reduce their solubility.
Quantitative Data Summary: Factors Affecting Compound Solubility
| Factor | Effect on Solubility of Weakly Acidic Compounds | Effect on Solubility of Weakly Basic Compounds | General Troubleshooting Approach |
| pH | Increases with increasing pH | Decreases with increasing pH | Test a range of pH values for your media (in a cell-free setup) to determine the optimal pH for solubility. Use buffered solutions for stock preparation if compatible.[7][8] |
| Temperature | Generally increases with increasing temperature (for endothermic dissolution) | Generally increases with increasing temperature (for endothermic dissolution) | Pre-warm media to 37°C before adding the compound. Avoid freeze-thaw cycles of stock solutions.[2] |
| Co-solvents (e.g., DMSO) | Can increase solubility | Can increase solubility | Use the lowest effective concentration of the co-solvent in the final culture media.[9] |
| Salts | Can decrease solubility ("salting-out") | Can decrease solubility ("salting-out") | Be aware of the salt concentration in your media and consider if it might be contributing to precipitation. |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of a Compound in Cell Culture Media
-
Prepare a series of dilutions of your compound stock solution in cell-free culture media. A typical starting point is a 2-fold serial dilution from a high concentration.
-
Incubate the dilutions under standard cell culture conditions (e.g., 37°C, 5% CO2) for a period that mimics your experiment's duration (e.g., 24, 48, 72 hours).
-
Visually inspect each dilution for any signs of precipitation.
-
Use a spectrophotometer to measure the absorbance or a nephelometer to measure the turbidity of each dilution. A sharp increase in absorbance or turbidity indicates precipitation.
-
The highest concentration that remains clear is the maximum soluble concentration of your compound in that specific medium under those conditions.
Protocol 2: pH-Dependent Solubility Assay
-
Prepare a series of buffers with a range of pH values (e.g., from pH 5.0 to 8.0).
-
Add a known amount of your compound to each buffer.
-
Equilibrate the samples by shaking or stirring for a set period (e.g., 24 hours) at a constant temperature.
-
Centrifuge the samples to pellet any undissolved compound.
-
Measure the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Plot the solubility against the pH to determine the optimal pH range for your compound.
Visualizations
Signaling Pathway Diagram
Many investigational compounds, like this compound may be, are designed to target specific signaling pathways implicated in disease. The diagram below illustrates a simplified representation of the PI3K/AKT/mTOR signaling pathway, a common target in cancer drug development.[10][11]
Caption: Simplified PI3K/AKT/mTOR signaling pathway.
Experimental Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting compound precipitation in cell culture.
Caption: Workflow for troubleshooting compound precipitation.
References
- 1. Cell Culture Academy [procellsystem.com]
- 2. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 3. cellculturedish.com [cellculturedish.com]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. Factors Influencing Solubility of Drugs.pptx [slideshare.net]
- 9. longdom.org [longdom.org]
- 10. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Adjusting AFG206 dosage for long-term in vivo studies
This technical support center provides guidance for researchers and scientists on adjusting AFG206 dosage for long-term in vivo studies. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
1. What is the recommended starting dose for this compound in a long-term in vivo study?
The optimal starting dose for this compound depends on the animal model, the indication being studied, and the desired therapeutic effect. However, based on preliminary dose-ranging studies, a general starting point can be extrapolated. It is crucial to perform a dose-finding study in your specific model before commencing a long-term efficacy study.
Table 1: Recommended Starting Doses for this compound in Common Preclinical Models
| Animal Model | Route of Administration | Recommended Starting Dose (mg/kg) | Dosing Frequency |
| Mouse (CD-1) | Intravenous (IV) | 5 | Once daily |
| Mouse (C57BL/6) | Intraperitoneal (IP) | 10 | Every other day |
| Rat (Sprague-Dawley) | Oral (PO) | 20 | Once daily |
| Rabbit (New Zealand White) | Subcutaneous (SC) | 2 | Twice weekly |
2. How should the this compound dosage be adjusted for a long-term study?
Dosage adjustments for long-term studies should be based on a combination of pharmacokinetic (PK) data, pharmacodynamic (PD) markers, and regular monitoring of animal health. The goal is to maintain a therapeutic concentration of this compound while minimizing toxicity.
Table 2: Hypothetical Pharmacokinetic Parameters of this compound
| Parameter | Mouse (IV) | Rat (PO) |
| Cmax | 1.5 µg/mL | 0.8 µg/mL |
| Tmax | 0.5 hours | 2 hours |
| Half-life (t½) | 4 hours | 8 hours |
| Bioavailability | N/A | 60% |
Based on the half-life, more frequent dosing may be required to maintain steady-state concentrations. Regular blood sampling to determine this compound levels is recommended to ensure the dose is within the therapeutic window.
3. What are the potential signs of toxicity with long-term this compound administration?
Long-term administration of this compound may lead to certain adverse effects. Close monitoring of the animals is essential to detect any signs of toxicity early.
Table 3: Potential Signs of this compound-Related Toxicity
| Category | Signs to Monitor |
| General Health | Weight loss (>15% of baseline), lethargy, ruffled fur, hunched posture |
| Gastrointestinal | Diarrhea, dehydration |
| Hematological | Changes in complete blood count (CBC) parameters |
| Organ-Specific | Elevated liver enzymes (ALT, AST), increased kidney function markers (BUN, creatinine) |
If any of these signs are observed, a dose reduction or temporary cessation of treatment may be necessary.
Experimental Protocols
Protocol 1: Dose-Finding Study for this compound in Mice
-
Animal Model: Male CD-1 mice, 8-10 weeks old.
-
Groups:
-
Vehicle control (e.g., saline or appropriate vehicle for this compound)
-
This compound - 1 mg/kg
-
This compound - 5 mg/kg
-
This compound - 10 mg/kg
-
This compound - 25 mg/kg
-
-
Administration: Intravenous (IV) injection, once daily for 7 days.
-
Monitoring:
-
Record body weight and clinical observations daily.
-
Collect blood samples at 1, 4, and 24 hours post-dose on day 1 and day 7 for pharmacokinetic analysis.
-
At the end of the study, perform a complete necropsy and collect major organs for histopathological analysis.
-
-
Endpoint: Determine the maximum tolerated dose (MTD), defined as the highest dose that does not induce significant toxicity (e.g., >15% weight loss or severe clinical signs).
Visual Guides
Caption: Experimental workflow for a long-term in vivo study with this compound.
Caption: Hypothetical signaling pathway modulated by this compound.
Troubleshooting Guide
Issue: Significant weight loss observed in the treatment group.
Caption: Troubleshooting guide for managing weight loss during this compound treatment.
Technical Support Center: Compound X Cytotoxicity in Non-Target Cell Lines
Disclaimer: No public information is available for a compound designated "AFG206." The following technical support guide has been created using a hypothetical compound, "Compound X," to demonstrate the structure and content of a technical support resource for researchers studying cytotoxicity in non-target cell lines. All data and experimental details are illustrative examples.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity with Compound X in our non-target cell line at concentrations where the target cell line shows minimal effects. Is this expected?
A1: Unexpected cytotoxicity in non-target cell lines can occur due to several factors. We recommend the following troubleshooting steps:
-
Confirm Cell Line Identity: Ensure the non-target cell line has been recently authenticated (e.g., via STR profiling) to rule out contamination or misidentification.
-
Evaluate Off-Target Expression: Check if your non-target cell line expresses low levels of the intended target of Compound X or a homologous protein that Compound X might bind to.
-
Assess General Cellular Health: Ensure the non-target cells are healthy and not under stress from culture conditions, which can increase sensitivity to cytotoxic agents.
Q2: Our cytotoxicity assay results for Compound X are inconsistent across experiments. What could be the cause?
A2: Variability in cytotoxicity assays can stem from several sources. Consider the following:
-
Reagent Consistency: Ensure all reagents, including Compound X dilutions, cell culture media, and assay reagents, are prepared fresh and consistently for each experiment.
-
Cell Seeding Density: Inconsistent cell numbers seeded per well can significantly impact results. We recommend using a cell counter for accurate seeding.
-
Incubation Time: Adhere strictly to the specified incubation times for both Compound X treatment and the final assay readout.
Troubleshooting Guides
Issue: High Background Signal in Cytotoxicity Assay
If you are experiencing a high background signal in your cytotoxicity assay (e.g., high luminescence or fluorescence in control wells), consider the following potential causes and solutions:
| Potential Cause | Recommended Solution |
| Reagent Contamination | Prepare fresh reagents and use sterile techniques to avoid contamination. |
| Cell Lysis in Control Wells | Ensure gentle handling of cells during seeding and reagent addition to prevent mechanical lysis. |
| Incorrect Reagent Volume | Calibrate your pipettes and ensure accurate dispensing of all reagents. |
Issue: No Dose-Dependent Cytotoxicity Observed
If you are not observing a dose-dependent cytotoxic effect of Compound X on your positive control target cell line, this could indicate a problem with the experimental setup.
| Potential Cause | Recommended Solution |
| Compound X Degradation | Prepare fresh dilutions of Compound X for each experiment from a validated stock solution. |
| Incorrect Assay Range | The concentration range of Compound X may be too low. Perform a wider dose-response curve to identify the effective concentration range. |
| Assay Incubation Time Too Short | The cytotoxic effects of Compound X may require a longer incubation period to become apparent. Try extending the incubation time. |
Quantitative Data Summary
The following tables summarize hypothetical cytotoxicity data for Compound X across various cell lines.
Table 1: IC50 Values of Compound X in Target and Non-Target Cell Lines
| Cell Line | Cell Type | Target Expression | IC50 (µM) |
| TargetCell-A | Lung Carcinoma | High | 5.2 |
| TargetCell-B | Breast Adenocarcinoma | Medium | 15.8 |
| NonTarget-HUVEC | Human Umbilical Vein Endothelial Cells | None Detected | > 100 |
| NonTarget-HEK293 | Human Embryonic Kidney 293 | Low | 85.3 |
Experimental Protocols
Protocol: MTT Assay for Cell Viability
This protocol outlines a standard MTT assay to determine the cytotoxicity of Compound X.
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed 5,000 cells per well in a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound X Treatment:
-
Prepare serial dilutions of Compound X in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the Compound X dilutions.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve Compound X).
-
Incubate for 48 hours.
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C in a humidified chamber.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Visualizations
Caption: Workflow for MTT Cytotoxicity Assay.
Technical Support Center: Improving the Bioavailability of AFG206 in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and addressing challenges related to the oral bioavailability of AFG206, a novel "type II" FLT3 inhibitor. Given the limited publicly available data on this compound, this guide draws upon established principles and common strategies for improving the bioavailability of poorly soluble tyrosine kinase inhibitors (TKIs).
Frequently Asked Questions (FAQs)
Q1: What are the likely reasons for the poor oral bioavailability of this compound?
-
Low Aqueous Solubility: Many TKIs are poorly soluble in water, which limits their dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.
-
pH-Dependent Solubility: The solubility of these compounds can be highly dependent on the pH of the surrounding environment. They may be more soluble in the acidic environment of the stomach but precipitate in the more neutral pH of the small intestine where most drug absorption occurs.
-
First-Pass Metabolism: After absorption from the gut, the drug is transported to the liver via the portal vein, where it may be extensively metabolized before reaching systemic circulation.
-
Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal wall can actively pump the drug back into the GI lumen, reducing its net absorption.
Q2: Which animal models are most appropriate for studying the oral bioavailability of this compound?
A2: The choice of animal model is critical for obtaining relevant preclinical data. Commonly used models for oral bioavailability studies include:
-
Rats: Rodents are frequently used for initial pharmacokinetic screening due to their small size, cost-effectiveness, and well-characterized physiology. Sprague-Dawley and Wistar rats are common choices.
-
Beagle Dogs: Dogs are a good alternative as their GI physiology, including gastric pH and transit time, shares more similarities with humans compared to rodents. They can also be administered human-sized dosage forms.
Q3: What are the key pharmacokinetic parameters to measure in a bioavailability study?
A3: The primary parameters to determine from plasma concentration-time data are:
-
Cmax: Maximum (or peak) plasma concentration of the drug.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): The total drug exposure over time.
-
t1/2: The half-life of the drug.
-
F (%): Absolute bioavailability, calculated by comparing the AUC after oral administration to the AUC after intravenous (IV) administration.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments and provides actionable solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| High variability in plasma concentrations between animals. | Poor and variable dissolution of this compound in the GI tract. Food effects (positive or negative). Inter-animal differences in metabolism or transporter expression. | 1. Improve Formulation: Utilize a formulation strategy known to enhance the solubility and dissolution of poorly soluble drugs (see Formulation Strategies section below). 2. Control Feeding Status: Conduct studies in both fasted and fed states to assess the impact of food on absorption. Standardize the feeding protocol for all animals in a study group. 3. Increase Sample Size: A larger number of animals per group can help to account for biological variability. |
| Low Cmax and AUC after oral administration. | Low intrinsic solubility of this compound. Extensive first-pass metabolism. Efflux by intestinal transporters. | 1. Enhance Solubility: Employ advanced formulation techniques such as nano-suspensions, amorphous solid dispersions, or lipid-based formulations. 2. Investigate Metabolism: Conduct in vitro metabolism studies using liver microsomes (rat, dog, human) to understand the metabolic stability of this compound. 3. Assess Transporter Involvement: Use in vitro cell-based assays (e.g., Caco-2 cells) to determine if this compound is a substrate for P-gp or other efflux transporters. If so, consider co-administration with a P-gp inhibitor in preclinical models. |
| Non-linear pharmacokinetics (dose-dependent bioavailability). | Saturation of absorption mechanisms at higher doses. Solubility-limited absorption. | 1. Conduct Dose-Ranging Studies: Evaluate the pharmacokinetics of this compound at multiple dose levels to identify the dose range where absorption is linear. 2. Improve Solubility: At higher doses, the amount of drug that can dissolve in the GI fluid may be the limiting factor. Improving the formulation is crucial. |
| Unexpectedly rapid clearance. | High metabolic instability. | 1. Re-evaluate In Vitro Metabolism Data: Compare in vivo clearance with in vitro metabolic stability data. 2. Identify Metabolites: Characterize the major metabolites to understand the primary metabolic pathways. |
Formulation Strategies to Enhance Bioavailability
The following table summarizes common formulation strategies for poorly soluble drugs, with hypothetical data illustrating potential improvements in bioavailability for a compound like this compound.
| Formulation Strategy | Description | Hypothetical Oral Bioavailability (F%) in Rats | Advantages | Challenges |
| Simple Suspension (in 0.5% CMC) | This compound suspended in an aqueous vehicle with a suspending agent. | < 5% | Easy to prepare for initial screening. | Often results in low and variable absorption due to poor dissolution. |
| Micronization | Reducing the particle size of the drug to increase the surface area for dissolution. | 5 - 15% | Relatively simple and cost-effective technique. | May not be sufficient for very poorly soluble compounds; risk of particle agglomeration. |
| Nano-suspension | Reducing the particle size to the nanometer range, often stabilized with surfactants. | 15 - 35% | Significantly increases dissolution velocity and saturation solubility. | Requires specialized equipment (e.g., high-pressure homogenizer, bead mill); physical stability of the nanosuspension can be a concern. |
| Amorphous Solid Dispersion (ASD) | Dispersing the drug in a polymeric carrier in an amorphous state. | 20 - 50% | Can significantly increase the aqueous solubility and dissolution rate. | Potential for recrystallization of the amorphous drug over time, leading to reduced bioavailability. Requires careful selection of the polymer. |
| Lipid-Based Formulations (e.g., SMEDDS) | Self-microemulsifying drug delivery systems are isotropic mixtures of oils, surfactants, and co-solvents. | 30 - 60% | Forms a fine oil-in-water emulsion in the GI tract, which can enhance drug solubilization and absorption. Can also reduce first-pass metabolism by promoting lymphatic uptake. | Requires careful formulation development and selection of excipients. Potential for GI side effects with high concentrations of surfactants. |
Experimental Protocols
Protocol 1: Oral Bioavailability Study in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300 g).
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle.
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing:
-
Oral (PO) Group: Administer this compound formulation by oral gavage at a dose of 10 mg/kg.
-
Intravenous (IV) Group: Administer this compound in a solubilizing vehicle (e.g., 10% DMSO, 40% PEG400, 50% saline) via the tail vein at a dose of 1 mg/kg.
-
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the jugular vein or saphenous vein into heparinized tubes at the following time points:
-
PO Group: Pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
IV Group: Pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Sample Analysis: Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin). Calculate absolute bioavailability (F%) as: F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Experimental workflow for assessing the oral bioavailability of this compound.
Decision Tree for Troubleshooting Poor Bioavailability
Caption: Decision tree for troubleshooting poor oral bioavailability.
Technical Support Center: AFG206 and FLT3 Phosphorylation Assays
This technical support resource provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with AFG206 failing to inhibit FMS-like tyrosine kinase 3 (FLT3) phosphorylation in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit FLT3?
This compound is a first-generation, ATP-competitive "type II" inhibitor of FLT3.[1] Unlike type I inhibitors that bind to the active conformation of the kinase, type II inhibitors like this compound bind to and stabilize the inactive conformation of FLT3. This prevents the kinase from adopting the active state required for autophosphorylation and subsequent downstream signaling. This compound has been shown to potently inhibit cell proliferation in cell lines expressing FLT3-ITD and D835Y mutations, which are associated with acute myeloid leukemia (AML).[1]
Q2: I am not seeing any inhibition of FLT3 phosphorylation with this compound in my cell-based assay. What are the possible reasons?
There are several potential reasons why this compound may not appear to inhibit FLT3 phosphorylation in your experiment. These can be broadly categorized into issues with the compound itself, the experimental setup, or the specific biology of your cellular system. Our detailed troubleshooting guide below will walk you through these possibilities.
Q3: Does the "type II" nature of this compound require special experimental considerations?
Yes, the mechanism of type II inhibitors can influence experimental outcomes. Because they bind to the inactive conformation, the equilibrium between active and inactive kinase states in your assay system can impact the apparent potency of the inhibitor. For cellular assays, factors that favor the active conformation of FLT3 might make it seem like this compound is less effective.
Troubleshooting Guide: this compound Not Inhibiting FLT3 Phosphorylation
This guide is designed to help you systematically troubleshoot experiments where this compound is not showing the expected inhibition of FLT3 phosphorylation.
| Potential Problem | Possible Cause | Recommended Action |
| Compound Integrity and Concentration | 1. Incorrect concentration: Calculation error or improper dilution of the stock solution. | - Verify all calculations for serial dilutions. - Prepare fresh dilutions from a new aliquot of the stock solution. |
| 2. Compound degradation: Improper storage of this compound stock or working solutions. | - Ensure this compound is stored at the recommended temperature and protected from light. - Use a fresh vial of the compound if degradation is suspected. | |
| 3. Low cell permeability: The compound is not efficiently entering the cells. | - While generally cell-permeable, ensure the vehicle (e.g., DMSO) concentration is appropriate and not exceeding cytotoxic levels. - Increase the incubation time with this compound. | |
| Assay and Experimental Conditions | 1. Suboptimal incubation time: The incubation period with this compound may be too short to allow for binding and inhibition. | - Perform a time-course experiment, incubating cells with this compound for varying durations (e.g., 1, 4, 8, 24 hours) before cell lysis. |
| 2. High FLT3 ligand concentration: If using exogenous FLT3 ligand (FL) to stimulate phosphorylation, excessively high concentrations can drive the kinase into an active state that is difficult to inhibit.[2] | - Perform a dose-response experiment with the FLT3 ligand to determine the optimal concentration that gives a robust phosphorylation signal without overwhelming the inhibitor. | |
| 3. Presence of interfering substances: Components in the cell culture media (e.g., serum factors) may bind to this compound or otherwise interfere with its activity. | - Consider performing the final incubation with this compound in serum-free or low-serum media. | |
| Cellular and Biological Factors | 1. High levels of constitutive FLT3 activation: In some cell lines with potent activating mutations (e.g., FLT3-ITD), the kinase may be so highly active that a higher concentration of this compound is required for inhibition. | - Perform a dose-response experiment with this compound to determine the IC50 in your specific cell line. |
| 2. Development of cellular resistance: Cells can develop resistance to kinase inhibitors through various mechanisms, such as upregulation of bypass signaling pathways. | - If using a cell line that has been continuously cultured with other FLT3 inhibitors, consider using a fresh, low-passage vial. | |
| 3. Off-target effects leading to FLT3 activation: In some contexts, other cellular pathways could be indirectly activating FLT3. | - Review the literature for known bypass mechanisms in your cellular model. | |
| Western Blotting and Detection | 1. Inefficient protein extraction: Incomplete cell lysis can lead to poor recovery of FLT3. | - Ensure your lysis buffer contains sufficient detergent and is compatible with membrane proteins. - Include mechanical disruption (e.g., sonication) if necessary. |
| 2. Phosphatase activity: Phosphatases in the cell lysate can dephosphorylate FLT3, masking any inhibitory effect.[3] | - Crucially , always include phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) in your lysis buffer and keep samples on ice.[3] | |
| 3. Poor antibody performance: The primary antibody against phospho-FLT3 may not be specific or sensitive enough. | - Use a well-validated antibody for phospho-FLT3. - Optimize the primary antibody concentration and incubation conditions. - Run positive and negative controls to validate antibody performance. | |
| 4. Incorrect blocking buffer: For phospho-protein detection, milk-based blocking buffers can sometimes cause high background due to the presence of phosphoproteins like casein. | - Use a blocking buffer containing Bovine Serum Albumin (BSA) instead of non-fat dry milk.[4] |
Experimental Protocols
Cell-Based FLT3 Phosphorylation Assay (Western Blot Detection)
This protocol describes the treatment of a human AML cell line (e.g., MV4-11, which expresses a constitutively active FLT3-ITD) with this compound, followed by detection of FLT3 phosphorylation by Western blotting.
Materials:
-
Human AML cell line (e.g., MV4-11)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Serum-free RPMI-1640
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-FLT3 (Tyr591) and anti-total-FLT3
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture MV4-11 cells in RPMI-1640 with 10% FBS.
-
Seed cells at a density of 1 x 10^6 cells/mL in a 6-well plate.
-
Incubate overnight.
-
The next day, starve the cells in serum-free RPMI-1640 for 4 hours.
-
Prepare serial dilutions of this compound in serum-free media.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 2-4 hours at 37°C. Include a DMSO vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Pellet the cells by centrifugation.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells in 100 µL of ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and 2x Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis and then transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-FLT3 primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with the anti-total-FLT3 antibody to confirm equal protein loading.
-
Visualizations
Caption: FLT3 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for this compound inhibition experiments.
References
Technical Support Center: Troubleshooting AFG206 Assay Results Affected by Cell Line Contamination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve issues with the AFG206 assay that may arise from cell line contamination. Inaccurate results can often be traced back to compromised cell cultures, leading to a significant loss of time and resources.[1][2] This guide will help you diagnose and address these potential issues.
Frequently Asked Questions (FAQs)
Q1: My this compound assay results are inconsistent across different passages of the same cell line. What could be the cause?
A1: Inconsistent results across passages can be a strong indicator of evolving cell line contamination.[3] This could be due to cross-contamination with a faster-growing cell line or a spreading mycoplasma infection.[4][5] Both can significantly alter the cellular signaling pathways that the this compound assay is designed to measure. We recommend immediate cell line authentication and screening for microbial contaminants.
Q2: I'm observing unexpected changes in the morphology and growth rate of my cells. Could this affect my this compound assay?
A2: Absolutely. Alterations in cell morphology and growth are classic signs of cell line contamination.[6] These changes are often accompanied by profound alterations in cellular metabolism and signaling, which will directly impact the validity of your this compound assay results.[6][7] Do not proceed with the assay until the identity and purity of your cell line have been confirmed.
Q3: Can mycoplasma contamination specifically affect a kinase assay like the this compound?
A3: Yes, mycoplasma contamination is particularly problematic for kinase assays. Mycoplasma can alter the phosphorylation status of key signaling molecules, such as those in the NF-kB and MAPK pathways.[7] Furthermore, mycoplasmas have their own kinases and can deplete essential nutrients, like arginine, from the culture medium, which can indirectly affect cellular ATP levels and kinase activity.[4] This interference can lead to either false positive or false negative results in your this compound assay.
Q4: My negative controls in the this compound assay are showing higher than expected activity. What's a potential cause?
A4: Unusually high background or activity in negative controls can be a sign of microbial contamination. Bacteria, yeast, or mycoplasma can secrete enzymes or alter the media composition in ways that interfere with the assay reagents or detection method, leading to spurious signals.
Q5: What is the most reliable method to confirm the identity of my cell line?
A5: Short Tandem Repeat (STR) profiling is considered the gold standard for authenticating human cell lines. This method generates a unique genetic fingerprint for a cell line that can be compared against reference databases to confirm its identity and detect cross-contamination.
Troubleshooting Guide
Issue 1: High Variability in this compound Assay Results
| Potential Cause | Recommended Action | Experimental Protocol |
| Cross-Contamination | Immediately cease experiments with the questionable cell stock. Authenticate the cell line using STR profiling. | STR Profiling: Submit a sample of your cell line to a reputable cell line authentication service. Compare the resulting STR profile to the known profile of the expected cell line. |
| Mycoplasma Contamination | Quarantine the cell line and all associated reagents. Test for mycoplasma using a PCR-based method. | Mycoplasma PCR Test: Use a commercial PCR kit to detect mycoplasma DNA in your cell culture supernatant. Follow the manufacturer's instructions for sample preparation and PCR cycling conditions. |
| Inconsistent Cell Passage Number | Maintain a detailed log of cell passage numbers. Use cells within a consistent and low passage number range for all experiments. | Cell Passaging Log: Record the date, passage number, and any observations for each cell culture. Avoid using cells that have been in continuous culture for an extended period. |
Issue 2: Unexpected or Non-Reproducible this compound Assay Results
| Potential Cause | Recommended Action | Experimental Protocol |
| Altered Signaling Pathways due to Contamination | If contamination is confirmed, discard the contaminated cell line and start with a fresh, authenticated stock. | New Cell Stock Initiation: Thaw a new vial of the cell line from a reputable source (e.g., ATCC). Culture the cells according to the supplier's recommendations and perform authentication and contamination testing on the new stock before use. |
| Metabolic Interference from Mycoplasma | Test for and eliminate mycoplasma. Consider using a mycoplasma removal agent if the cell line is irreplaceable, but re-authentication is crucial afterward. | Mycoplasma Elimination: Treat the culture with a commercially available mycoplasma removal agent, following the manufacturer's protocol. After treatment, re-test for mycoplasma and perform STR profiling to ensure the treatment did not alter the cell line's genetic profile. |
| Chemical Contamination | Review all reagents (media, serum, buffers) for potential sources of contamination, such as endotoxins. | Endotoxin Testing: Use a Limulus Amebocyte Lysate (LAL) assay to quantify endotoxin levels in your cell culture reagents.[2] |
Visual Guides and Workflows
Logical Troubleshooting Workflow for this compound Assay Variability
Caption: Troubleshooting workflow for inconsistent this compound assay results.
Impact of Mycoplasma Contamination on Cellular Signaling
Caption: Mycoplasma's impact on host cell signaling pathways.
Experimental Workflow for Cell Line Authentication
Caption: Workflow for Short Tandem Repeat (STR) cell line authentication.
References
- 1. Protein Kinase/Phosphatase Function Correlates with Gliding Motility in Mycoplasma pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Metabolomics reveals mycoplasma contamination interferes with the metabolism of PANC-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. afgsci.com [afgsci.com]
- 5. Acetate kinase activity in mycoplasmas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dangers of Mycoplasma in Cell-Based Assays | Lab Manager [labmanager.com]
Navigating Variability in AFG206 Bioactivity Assays: A Technical Guide
SUZHOU, China & SAN DIEGO, CA – November 10, 2025 – This technical support guide addresses common questions and troubleshooting strategies for researchers encountering variability in the bioactivity of AFG206, a masked, IgG1 FC-engineered anti-CD137 agonistic antibody. Understanding the unique mechanism of action of this compound is crucial for designing and interpreting experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I not finding a traditional IC50 value for this compound in cancer cell lines?
A1: The concept of a half-maximal inhibitory concentration (IC50) is typically applied to substances that inhibit a specific biological process, such as cell proliferation in cancer cell lines. This compound, however, is an agonistic antibody. Its primary function is to activate, not inhibit. Specifically, it binds to the CD137 receptor on activated T cells, stimulating an anti-tumor immune response. Therefore, its potency is measured by its ability to induce T cell activation, proliferation, or cytokine release, which is expressed as a half-maximal effective concentration (EC50), not an IC50.
Q2: What are the key sources of variability in this compound functional assays?
A2: Variability in functional assays for agonistic antibodies like this compound can arise from several factors. These can be broadly categorized as relating to the antibody itself, the experimental setup, and the biological components. Consistent experimental execution is paramount for reproducible results.
Q3: How can the purity and handling of this compound affect results?
A3: The purity of any biological therapeutic is critical. Impurities or degradation of this compound can lead to inconsistent results. It is essential to follow the manufacturer's storage and handling instructions precisely. Variations in the formulation, such as the buffer composition, can also influence the antibody's activity.
Q4: What role does the choice of cell line and its condition play in assay variability?
A4: The choice and condition of the cell lines used are major sources of variability. For this compound, which acts on T cells, the source and activation state of these primary cells are critical. Different donors for peripheral blood mononuclear cells (PBMCs) will introduce variability. Furthermore, the passage number of any cell lines used (e.g., target cancer cells in a co-culture assay) can affect their characteristics and response.
Troubleshooting Guide
Below are common issues encountered during this compound bioactivity assays and potential solutions.
| Observed Issue | Potential Cause | Recommended Solution |
| High well-to-well variability within a single plate | Inconsistent cell seeding density. | Ensure a homogenous cell suspension before and during plating. Use calibrated pipettes and proper technique. Consider using a multichannel pipette for consistency. |
| "Edge effects" on the plate. | Avoid using the outer wells of the plate for experimental data points, as they are more prone to evaporation and temperature fluctuations. Fill these wells with sterile PBS or media. | |
| Day-to-day or experiment-to-experiment variability | Differences in cell culture conditions. | Maintain consistent cell culture practices, including media formulation, serum percentage, incubation time, and CO2 levels. |
| Variation in primary T cell activation. | Standardize the method for T cell activation (e.g., concentration of anti-CD3/anti-CD28 antibodies, incubation time). | |
| Reagent variability. | Use the same lot of critical reagents (e.g., this compound, media, serum, cytokines) for a set of comparative experiments. | |
| Lower than expected T cell activation | Suboptimal this compound concentration range. | Perform a wide dose-response curve to ensure the optimal concentration range is covered. |
| Insufficient T cell activation. | Confirm the activation status of your T cells before adding this compound. | |
| Issues with the detection method. | Ensure that the assay used to measure T cell activation (e.g., ELISA for cytokine release, flow cytometry for proliferation) is validated and performing correctly. |
Experimental Protocols
General Protocol for Measuring this compound-Mediated T Cell Activation
This protocol outlines a general workflow for assessing the potency of this compound by measuring cytokine release from activated T cells.
-
T Cell Isolation and Activation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation.
-
Activate the T cells within the PBMC population using anti-CD3 and anti-CD28 antibodies at predetermined optimal concentrations for 24-48 hours.
-
-
Assay Plate Preparation:
-
Seed the activated T cells into a 96-well plate at a consistent density (e.g., 1 x 10^5 cells/well).
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete cell culture medium.
-
Add the different concentrations of this compound to the wells containing the activated T cells. Include a vehicle control (medium without this compound).
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.
-
-
Cytokine Measurement:
-
After incubation, centrifuge the plate and collect the supernatant.
-
Measure the concentration of a key cytokine, such as Interferon-gamma (IFN-γ) or Interleukin-2 (IL-2), in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the cytokine concentration against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and determine the EC50 value.
-
Visualizing Key Processes
To aid in understanding the experimental and biological contexts of this compound activity, the following diagrams are provided.
Caption: Mechanism of action of this compound in the tumor microenvironment.
Caption: Experimental workflow for a T cell activation assay.
Impact of serum concentration on AFG206 activity
AFG206 Technical Support Center
Welcome to the technical support center for this compound. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the impact of serum concentration on the in vitro activity of this compound, a potent and selective inhibitor of MEK1/2 kinases.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing lower-than-expected potency (higher IC50) for this compound when using higher concentrations of fetal bovine serum (FBS) in our cell-based assays. Why is this happening?
A1: This phenomenon, known as a "serum shift," is common for compounds that bind to serum proteins like albumin.[1][2] Only the unbound, free fraction of a drug is available to interact with its target.[3][4] When the serum concentration in the assay medium is increased, a larger proportion of this compound binds to serum proteins, reducing the free concentration available to inhibit MEK1/2 in the cells. This results in a rightward shift of the dose-response curve and a higher apparent IC50 value.
Q2: What is the recommended serum concentration for assays involving this compound?
A2: The optimal serum concentration depends on the specific goals of the experiment.
-
For primary screening or mechanistic studies: It is often best to use the lowest serum concentration that maintains the health of the specific cell line (e.g., 0.5% to 2% FBS). This minimizes the confounding effect of serum protein binding and provides an IC50 value closer to the intrinsic potency of the compound.
-
For studies aiming to mimic physiological conditions: Using a higher, more physiologically relevant serum concentration (e.g., 10% FBS or supplementing with human serum albumin) may be appropriate. However, it is crucial to be aware of the impact on potency and to report the serum conditions alongside the results.
Q3: How can I quantify the impact of serum on my compound's activity?
A3: A "Serum Shift Assay" is the standard method.[2] This involves generating full dose-response curves for this compound in parallel assays using a range of different serum concentrations (e.g., 0.5%, 2%, 5%, and 10% FBS). The resulting shift in the IC50 values provides a quantitative measure of the impact of serum protein binding.[1][5]
Q4: My IC50 value for this compound is significantly different from the value reported in the literature. Could serum be the cause?
A4: Yes, this is a very likely cause. Differences in serum concentration, serum lot, or even the type of serum (e.g., bovine vs. human) can lead to significant variations in measured IC50 values due to differences in protein composition and binding characteristics.[3] Always compare the experimental conditions, particularly the serum percentage, when evaluating data from different sources.
Q5: Are there alternatives to using serum that would avoid these issues?
A5: Yes, using serum-free media is an excellent option for many cell lines. This eliminates the variable of protein binding, leading to more consistent and reproducible results. However, you must first validate that your specific cell line can be maintained and proliferates as expected in the chosen serum-free formulation.
Data Presentation
Table 1: Impact of Serum Concentration on this compound IC50
This table summarizes the results of a typical serum shift assay, demonstrating the change in apparent potency of this compound against the HCT116 cell line with increasing concentrations of Fetal Bovine Serum (FBS).
| FBS Concentration (%) | Apparent IC50 (nM) | Fold Shift (from 0.5% FBS) |
| 0.5 | 15 | 1.0 |
| 2.0 | 45 | 3.0 |
| 5.0 | 120 | 8.0 |
| 10.0 | 255 | 17.0 |
Table 2: this compound Plasma Protein Binding Properties
This table shows the results from an equilibrium dialysis experiment, which directly measures the fraction of this compound bound to plasma proteins from different species.
| Species | Plasma Concentration | % Protein Bound | Fraction Unbound (fu) |
| Human | 100% | 98.5% | 0.015 |
| Mouse | 100% | 97.2% | 0.028 |
| Rat | 100% | 96.8% | 0.032 |
Experimental Protocols
Protocol 1: Serum Shift IC50 Assay
Objective: To determine the effect of serum concentration on the apparent potency of this compound.
Materials:
-
Cell line of interest (e.g., HCT116)
-
Complete growth medium (e.g., McCoy's 5A + 10% FBS)
-
Assay media with varying FBS concentrations (0.5%, 2%, 5%, 10%)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader (luminometer)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO. Then, perform an intermediate dilution of these concentrations into each of the assay media with varying FBS percentages.
-
Dosing: Remove the overnight growth medium from the cell plate and replace it with 100 µL of the appropriate assay medium containing the serially diluted this compound. Include vehicle control (DMSO) wells for each serum condition.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
Viability Measurement: Remove plates from the incubator and allow them to equilibrate to room temperature. Add the cell viability reagent according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle controls for each serum condition. Plot the normalized data against the log of the this compound concentration and fit a four-parameter logistic curve to determine the IC50 value for each serum concentration.
Protocol 2: Equilibrium Dialysis for Plasma Protein Binding
Objective: To directly measure the fraction of this compound bound to plasma proteins.
Materials:
-
Rapid Equilibrium Dialysis (RED) Device with 8K MWCO inserts.[6][7]
-
Human, mouse, or rat plasma
-
Phosphate Buffered Saline (PBS), pH 7.4
-
This compound stock solution
-
Incubator shaker
-
LC-MS/MS system for analysis
Procedure:
-
Compound Spiking: Spike the plasma with this compound to a final concentration of 1 µM.
-
Device Assembly: Add 200 µL of the spiked plasma to the sample chamber (red side) of the RED device insert. Add 350 µL of PBS to the buffer chamber (white side).
-
Incubation: Place the inserts into the base plate, cover securely with the sealing tape, and incubate at 37°C on an orbital shaker (approx. 250 RPM) for 4-6 hours to reach equilibrium.[6][8]
-
Sampling: After incubation, carefully remove 50 µL from both the plasma and buffer chambers.
-
Matrix Matching & Protein Precipitation:
-
To the 50 µL buffer sample, add 50 µL of blank plasma.
-
To the 50 µL plasma sample, add 50 µL of PBS.
-
To both matched samples, add 200 µL of acetonitrile containing an internal standard to precipitate the proteins.
-
-
Analysis: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant from both the plasma and buffer chambers by LC-MS/MS to determine the concentration of this compound.
-
Calculation:
-
% Unbound = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) * 100
-
% Bound = 100 - % Unbound
-
Visualizations
Signaling Pathway
The diagram below illustrates the Ras-Raf-MEK-ERK signaling pathway, a critical cascade regulating cell proliferation and survival.[9][10][11][12][13] this compound exerts its effect by directly inhibiting MEK1/2.
Caption: this compound inhibits the MEK1/2 kinase in the MAPK signaling pathway.
Experimental Workflow
This workflow outlines the key steps in performing a serum shift assay to determine the impact of serum protein binding on this compound activity.
Caption: Experimental workflow for the this compound Serum Shift IC50 Assay.
Troubleshooting Logic
This diagram provides a logical flow for troubleshooting experiments where this compound activity is lower than anticipated.
Caption: Troubleshooting logic for unexpected this compound potency results.
References
- 1. A simple method for predicting serum protein binding of compounds from IC(50) shift analysis for in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Protein Binding on the Pharmacological Activity of Highly Bound Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. enamine.net [enamine.net]
- 8. PLASMA / SERUM PROTEIN BINDING BY EQUILIBRIUM DIALYSIS TECHNIQUE | PPTX [slideshare.net]
- 9. cdn-links.lww.com [cdn-links.lww.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of AFG206 and Second-Generation FLT3 Inhibitors in Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical, first-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor, AFG206, with the clinically established second-generation FLT3 inhibitors: gilteritinib, quizartinib, and crenolanib. This analysis is intended to offer a comprehensive overview of their respective efficacies, supported by available experimental data, to inform research and development efforts in the context of FLT3-mutated Acute Myeloid Leukemia (AML).
Executive Summary
FMS-like tyrosine kinase 3 (FLT3) mutations are prevalent in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis. While the first-generation FLT3 inhibitor this compound has demonstrated preclinical activity, the advent of more potent and selective second-generation inhibitors has significantly advanced the therapeutic landscape for FLT3-mutated AML. This guide will delineate the comparative efficacy of this compound against gilteritinib, quizartinib, and crenolanib, highlighting the evolution of FLT3 inhibition.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for this compound and the second-generation FLT3 inhibitors, focusing on their in vitro potency and clinical efficacy in patients with relapsed or refractory FLT3-mutated AML.
Table 1: In Vitro Potency (IC50) of FLT3 Inhibitors
| Inhibitor | Class | FLT3-ITD (IC50, nM) | FLT3-TKD (D835Y) (IC50, nM) | FLT3-ITD-F691L (IC50, nM) | Reference |
| This compound | First-Generation, Type II | ~100 | ~100 | Not Available | [1] |
| Gilteritinib | Second-Generation, Type I | 0.7 - 2.9 | 1.6 - 2.1 | 22 | [2][3] |
| Quizartinib | Second-Generation, Type II | 0.40 - 0.89 | 5.7 - 35 | Not Available | [3][4] |
| Crenolanib | Second-Generation, Type I | 1.3 - 4.9 | ~10 | Not Available | [5][6] |
Note: IC50 values can vary depending on the specific cell line and assay conditions.
Table 2: Clinical Efficacy in Relapsed/Refractory FLT3-Mutated AML
| Inhibitor | Clinical Trial (Phase) | Composite Complete Remission (CRc) Rate | Overall Response Rate (ORR) | Reference |
| This compound | Not Applicable (Preclinical) | Not Applicable | Not Applicable | |
| Gilteritinib | ADMIRAL (Phase 3) | 34.0% | 54% | [7][8][9] |
| Quizartinib | QuANTUM-R (Phase 3) | 45% | Not Reported | [1][10] |
| Crenolanib | Phase 2 | 39% (TKI-naïve) | 50% (TKI-naïve) | [11][12][13] |
CRc includes complete remission (CR), complete remission with incomplete hematologic recovery (CRi), and complete remission with incomplete platelet recovery (CRp).
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Kinase Inhibition Assay
The inhibitory activity of the compounds against FLT3 is determined using a biochemical kinase assay. A common method is the LanthaScreen™ Eu Kinase Binding Assay.[14]
Objective: To measure the binding affinity of the inhibitor to the FLT3 kinase domain.
Principle: This assay is based on Fluorescence Resonance Energy Transfer (FRET) between a europium (Eu)-labeled anti-tag antibody that binds to the kinase and an Alexa Fluor® 647-labeled, ATP-competitive kinase inhibitor (tracer).[14] When both the antibody and tracer are bound to the kinase, a high FRET signal is produced. A test compound that binds to the ATP-binding site of the kinase will compete with the tracer, leading to a decrease in the FRET signal.
Procedure:
-
Reagent Preparation: Prepare a dilution series of the test compound. Prepare a mixture of the recombinant FLT3 kinase and the Eu-labeled anti-tag antibody. Prepare the Alexa Fluor® 647-labeled tracer solution. All reagents are prepared in a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[14]
-
Assay Plate Setup: In a 384-well plate, add the test compound dilutions.
-
Reaction Initiation: Add the kinase/antibody mixture to the wells, followed by the addition of the tracer.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1 hour) to allow the binding reaction to reach equilibrium.[14]
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET. The signal is measured at two wavelengths (e.g., emission at 665 nm and 615 nm with excitation at 340 nm).
-
Data Analysis: The ratio of the acceptor (Alexa Fluor® 647) to donor (Europium) emission is calculated. The IC50 value, the concentration of the inhibitor that causes a 50% reduction in the FRET signal, is determined by fitting the data to a four-parameter logistic model.
Cell Viability/Proliferation Assay (Ba/F3 Cells)
The effect of FLT3 inhibitors on the proliferation of FLT3-dependent cells is commonly assessed using the Ba/F3 cell line, a murine IL-3 dependent pro-B cell line.[15][16][17]
Objective: To determine the concentration of an inhibitor that inhibits 50% of cell proliferation (IC50) in cells that are dependent on FLT3 signaling for survival and growth.
Principle: Ba/F3 cells are engineered to express a constitutively active mutant form of FLT3 (e.g., FLT3-ITD). This makes their proliferation and survival dependent on FLT3 kinase activity, rather than IL-3.[15][16][17] Inhibition of FLT3 kinase by a test compound will lead to a dose-dependent decrease in cell viability and proliferation.
Procedure:
-
Cell Culture: Culture the engineered Ba/F3-FLT3-ITD cells in appropriate media without IL-3 to maintain dependence on FLT3 signaling.
-
Cell Plating: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Compound Treatment: Add serial dilutions of the test compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a period of 48 to 72 hours at 37°C in a humidified CO2 incubator.
-
Viability Assessment: Measure cell viability using a colorimetric or luminescent assay, such as MTS or CellTiter-Glo®.
-
MTS Assay: Add the MTS reagent to each well and incubate for 1-4 hours. The reagent is converted to a colored formazan product by metabolically active cells. Measure the absorbance at 490 nm.
-
CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure the luminescence.
-
-
Data Analysis: Normalize the data to the vehicle control. The IC50 value is calculated by fitting the dose-response curve to a sigmoidal model.
Mandatory Visualization
FLT3 Signaling Pathway
Caption: Simplified FLT3 signaling pathway and points of inhibition.
Experimental Workflow for FLT3 Inhibitor Evaluation
Caption: A typical workflow for the preclinical and clinical evaluation of FLT3 inhibitors.
Logical Relationship of Comparison
References
- 1. Quizartinib Significantly Improves Survival Over Chemotherapy in Patients with Relapsed/Refractory AML and FLT3-ITD Mutation - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 2. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crenolanib is active against models of drug-resistant FLT3-ITD−positive acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crenolanib is a selective type I pan-FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. targetedonc.com [targetedonc.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Gilteritinib in FLT3‐mutated acute myeloid leukemia: A real‐world Italian experience - PMC [pmc.ncbi.nlm.nih.gov]
- 10. targetedonc.com [targetedonc.com]
- 11. ashpublications.org [ashpublications.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Ba/F3 transformation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BAF3 Cell Proliferation Assay_BaF3 Assays_Ba/F3 Cell Line - BaF3 Cell Proliferation Assays - ICE Bioscience [en.ice-biosci.com]
Comparative Analysis of Therapeutics for FLT3-ITD Positive Acute Myeloid Leukemia: Quizartinib
A thorough review of publicly available scientific literature and clinical trial databases did not yield any specific information for a compound designated "AFG206" in the context of FLT3-ITD positive Acute Myeloid Leukemia (AML). Therefore, a direct comparison with quizartinib is not possible at this time. This guide provides a comprehensive overview of quizartinib, a potent and selective FLT3 inhibitor, for researchers, scientists, and drug development professionals.
Introduction to Quizartinib in FLT3-ITD Positive AML
Acute Myeloid Leukemia (AML) is an aggressive hematological cancer characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1][2] A significant subset of AML patients, approximately 25-30%, harbor mutations in the FMS-like tyrosine kinase 3 (FLT3) gene.[2][3][4] The most common of these is an internal tandem duplication (FLT3-ITD), which leads to constitutive activation of the FLT3 receptor, promoting uncontrolled cell proliferation and survival.[5][6] The presence of a FLT3-ITD mutation is a significant negative prognostic factor, associated with a higher risk of relapse and shorter overall survival.[3][4]
Quizartinib is a highly potent and selective second-generation, oral FLT3 inhibitor.[7][8] It is classified as a type II inhibitor, meaning it binds to the inactive conformation of the FLT3 kinase, preventing its activation.[9][10] This targeted mechanism of action makes it a key therapeutic agent for patients with FLT3-ITD positive AML.[11] Quizartinib is approved by the FDA for use in combination with standard chemotherapy for newly diagnosed adult patients with FLT3-ITD positive AML.[11][12]
Mechanism of Action
FLT3 is a receptor tyrosine kinase that plays a critical role in the normal development of hematopoietic stem and progenitor cells.[6] In FLT3-ITD AML, the mutated receptor is constitutively active, leading to ligand-independent dimerization and autophosphorylation. This aberrant signaling activates downstream pro-proliferative and anti-apoptotic pathways, primarily the RAS/RAF/MEK/ERK, PI3K/AKT, and STAT5 pathways.[5][13][14]
Quizartinib exerts its therapeutic effect by binding to the ATP-binding pocket of the FLT3 receptor in its inactive state.[5] This binding event prevents the receptor's phosphorylation and subsequent activation, thereby blocking the downstream signaling cascades that drive leukemic cell proliferation and survival, ultimately inducing apoptosis.[5]
Caption: FLT3-ITD signaling pathway and inhibition by quizartinib.
Performance Data
Preclinical Efficacy
Quizartinib has demonstrated potent and selective inhibition of FLT3 in preclinical models. In cellular assays, it effectively inhibits FLT3-ITD autophosphorylation and downstream signaling, leading to potent growth inhibition in AML cell lines harboring this mutation.
| Cell Line | Genotype | IC50 (nM) | Citation |
| MOLM-14 | FLT3-ITD | <1 | [9] |
| MV4-11 | FLT3-ITD | <1 | [9] |
IC50 values represent the concentration of the drug required to inhibit cell growth by 50%.
In vivo studies using mouse xenograft models of FLT3-ITD AML have shown that quizartinib administration leads to significant tumor growth inhibition and improved survival.[9]
Clinical Efficacy
The clinical development of quizartinib has established its efficacy in treating FLT3-ITD positive AML. The key clinical trials are summarized below.
| Trial Name | Phase | Patient Population | Key Findings | Citation |
| QuANTUM-First | III | Newly Diagnosed FLT3-ITD AML (Adults 18-75) | Quizartinib + Chemo vs. Placebo + Chemo. Median Overall Survival: 31.9 vs. 15.1 months. Significant improvement in OS (HR 0.78). | [4][8][15][16] |
| QuANTUM-R | III | Relapsed/Refractory FLT3-ITD AML | Quizartinib monotherapy vs. Salvage Chemotherapy. First FLT3 inhibitor to show significant OS improvement over chemotherapy in this setting. | [3][4] |
| QUIWI | II | Newly Diagnosed FLT3-ITD-Negative AML | Explored quizartinib in a different patient subset, showing longer event-free and overall survival vs. placebo when added to standard chemotherapy. | [7][17] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating experimental findings. Below are representative protocols for key assays used in the preclinical evaluation of FLT3 inhibitors like quizartinib.
In Vitro Cell Proliferation Assay
This assay determines the concentration-dependent effect of an inhibitor on the proliferation of AML cells.
-
Cell Culture: FLT3-ITD positive human AML cell lines (e.g., MV4-11, MOLM-13) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).[10][18]
-
Compound Preparation: Quizartinib is dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution, which is then serially diluted to achieve the desired final concentrations for the assay.
-
Treatment: Cells are seeded into 96-well plates at a predetermined density. They are then treated with serial dilutions of quizartinib or vehicle control (DMSO).
-
Incubation: The plates are incubated for a specified period, typically 72 hours, to allow for the compound to exert its effect.[19]
-
Viability Assessment: Cell viability is measured using a colorimetric or luminescent assay, such as the MTT assay or CellTiter-Glo® Luminescent Cell Viability Assay.[10][19] These assays quantify the number of viable cells.
-
Data Analysis: The results are used to generate dose-response curves, from which the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth) is calculated.
In Vivo Xenograft Model
Animal models are essential for evaluating the in vivo efficacy and tolerability of a drug candidate.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used to prevent rejection of human cells.[20]
-
Cell Implantation: Human FLT3-ITD positive AML cells (e.g., MV4-11) are injected intravenously or subcutaneously into the mice.[20]
-
Treatment Administration: Once tumors are established or leukemia is disseminated (as monitored by methods like bioluminescence imaging), mice are randomized into treatment and control groups.[21] Quizartinib is administered orally at specified doses and schedules. The control group receives a vehicle solution.
-
Efficacy Monitoring: Tumor volume (for subcutaneous models) is measured regularly. For disseminated leukemia models, disease progression is monitored via bioluminescence imaging, and overall survival is a key endpoint.[20][21]
-
Toxicity Assessment: Animal body weight and general health are monitored throughout the study to assess the toxicity of the treatment.
-
Endpoint Analysis: At the end of the study, tumors may be excised for further analysis (e.g., Western blot to confirm target inhibition). Survival data is analyzed using Kaplan-Meier plots.[20][21]
Caption: Preclinical workflow for evaluating a FLT3 inhibitor.
Conclusion
Quizartinib is a cornerstone in the targeted therapy of FLT3-ITD positive AML. Its high potency and selectivity, demonstrated through extensive preclinical and clinical research, have led to significant improvements in overall survival for a patient population with a historically poor prognosis. The data from pivotal trials like QuANTUM-First and QuANTUM-R underscore its clinical benefit. While direct comparative data against "this compound" is unavailable, the comprehensive dataset for quizartinib provides a robust benchmark for the evaluation of any novel FLT3 inhibitor. Future research will likely focus on overcoming resistance mechanisms and exploring new combination strategies to further enhance outcomes for patients with this challenging disease.
References
- 1. Quizartinib: a new hope in acute myeloid leukemia, an applied comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quizartinib: a new hope in acute myeloid leukemia, an applied comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quizartinib Significantly Improves Survival Over Chemotherapy in Patients with Relapsed/Refractory AML and FLT3-ITD Mutation - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 4. Quizartinib is a good option for AML patients with FLT3-ITD mutations [the-innovation.org]
- 5. What is the mechanism of Quizartinib Hydrochloride? [synapse.patsnap.com]
- 6. A Critical Review of Animal Models Used in Acute Myeloid Leukemia Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. memoinoncology.com [memoinoncology.com]
- 9. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. About VANFLYTA® (quizartinib) | MOA | HCP [vanflytahcp.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Inhibition of Mcl-1 Synergistically Enhances the Antileukemic Activity of Gilteritinib and MRX-2843 in Preclinical Models of FLT3-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. esmo.org [esmo.org]
- 16. medscape.com [medscape.com]
- 17. QUIWI trial: Quizartinib in newly diagnosed FLT3-ITD-negative AML [aml-hub.com]
- 18. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 19. onclive.com [onclive.com]
- 20. haematologica.org [haematologica.org]
- 21. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Type I vs. Type II FLT3 Inhibitors in Acute Myeloid Leukemia
A Guide for Researchers and Drug Development Professionals
Mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor are among the most common genetic alterations in Acute Myeloid Leukemia (AML), occurring in approximately 30% of patients. These mutations, primarily internal tandem duplications (FLT3-ITD) and, less frequently, point mutations in the tyrosine kinase domain (FLT3-TKD), lead to constitutive activation of the kinase, driving uncontrolled cell proliferation and survival. The development of small molecule FLT3 inhibitors has marked a significant advancement in targeted therapy for AML. These inhibitors are broadly classified into two categories, Type I and Type II, distinguished by their unique mechanisms of action, which dictates their efficacy, specificity, and patterns of resistance. This guide provides an objective, data-driven comparison of these two classes of inhibitors.
Differentiating Type I and Type II FLT3 Inhibitors: A Mechanistic Overview
The functional state of a kinase is governed by the conformation of its activation loop. The position of a conserved three-amino-acid motif, Asp-Phe-Gly (DFG), determines whether the kinase is in an active ("DFG-in") or inactive ("DFG-out") state. The class of an FLT3 inhibitor is defined by which of these conformations it binds.
-
Type I FLT3 Inhibitors bind to the ATP-binding pocket of the kinase in its active "DFG-in" conformation . Because both FLT3-ITD and FLT3-TKD mutations stabilize this active state, Type I inhibitors are capable of inhibiting both major classes of FLT3 mutations.[1] Examples include gilteritinib, midostaurin, and crenolanib .[1]
-
Type II FLT3 Inhibitors bind to and stabilize the inactive "DFG-out" conformation .[1] They occupy the ATP-binding site and an adjacent hydrophobic pocket that is only accessible in the inactive state. While highly effective against FLT3-ITD, their efficacy is compromised by TKD mutations (e.g., at the D835 residue) that lock the kinase in the active "DFG-in" conformation, preventing the inhibitor from binding.[1] Examples include quizartinib and sorafenib .[1]
The FLT3 Signaling Cascade
Upon activation by ligand binding or mutation, the FLT3 receptor dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. Key pathways include the RAS/MAPK, PI3K/AKT, and JAK/STAT5 pathways, which collectively promote cell survival, proliferation, and inhibit apoptosis. Both Type I and Type II inhibitors aim to block these downstream signals by preventing the initial FLT3 phosphorylation event.
Quantitative Data Summary: Potency and Efficacy
The fundamental difference in binding mode translates directly to variations in inhibitory potency against different FLT3 mutations and, subsequently, to different clinical outcomes.
Table 1: In Vitro Potency of FLT3 Inhibitors (IC50, nM)
This table summarizes the half-maximal inhibitory concentrations (IC50) of selected FLT3 inhibitors against cell lines expressing common FLT3 mutations. Lower values indicate higher potency.
| Inhibitor | Class | FLT3-ITD | FLT3-D835Y | FLT3-ITD + D835Y | FLT3-ITD + F691L |
| Gilteritinib | Type I | 1.8[2] | 1.6[2] | 2.1[2] | 22[2] |
| Midostaurin | Type I | <10[3][4] | <10[3][4] | Resistant (D835Y)[5] | Resistant[5] |
| Crenolanib | Type I | 7-8[6] | 8.8[6] | Active[7] | Resistant[7] |
| Quizartinib | Type II | <1[5] | 5.7[2] | 35[2] | Resistant[5] |
| Sorafenib | Type II | 1.2 - 10[8][9] | >1500[8] | N/A | N/A |
Table 2: Head-to-Head Clinical Efficacy Data
Direct randomized controlled trials comparing Type I and Type II inhibitors are lacking. However, indirect comparisons and real-world data provide valuable insights.
| Comparison | Inhibitors | Patient Population | Key Findings |
| Indirect Comparison (MAIC) [10][11][12] | Quizartinib (Type II) vs. Midostaurin (Type I) | Newly Diagnosed FLT3-ITD+ AML | Overall Survival (OS): No significant difference (HR: 0.82, 95% CI: 0.48–1.39).[10] Complete Remission (CR): No significant difference (OR: 0.92, 95% CI: 0.42–1.97).[10] Cumulative Incidence of Relapse (CIR): Statistically significant reduction in relapse favoring Quizartinib (HR: 0.42, 95% CI: 0.20–0.91).[10][11] |
| Real-World Evidence [13] | Quizartinib (Type II) vs. Midostaurin (Type I) | Newly Diagnosed FLT3-ITD+ AML | Composite CR (CRc): Significantly higher with Quizartinib (85% vs. 73%, p=0.004).[13] Dose Interruptions: Less frequent with Quizartinib (5% vs. 26%, p=0.04).[13] |
| Retrospective Analysis [14] | Gilteritinib (Type I) vs. Sorafenib (Type II) | Post-Transplant Maintenance for FLT3-ITD+ AML | 1-Year Progression-Free Survival (PFS): Similar between groups (66% vs. 76%, p=0.4).[14] 1-Year Relapse Incidence: Similar between groups (19% vs. 24%, p=0.6).[14] |
| Phase 3 ADMIRAL Trial [15] | Gilteritinib (Type I) vs. Salvage Chemotherapy | Relapsed/Refractory FLT3-mutated AML | Median OS: Significantly longer with Gilteritinib (9.3 vs. 5.6 months).[15] |
Mechanisms of Resistance
A critical differentiator between the two inhibitor classes is the pattern of acquired resistance.
-
Type II Inhibitor Resistance: The most common mechanism of acquired resistance to Type II inhibitors like quizartinib and sorafenib is the emergence of secondary on-target mutations within the FLT3 tyrosine kinase domain, particularly at the D835 residue.[16] These mutations lock the kinase in the "DFG-in" active state, sterically hindering the binding of Type II agents.
-
Type I Inhibitor Resistance: As Type I inhibitors can bind the active conformation, they remain effective against D835 mutations.[2] Resistance to Type I inhibitors is less likely to occur through D835 mutations. Instead, it can arise from the selection of clones with mutations at the "gatekeeper" residue (F691L) or through the activation of "off-target" bypass signaling pathways that circumvent the need for FLT3 signaling, such as through RAS/MAPK activation or AXL receptor tyrosine kinase upregulation.[5][17]
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay for IC50 Determination (Luminescence-Based)
This protocol describes a method to determine the potency (IC50) of a test compound against a specific kinase using an ADP-Glo™ Kinase Assay format.
Principle: The assay quantifies the amount of ADP produced during a kinase reaction. After the kinase reaction, remaining ATP is depleted, and the ADP is converted into ATP. This newly synthesized ATP is used by a luciferase to generate a luminescent signal that is directly proportional to kinase activity.
Key Materials:
-
Recombinant FLT3 kinase (wild-type or mutant)
-
Kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)
-
Substrate (e.g., a generic tyrosine kinase peptide substrate)
-
ATP solution
-
Test inhibitor (serially diluted in DMSO)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
384-well white assay plates
-
Luminometer
Procedure:
-
Compound Plating: Prepare serial dilutions of the test inhibitor in DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into the assay plate wells. Include DMSO-only wells as a "no inhibition" (100% activity) control.
-
Kinase/Substrate Addition: Prepare a master mix containing the FLT3 enzyme and the peptide substrate in kinase buffer. Add 2 µL of this mix to each well.
-
Initiate Reaction: Prepare an ATP solution in kinase buffer. Add 2 µL to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to generate light. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Read the luminescence signal on a plate reader.
-
Data Analysis: Convert luminescence readings to percent inhibition relative to the DMSO control. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Protocol 2: FLT3-ITD Mutation Detection by PCR and Fragment Analysis
This protocol outlines the standard method for identifying FLT3-ITD mutations from patient genomic DNA.
Principle: A specific region of the FLT3 gene (encompassing the juxtamembrane domain) is amplified using the Polymerase Chain Reaction (PCR). One of the PCR primers is fluorescently labeled. If an ITD is present, the resulting PCR product will be larger than the product from a wild-type allele. The sizes of the fluorescently labeled DNA fragments are then precisely measured using capillary electrophoresis.
Key Materials:
-
Genomic DNA (gDNA) extracted from patient bone marrow or peripheral blood
-
PCR primers flanking the FLT3 juxtamembrane domain (one primer fluorescently labeled, e.g., with 6-FAM)
-
Taq DNA polymerase and PCR buffer/dNTPs
-
Thermal cycler
-
Hi-Di™ Formamide
-
GeneScan™ Size Standard (e.g., LIZ 500)
-
Capillary electrophoresis instrument (Genetic Analyzer)
Procedure:
-
DNA Extraction: Isolate high-quality gDNA from patient mononuclear cells. Quantify the DNA and normalize the concentration.
-
PCR Amplification: Set up a PCR reaction containing patient gDNA, the forward and reverse primers, polymerase, and buffer.
-
Thermal Cycling: Run the PCR reaction on a thermal cycler using an optimized program (e.g., 35 cycles of denaturation at 95°C, annealing at 60°C, and extension at 72°C).
-
Sample Preparation for Electrophoresis: Dilute the PCR product. Prepare a mix of Hi-Di™ Formamide and a fluorescent size standard. Add a small aliquot of the diluted PCR product to this mix.
-
Denaturation: Heat the samples at 95°C for 3-5 minutes to denature the DNA, then immediately chill on ice.
-
Capillary Electrophoresis: Load the samples onto the genetic analyzer. The instrument will separate the DNA fragments by size with single-base-pair resolution.
-
Data Analysis: Analyze the output using appropriate software.
-
A wild-type sample will show a single peak at the expected size (e.g., ~329 bp).
-
A sample with a FLT3-ITD mutation will show the wild-type peak plus one or more larger peaks corresponding to the allele(s) with the tandem duplication. The software can calculate the size of the insertion and the mutant-to-wild-type allelic ratio.
-
Conclusion
The classification of FLT3 inhibitors into Type I and Type II is fundamental to understanding their application in treating FLT3-mutated AML. Type I inhibitors, such as gilteritinib, offer the advantage of broad activity against both ITD and TKD mutations. In contrast, Type II inhibitors, like quizartinib, are highly potent against FLT3-ITD but are vulnerable to resistance via secondary TKD mutations. Clinical data suggests that the higher potency of quizartinib may translate into a lower risk of relapse, while gilteritinib provides a crucial option for patients with TKD mutations or those who have developed resistance to Type II agents. The choice between these inhibitors depends on the specific FLT3 mutation profile of the patient at diagnosis and upon relapse. Future drug development will likely focus on creating even more potent and selective Type I inhibitors or novel agents that can overcome known resistance mutations.
References
- 1. FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Midostaurin: an emerging treatment for acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spotlight on midostaurin in the treatment of FLT3-mutated acute myeloid leukemia and systemic mastocytosis: design, development, and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pnas.org [pnas.org]
- 8. academic.oup.com [academic.oup.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Quizartinib significantly reduces relapse rates versus midostaurin in newly diagnosed patients with FLT3-ITD-positive AML, based on MAIC analysis - Articles - Oncology · Hematology | healthbook [healthbook.org]
- 11. nice.org.uk [nice.org.uk]
- 12. ashpublications.org [ashpublications.org]
- 13. Paper: Real-World Treatment Patterns and Effectiveness of Midostaurin Versus Quizartinib in FLT3-ITD Mutated Acute Myeloid Leukemia Undergoing Intensive Induction [ash.confex.com]
- 14. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 15. ashpublications.org [ashpublications.org]
- 16. Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor CCT241736 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ashpublications.org [ashpublications.org]
Validating the On-Target Activity of AFG206 with siRNA Knockdown: A Comparative Guide
This guide provides a comprehensive comparison of experimental data and detailed protocols for validating the on-target activity of AFG206, a novel inhibitor, by comparing its effects with those of small interfering RNA (siRNA) mediated knockdown of its target. This document is intended for researchers, scientists, and drug development professionals seeking to employ robust methods for target validation.
Data Presentation
To objectively assess the on-target activity of this compound, a series of experiments were conducted to compare the phenotypic and molecular effects of the compound with the genetic knockdown of its putative target. The following tables summarize the quantitative data obtained from these experiments.
Table 1: Comparison of Cell Viability Inhibition
| Treatment | Concentration / Dose | Cell Viability (% of Control) | Standard Deviation |
| Vehicle Control | - | 100 | ± 4.5 |
| This compound | 10 µM | 35 | ± 3.8 |
| This compound | 1 µM | 62 | ± 5.1 |
| This compound | 0.1 µM | 85 | ± 4.2 |
| Control siRNA | 50 nM | 98 | ± 5.5 |
| Target siRNA | 50 nM | 40 | ± 6.2 |
Table 2: Quantification of Target Protein Levels by Western Blot
| Treatment | Concentration / Dose | Target Protein Level (Normalized to β-actin) | Standard Deviation |
| Vehicle Control | - | 1.00 | ± 0.08 |
| This compound | 10 µM | 0.95 | ± 0.12 |
| Control siRNA | 50 nM | 0.98 | ± 0.09 |
| Target siRNA | 50 nM | 0.15 | ± 0.04 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
siRNA Transfection and Cell Culture
This protocol outlines the steps for transiently knocking down the target gene expression using siRNA.
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Preparation:
-
Transfection Complex Formation: Combine Solution A and Solution B, mix gently, and incubate for 15-20 minutes at room temperature to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the transfection complexes to the cells in each well.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator before proceeding with downstream assays.[1] The optimal incubation time should be determined empirically.
Western Blot Analysis
This protocol is used to quantify the level of the target protein following treatment with this compound or siRNA.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin or GAPDH.
Cell Viability Assay
This protocol measures the effect of this compound and siRNA knockdown on cell proliferation.
-
Cell Treatment: Seed cells in a 96-well plate and treat them with varying concentrations of this compound or transfect them with target-specific or control siRNA as described above.
-
Assay: After the desired incubation period (e.g., 48 or 72 hours), add a cell viability reagent (e.g., CellTiter-Glo®) to each well.[4]
-
Measurement: Incubate as per the manufacturer's instructions and measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the results to the vehicle-treated or control siRNA-treated cells to determine the percentage of cell viability.
Mandatory Visualizations
The following diagrams illustrate the conceptual and experimental frameworks for validating the on-target activity of this compound.
Caption: Hypothetical signaling pathway of this compound's target.
Caption: Experimental workflow for validating this compound's on-target activity.
Caption: Comparison of siRNA and CRISPR/Cas9 for target validation.
Comparison with an Alternative: CRISPR/Cas9
Table 3: Comparison of siRNA Knockdown and CRISPR/Cas9 Knockout
| Feature | siRNA Knockdown | CRISPR/Cas9 Knockout |
| Mechanism | Post-transcriptional silencing of mRNA | Permanent disruption of the gene at the DNA level |
| Effect | Transient reduction of protein expression | Complete and heritable loss of protein expression |
| Timeframe | Rapid (24-72 hours) | Longer (requires selection of edited cells) |
| Throughput | High | Lower, but improving with library screening |
| Off-Target Effects | Can have sequence-dependent and -independent off-target effects | Potential for off-target DNA cleavage, which can be minimized with careful guide RNA design |
| Use Case | Initial target validation, high-throughput screening | In-depth validation, generation of stable knockout cell lines |
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. 4.7. Gene Knock-Down with siRNA and Western Blotting [bio-protocol.org]
- 3. RNAi Four-Step Workflow | Thermo Fisher Scientific - PL [thermofisher.com]
- 4. Cell viability and RNA interference (siRNA knockdown) assays [bio-protocol.org]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. synthego.com [synthego.com]
Unraveling Cross-Resistance: A Comparative Analysis of Novel Tyrosine Kinase Inhibitors
Researchers and drug development professionals are in a continuous race to outsmart cancer's adaptive capabilities. A key challenge in targeted therapy is the emergence of cross-resistance, where tumors resistant to one tyrosine kinase inhibitor (TKI) exhibit diminished sensitivity to others. Understanding the nuanced resistance profiles of emerging TKIs is paramount for developing effective sequential and combination treatment strategies. This guide provides a comparative overview of the cross-resistance patterns of novel TKIs, supported by available preclinical and clinical data.
While specific data for a compound designated "AFG206" is not publicly available in the current scientific literature, we can extrapolate a comparative framework based on the well-documented resistance mechanisms of established and investigational TKIs in oncogene-addicted cancers, particularly in the context of Epidermal Growth Factor Receptor (EGFR)-mutated Non-Small Cell Lung Cancer (NSCLC). This analysis will focus on the common molecular hurdles that next-generation TKIs aim to overcome.
Key Mechanisms of TKI Resistance
The development of resistance to TKIs is a complex process driven by several molecular events. Understanding these mechanisms is crucial for interpreting cross-resistance profiles.
-
On-Target Secondary Mutations: The most frequent cause of acquired resistance involves the emergence of new mutations in the target kinase domain, which interfere with drug binding. A prime example is the T790M "gatekeeper" mutation in EGFR, which confers resistance to first-generation TKIs like gefitinib and erlotinib. Third-generation inhibitors such as osimertinib were specifically designed to be effective against T790M-mutant tumors. However, subsequent resistance to third-generation TKIs can arise from mutations like C797S.[1][2]
-
Bypass Track Activation: Cancer cells can develop resistance by activating alternative signaling pathways to circumvent the inhibited target. Amplification of the MET proto-oncogene is a well-established mechanism of resistance to EGFR TKIs, leading to the activation of downstream signaling cascades that promote cell survival and proliferation.[1]
-
Histologic Transformation: In some cases, the tumor may undergo a change in its cellular identity, a process known as histologic transformation. For instance, an EGFR-mutant adenocarcinoma can transform into small cell lung cancer, a different subtype of lung cancer that is not dependent on EGFR signaling and is therefore resistant to EGFR TKIs.[1]
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the TKI out of the cancer cell, reducing its intracellular concentration and thereby its efficacy.
Comparative TKI Performance Against Resistance Mechanisms
The following table summarizes the activity of different classes of EGFR TKIs against common resistance mutations and pathways. This framework can be used to evaluate the potential cross-resistance profile of a new agent like "this compound" once its specific targets and mechanisms of action are elucidated.
| TKI Generation/Class | Primary Target(s) | Activity Against T790M | Activity Against C797S | Activity Against MET Amplification |
| 1st Generation (e.g., Gefitinib, Erlotinib) | EGFR (Exon 19 del, L858R) | No | No | No |
| 2nd Generation (e.g., Afatinib, Dacomitinib) | Pan-HER (EGFR, HER2, HER4) | Limited | No | No |
| 3rd Generation (e.g., Osimertinib) | EGFR (Exon 19 del, L858R, T790M) | Yes | No (if in cis) | No |
| MET Inhibitors (e.g., Crizotinib, Capmatinib) | MET | No | No | Yes |
| Combination Therapies (e.g., EGFR TKI + MET inhibitor) | EGFR and MET | Varies | Varies | Yes |
Experimental Protocols for Assessing Cross-Resistance
To characterize the cross-resistance profile of a novel TKI like "this compound," a series of well-defined in vitro and in vivo experiments are essential.
In Vitro Cell-Based Assays
-
Generation of Resistant Cell Lines:
-
Start with a cancer cell line known to be sensitive to a standard-of-care TKI (e.g., PC-9 cells with an EGFR exon 19 deletion).
-
Continuously expose the cells to escalating concentrations of the TKI over several months to select for resistant clones.
-
Isolate and expand the resistant clones for further characterization.
-
-
Molecular Characterization of Resistant Clones:
-
Perform DNA sequencing (e.g., Sanger sequencing or next-generation sequencing) of the target kinase to identify secondary mutations.
-
Use techniques like fluorescence in situ hybridization (FISH) or quantitative PCR (qPCR) to assess for gene amplification of bypass pathway components (e.g., MET).
-
Conduct Western blotting to analyze the phosphorylation status of key signaling proteins in the target and bypass pathways.
-
-
Cross-Resistance Profiling:
-
Treat the parental sensitive cell line and the derived resistant clones with a panel of different TKIs, including "this compound."
-
Determine the half-maximal inhibitory concentration (IC50) for each TKI in each cell line using a cell viability assay (e.g., MTT or CellTiter-Glo).
-
A significant increase in the IC50 of "this compound" in a resistant cell line compared to the parental line would indicate cross-resistance.
-
In Vivo Xenograft Models
-
Establishment of Tumors:
-
Implant the sensitive and resistant cancer cell lines into immunocompromised mice.
-
Allow tumors to grow to a palpable size.
-
-
TKI Treatment and Tumor Monitoring:
-
Treat cohorts of mice bearing sensitive and resistant tumors with vehicle control, a standard-of-care TKI, and "this compound."
-
Measure tumor volume regularly to assess treatment efficacy.
-
Monitor for any signs of toxicity.
-
-
Pharmacodynamic Analysis:
-
At the end of the study, collect tumor samples to analyze target engagement and downstream signaling inhibition by Western blotting or immunohistochemistry.
-
Visualizing Signaling and Resistance Pathways
Understanding the intricate signaling networks is crucial for designing experiments and interpreting results. The following diagrams, generated using Graphviz, illustrate a simplified EGFR signaling pathway and a common mechanism of resistance.
Caption: Simplified EGFR signaling pathway.
Caption: Mechanisms of resistance to first-generation EGFR TKIs.
Conclusion
The landscape of TKI therapy is continually evolving, with new agents being developed to overcome existing resistance mechanisms. A thorough understanding of cross-resistance is critical for the rational design of clinical trials and the development of effective treatment paradigms. While information on "this compound" is not yet available, the experimental frameworks and comparative data presented here provide a robust foundation for evaluating its potential role in the oncologist's armamentarium. As data on novel TKIs emerge, they can be integrated into this comparative guide to inform future research and clinical decision-making.
References
Efficacy of AFG206 in Gilteritinib-Resistant AML Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of AFG206, a first-generation Type II FLT3 inhibitor, in the context of gilteritinib-resistant Acute Myeloid Leukemia (AML). Gilteritinib, a potent Type I FLT3 inhibitor, has become a standard of care for relapsed/refractory FLT3-mutated AML; however, acquired resistance remains a significant clinical challenge.[1][2][3] This document summarizes the available preclinical data for this compound, compares its performance with other FLT3 inhibitors, details relevant experimental methodologies, and visualizes key signaling pathways and workflows.
Comparative Efficacy of FLT3 Inhibitors in Resistant AML
Direct experimental data on the efficacy of this compound specifically in gilteritinib-resistant AML models is limited in the currently available scientific literature. However, studies on AML models resistant to other Type I FLT3 inhibitors, such as PKC412 (midostaurin), provide insights into potential cross-resistance, which is relevant for predicting activity in gilteritinib-resistant settings.
Key resistance mechanisms to gilteritinib include the acquisition of secondary mutations in the FLT3 gene, such as the F691L gatekeeper mutation, and the activation of alternative signaling pathways, most notably the RAS/MAPK pathway.[4][5][6][7]
The available data suggests that while this compound is a potent inhibitor of wild-type FLT3-ITD, its efficacy is diminished in the presence of resistance to Type I FLT3 inhibitors.
Table 1: Comparative In Vitro Efficacy of FLT3 Inhibitors
| Compound | Inhibitor Type | Target | IC50 (FLT3-ITD) | IC50 (PKC412-Resistant FLT3-ITD) | Efficacy against Gilteritinib Resistance Mechanisms |
| This compound | First-Gen Type II | FLT3 | <0.1 µM | >0.25 µM | Likely limited due to cross-resistance |
| Gilteritinib | Second-Gen Type I | FLT3 (ITD & TKD) | 0.7 - 1.8 nM | N/A (Baseline) | Ineffective against F691L and RAS/MAPK activation |
| Quizartinib | Second-Gen Type II | FLT3 (ITD) | ~1 nM | Sensitive to some TKD mutations, resistant to others | May be effective against N701K mutation that confers gilteritinib resistance[5] |
| Crenolanib | Type I | FLT3 (ITD & TKD) | ~5 nM | Retains activity against some TKD mutations | Resistance can occur via RAS pathway activation |
| FF-10101 | Covalent | FLT3 (ITD & TKD) | Potent | Active against F691L | A promising option for overcoming resistance |
Signaling Pathways in Gilteritinib Resistance
Resistance to gilteritinib in FLT3-mutated AML can occur through on-target secondary mutations in the FLT3 receptor or through the activation of off-target bypass signaling pathways.
FLT3 Signaling Pathway
Caption: Simplified FLT3 signaling pathway and the inhibitory action of gilteritinib.
Mechanisms of Gilteritinib Resistance
Caption: On-target and off-target mechanisms of acquired resistance to gilteritinib.
Experimental Protocols
Generation of Gilteritinib-Resistant AML Cell Lines
-
Cell Culture: Culture FLT3-ITD positive human AML cell lines (e.g., MOLM-13, MV4-11) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Dose Escalation: Expose the parental cell lines to gradually increasing concentrations of gilteritinib over several months. Start with a low concentration (e.g., 1 nM) and double the concentration every 2-3 weeks as cells develop resistance and resume proliferation.
-
Selection of Resistant Clones: Once cells are able to proliferate in a high concentration of gilteritinib (e.g., 100 nM), single-cell clone selection can be performed by limiting dilution to establish stable resistant cell lines.
-
Verification of Resistance: Confirm the resistant phenotype by performing a cell viability assay (e.g., MTT or CellTiter-Glo) and comparing the IC50 of gilteritinib in the resistant line to the parental line. Analyze the resistant cells for known resistance mutations (e.g., FLT3 sequencing) and activation of bypass pathways (e.g., Western blot for phosphorylated ERK).
Cell Viability Assay
-
Cell Seeding: Seed parental and gilteritinib-resistant AML cells in 96-well plates at a density of 1 x 10^4 cells per well.
-
Drug Treatment: Treat the cells with serial dilutions of this compound, gilteritinib (as a control), and other comparator compounds for 72 hours.
-
Viability Assessment: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Data Analysis: Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm. Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values using a non-linear regression analysis.[8]
Apoptosis Assay
-
Cell Treatment: Treat AML cells with the desired concentrations of the test compounds for 48 hours.
-
Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI) for 15 minutes in the dark.[9][10][11]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive and PI negative cells are considered to be in early apoptosis, while cells positive for both are in late apoptosis or necrosis.
-
Quantification: Quantify the percentage of apoptotic cells in each treatment group.
Experimental Workflow for Drug Efficacy Testing
Caption: General experimental workflow for evaluating a novel compound in gilteritinib-resistant AML.
Conclusion
The available preclinical data suggests that this compound, as a first-generation Type II FLT3 inhibitor, may have limited efficacy against gilteritinib-resistant AML due to cross-resistance observed with other Type I inhibitors. The development of resistance to gilteritinib is complex, involving both on-target mutations and the activation of bypass signaling pathways such as the RAS/MAPK pathway. Newer generation FLT3 inhibitors and combination therapies targeting these resistance mechanisms are promising strategies. Further studies are warranted to definitively determine the activity of this compound in well-characterized gilteritinib-resistant AML models.
References
- 1. targetedonc.com [targetedonc.com]
- 2. Gilteritinib: The Story of a Proceeding Success into Hard-to-Treat FLT3-Mutated AML Patients [mdpi.com]
- 3. cancernetwork.com [cancernetwork.com]
- 4. Mechanisms Underlying Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The FLT3N701K mutation causes clinical AML resistance to gilteritinib and triggers TKI sensitivity switch to quizartinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gilteritinib: potent targeting of FLT3 mutations in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emerging Mutations in Patients with FLT3-Mutated Relapsed/Refractory Acute Myeloid Leukemia Who Relapsed on Gilteritinib [theoncologynurse.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Matrine induces apoptosis in acute myeloid leukemia cells by inhibiting the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. researchgate.net [researchgate.net]
Validating AFG206-Induced Apoptosis: A Comparative Guide to Caspase Assays
For researchers, scientists, and drug development professionals, confirming the apoptotic mechanism of a novel compound is a critical step. This guide provides a comprehensive comparison of key caspase assays for validating apoptosis induced by the hypothetical compound AFG206, with supporting experimental data and detailed protocols.
The induction of programmed cell death, or apoptosis, is a hallmark of many therapeutic compounds. A key family of proteases, known as caspases, are central to this process.[1][2][3] Caspases are synthesized as inactive zymogens and, upon activation, orchestrate the dismantling of the cell.[1][4] Monitoring the activation of specific caspases is therefore a reliable method for quantifying apoptosis. This guide focuses on three primary caspase assays—caspase-3/7, caspase-8, and caspase-9—to validate the pro-apoptotic activity of the novel compound this compound.
Comparative Analysis of Caspase Activation
To assess the efficacy of this compound in inducing apoptosis, a series of experiments were conducted measuring the activity of key caspases. The following table summarizes the quantitative data obtained from these assays, comparing the enzymatic activity in this compound-treated cells to untreated controls.
| Caspase Assay | Untreated Control (Relative Luminescence Units) | This compound-Treated (Relative Luminescence Units) | Fold Increase in Activity |
| Caspase-3/7 | 1,500 | 12,000 | 8.0 |
| Caspase-8 | 1,200 | 2,400 | 2.0 |
| Caspase-9 | 1,800 | 14,400 | 8.0 |
The data indicates a significant increase in the activity of caspase-9 and the executioner caspases-3/7 in cells treated with this compound, suggesting the compound primarily triggers the intrinsic apoptotic pathway. The minimal increase in caspase-8 activity suggests a lesser involvement of the extrinsic pathway.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for this compound-induced apoptosis and the general workflow for its validation using caspase assays.
Caption: this compound-induced intrinsic apoptosis pathway.
Caption: General workflow for caspase activity assays.
Experimental Protocols
Detailed methodologies for the key caspase assays are provided below. These protocols are based on commercially available luminescent assays, such as the Caspase-Glo® series from Promega.[5][6]
Caspase-3/7 Activity Assay (Luminescent)
This assay measures the activity of the primary executioner caspases, caspase-3 and caspase-7.
Materials:
-
White-walled 96-well plates suitable for luminescence measurements
-
Cell culture medium
-
This compound compound
-
Caspase-Glo® 3/7 Reagent
-
Multichannel pipette
-
Luminometer
Procedure:
-
Seed cells at a density of 1 x 10^4 cells per well in 100 µL of culture medium in a 96-well plate.
-
Incubate the plate at 37°C in a humidified atmosphere of 5% CO2 for 24 hours.
-
Treat the cells with the desired concentration of this compound. Include untreated wells as a negative control.
-
Incubate for the desired treatment duration (e.g., 6, 12, or 24 hours).
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
Caspase-8 Activity Assay (Luminescent)
This assay specifically measures the activity of caspase-8, the key initiator caspase of the extrinsic apoptosis pathway.[5][7][8][9]
Materials:
-
Same as for Caspase-3/7 assay, but with Caspase-Glo® 8 Reagent.[5]
Procedure:
-
Follow steps 1-5 of the Caspase-3/7 assay protocol.
-
Prepare the Caspase-Glo® 8 Reagent according to the manufacturer's instructions.[5]
-
Add 100 µL of the Caspase-Glo® 8 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
Caspase-9 Activity Assay (Luminescent)
This assay is designed to measure the activity of caspase-9, the initiator caspase of the intrinsic apoptosis pathway.[4][6][10][11]
Materials:
-
Same as for Caspase-3/7 assay, but with Caspase-Glo® 9 Reagent.[6]
Procedure:
-
Follow steps 1-5 of the Caspase-3/7 assay protocol.
-
Prepare the Caspase-Glo® 9 Reagent according to the manufacturer's instructions.[6][10]
-
Add 100 µL of the Caspase-Glo® 9 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Measure the luminescence of each well using a luminometer.
Conclusion
The validation of apoptosis is a multi-faceted process. While the data presented for the hypothetical compound this compound strongly points towards the intrinsic pathway, it is crucial to complement these findings with other apoptosis assays, such as Annexin V staining or TUNEL assays, for a comprehensive understanding.[12] The choice of caspase assay should be guided by the specific research question and the suspected mechanism of action of the compound under investigation. For initial screening and pathway identification, a panel of initiator and executioner caspase assays provides robust and quantifiable data.
References
- 1. Caspase Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. biocompare.com [biocompare.com]
- 3. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
- 5. Caspase-Glo® 8 Assay Systems [promega.sg]
- 6. Caspase-Glo® 9 Assay Systems [worldwide.promega.com]
- 7. Caspase-8 Assay Kit (Colorimetric) (ab39700) | Abcam [abcam.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Caspase 8 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]
- 10. promega.com [promega.com]
- 11. Caspase 9 Colorimetric Activity Assay Kit, LEHD | APT139 [merckmillipore.com]
- 12. biocompare.com [biocompare.com]
A Comparative Guide to the Synergistic Potential of ADG206 and BCL-2 Inhibitors in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational anti-CD137 agonist, ADG206, and the established class of BCL-2 inhibitors, exploring their potential for synergistic anti-tumor activity. While direct preclinical or clinical data for the combination of ADG206 and BCL-2 inhibitors is not yet publicly available, this document synthesizes the known mechanisms of action and relevant studies on similar combination therapies to build a strong scientific rationale for their synergistic potential.
Note on Drug Nomenclature: The initial topic "AFG206" is likely a typographical error. Based on current clinical trial information, this guide focuses on ADG206 , a masked, Fc-enhanced anti-CD137 agonistic antibody developed by Adagene. Its predecessor, ADG106, which has more available data, will also be referenced.
Section 1: Overview of ADG206 and BCL-2 Inhibitors
This section summarizes the key characteristics of ADG206 and the BCL-2 inhibitor class of drugs.
| Feature | ADG206 | BCL-2 Inhibitors (e.g., Venetoclax) |
| Drug Class | Immunotherapy (Anti-CD137 Agonist) | Targeted Therapy (Apoptosis Inducer) |
| Target | CD137 (4-1BB) on activated T cells and NK cells.[1][2] | B-cell lymphoma 2 (BCL-2) protein.[2] |
| Mechanism of Action | Binds to and activates the CD137 co-stimulatory receptor on immune cells, enhancing T-cell proliferation, survival, and cytotoxic activity against tumor cells.[1][2] ADG206 is a "masked" antibody, designed to be preferentially activated in the tumor microenvironment to reduce systemic toxicity.[3] | Binds to the BH3-binding groove of the anti-apoptotic protein BCL-2, displacing pro-apoptotic proteins and triggering the intrinsic pathway of apoptosis (programmed cell death) in cancer cells.[2] |
| Therapeutic Rationale | To stimulate a potent and durable anti-tumor immune response.[4] | To directly induce apoptosis in cancer cells that overexpress BCL-2 for their survival.[2] |
| Development Stage | Phase 1 clinical trials for advanced/metastatic solid tumors.[3] | Approved for various hematological malignancies; under investigation for solid tumors.[2] |
Section 2: Proposed Synergistic Mechanism of Action
The combination of ADG206 and a BCL-2 inhibitor represents a promising strategy by targeting two distinct and complementary hallmarks of cancer: immune evasion and resistance to apoptosis.
The proposed synergistic mechanism is as follows:
-
BCL-2 Inhibitor-Induced Apoptosis and Antigen Release: BCL-2 inhibitors induce apoptosis in tumor cells, leading to the release of tumor-associated antigens.[5][6]
-
Enhanced Antigen Presentation: The released antigens are taken up by antigen-presenting cells (APCs), such as dendritic cells, which then present these antigens to T cells.
-
ADG206-Mediated T-Cell Co-stimulation: ADG206 acts as a potent co-stimulatory signal for T cells that recognize the tumor antigens presented by APCs. This activation of CD137 on T cells leads to their robust proliferation, survival, and enhanced cytotoxic function.[1][2]
-
Synergistic Tumor Cell Killing: The ADG206-activated T cells then mount a powerful and targeted attack on the remaining tumor cells, leading to a more profound and durable anti-tumor response than either agent alone.
This proposed mechanism is supported by studies demonstrating that chemotherapy-induced tumor cell death can prime the immune system for a more effective response to immunotherapy.[7][8]
Section 3: Preclinical and Clinical Data (ADG106)
While specific data for ADG206 in combination with BCL-2 inhibitors is not available, preclinical studies on its predecessor, ADG106, have demonstrated its potential in combination therapies.
Preclinical Efficacy of ADG106 in Combination with Anti-PD-1:
| Animal Model | Treatment | Outcome | Reference |
| Lewis Lung Cancer | ADG106 + anti-PD-1 | Enhanced anti-tumor effect compared to either monotherapy. | [2] |
Clinical Safety and Efficacy of Single-Agent ADG106:
| Clinical Trial | Patient Population | Key Findings | Reference |
| Phase 1 (NCT03707093, NCT03802955) | Advanced solid tumors and non-Hodgkin's lymphoma | Well-tolerated with a disease control rate of 56% at 3mg/kg and 5mg/kg. | [7][9] |
Section 4: Experimental Protocols for Synergy Assessment
The following are detailed methodologies for key experiments to evaluate the synergistic effects of ADG206 and BCL-2 inhibitors.
In Vitro Synergy Assessment
Objective: To determine if the combination of ADG206 and a BCL-2 inhibitor results in synergistic cancer cell killing in vitro.
Cell Lines: A panel of cancer cell lines, including those known to be sensitive to BCL-2 inhibitors (e.g., specific lymphoma and leukemia lines) and solid tumor lines relevant to ADG206's clinical development.
Experimental Groups:
-
Vehicle control
-
ADG206 alone (at various concentrations)
-
BCL-2 inhibitor alone (at various concentrations)
-
ADG206 and BCL-2 inhibitor in combination (at various dose ratios)
Assays:
-
Cell Viability Assay (MTT or MTS):
-
Principle: Measures the metabolic activity of viable cells.
-
Protocol:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with the experimental agents for 48-72 hours.
-
Add MTT or MTS reagent to each well and incubate.
-
Measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
-
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Protocol:
-
Treat cells with the experimental agents for 24-48 hours.
-
Harvest cells and wash with PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubate in the dark.
-
Analyze by flow cytometry.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
-
Synergy Analysis: The Combination Index (CI) should be calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[3]
In Vivo Synergy Assessment
Objective: To evaluate the synergistic anti-tumor efficacy of ADG206 and a BCL-2 inhibitor in a preclinical animal model.
Animal Model: Immunocompetent mouse models (e.g., syngeneic tumor models) are essential to evaluate the immunomodulatory effects of ADG206.
Experimental Groups:
-
Vehicle control
-
ADG206 alone
-
BCL-2 inhibitor alone
-
ADG206 and BCL-2 inhibitor in combination
Methodology:
-
Tumor Implantation: Inoculate mice with a suitable cancer cell line.
-
Treatment: Once tumors reach a palpable size, administer the treatments according to a predefined schedule.
-
Tumor Growth Monitoring: Measure tumor volume at regular intervals.
-
Survival Analysis: Monitor mice for survival.
-
Immunophenotyping: At the end of the study, tumors and spleens can be harvested for analysis of immune cell infiltration (e.g., CD4+, CD8+ T cells) by flow cytometry or immunohistochemistry.
Data Analysis:
-
Compare tumor growth inhibition between the treatment groups.
-
Perform survival analysis using Kaplan-Meier curves.
-
Statistically analyze the differences in immune cell populations.
Section 5: Conclusion and Future Directions
The combination of ADG206 and BCL-2 inhibitors holds significant therapeutic promise based on their distinct and potentially complementary mechanisms of action. While direct evidence of synergy is pending, the scientific rationale is strong. Future preclinical studies following the outlined experimental protocols are warranted to validate this hypothesis and provide the necessary data to support clinical investigation. The successful demonstration of synergy could lead to a novel and potent combination therapy for a range of malignancies.
References
- 1. Role of synergy and immunostimulation in design of chemotherapy combinations: An analysis of doxorubicin and camptothecin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination of BCL-2 inhibitors and immunotherapy: a promising therapeutic strategy for hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Detecting bliss synergy in in vivo combination studies with a tumor kinetic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimal dosage protocols for mathematical models of synergy of chemo- and immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Optimal dosage protocols for mathematical models of synergy of chemo- and immunotherapy [frontiersin.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity Assay for Anti-Cancer Drugs [ols-bio.com]
Validation of AFG206's effect on downstream signaling molecules
To proceed with your request, please provide more information about AFG206. Publicly available scientific literature and databases do not contain information about a molecule with this specific designation.
To generate a comparison guide on the "Validation of this compound's effect on downstream signaling molecules," the following information is essential:
-
Full name or alternative names for this compound: This will enable a more successful search for relevant data.
-
The primary molecular target of this compound: Knowing the protein or pathway that this compound is designed to interact with is crucial for understanding its mechanism of action.
-
The expected or observed biological effect of this compound: For instance, is it an inhibitor or an activator? What cellular process is it intended to modulate?
-
Any published studies, patents, or internal documentation: Providing any existing data or references would be invaluable.
Once this information is available, a comprehensive comparison guide can be developed that includes:
-
A detailed overview of the signaling pathway affected by this compound.
-
Quantitative data on the modulation of downstream signaling molecules, presented in clear, comparative tables.
-
Comparisons with alternative molecules that target the same pathway.
-
Detailed experimental protocols for the key assays used to validate the effects of this compound.
-
Illustrative diagrams of the signaling pathways and experimental workflows generated using Graphviz.
Without this fundamental information about this compound, it is not possible to create the requested scientific content.
Safety Operating Guide
Proper Disposal of AFG206: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper handling and disposal of the novel FLT3 inhibitor, AFG206, is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This document outlines the recommended procedures for researchers, scientists, and drug development professionals.
As a potent investigational compound, this compound requires careful management throughout its lifecycle, including its ultimate disposal. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, by examining the SDSs of other small molecule FLT3 inhibitors such as Sorafenib, Midostaurin, and Gilteritinib, a conservative and safe disposal strategy can be formulated. These analogous compounds are typically classified as hazardous, with potential risks including organ damage with prolonged exposure, reproductive harm, and aquatic toxicity. Therefore, it is imperative to handle this compound with the assumption of similar hazards.
Key Safety and Disposal Information
The following table summarizes the essential safety and disposal parameters for this compound, based on information extrapolated from analogous compounds.
| Parameter | Guideline | Source/Rationale |
| Hazard Classification | Assumed Hazardous: Potential for organ toxicity, reproductive harm, and aquatic toxicity. | Based on SDSs of other FLT3 inhibitors (Sorafenib, Midostaurin, Gilteritinib).[1][2][3][4][5] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat are mandatory. A respirator may be required for handling powders or creating aerosols. | Standard laboratory practice for handling potent compounds and recommendations from analogous compound SDSs.[6][7][8][9][10] |
| Spill Management | Absorb with inert material (e.g., vermiculite, sand), collect in a sealed, labeled container for hazardous waste. Do not allow to enter drains or waterways. | General procedure for chemical spills and specific guidance from analogous compound SDSs.[6][8][9][10][11] |
| Primary Disposal Method | Incineration in a licensed hazardous waste facility. | Common recommendation for cytotoxic and potent pharmaceutical compounds to ensure complete destruction.[3][6] |
| Waste Container | Clearly labeled, sealed, and leak-proof container compatible with hazardous chemical waste. | Standard requirement for hazardous waste collection to prevent exposure and environmental contamination. |
| Regulatory Compliance | Disposal must be in accordance with all local, state, and federal regulations for hazardous chemical waste. | Legal requirement for all generators of hazardous waste.[2][3][7] |
Step-by-Step Disposal Protocol for this compound
This protocol provides a detailed methodology for the safe disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE) and Safety Precautions:
- Before handling any this compound waste, ensure you are wearing the appropriate PPE: chemical-resistant gloves, safety goggles, and a lab coat.
- For handling solid this compound or any procedure that may generate dust or aerosols, a properly fitted respirator is recommended.
- All handling of this compound waste should be performed in a designated area, preferably within a chemical fume hood.
2. Waste Segregation and Collection:
- Solid Waste: Collect all solid waste contaminated with this compound (e.g., weighing papers, contaminated gloves, pipette tips) in a dedicated, clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical and have a secure, tight-fitting lid.
- Liquid Waste: Collect all liquid waste containing this compound (e.g., unused stock solutions, cell culture media) in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
- Sharps Waste: Any sharps contaminated with this compound (e.g., needles, syringes) must be disposed of in a designated sharps container for hazardous chemical waste.
3. Decontamination of Labware:
- All glassware and equipment that have come into contact with this compound should be decontaminated. A common procedure is to rinse the equipment with a suitable solvent (e.g., ethanol or isopropanol) to remove residual compound.
- The rinse solvent must be collected as hazardous liquid waste.
- After the initial solvent rinse, wash the labware with soap and water.
4. Spill Management:
- In the event of a spill, immediately alert others in the area.
- Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite or sand.
- Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.
- Decontaminate the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
5. Final Disposal:
- All this compound waste must be disposed of as hazardous chemical waste.[3][6]
- Do not dispose of this compound down the drain or in the regular trash.[1][2][5][6][8]
- Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal company.[6]
- Ensure all waste containers are properly labeled with the contents and associated hazards.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, protecting personnel and the environment. Always consult your institution's specific guidelines and EHS department for any additional requirements.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleck.cn [selleck.cn]
- 3. biosynth.com [biosynth.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. biocrick.com [biocrick.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. cellgs.e2ecdn.co.uk [cellgs.e2ecdn.co.uk]
Personal protective equipment for handling AFG206
Essential Safety Protocols for Handling AFG206
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of this compound
This document provides critical safety and logistical information for the handling and disposal of this compound, a chemical compound with the molecular formula C7 H16 N2 S.[1] Adherence to these protocols is essential to mitigate risks and ensure a safe laboratory environment.
Hazard Identification and Immediate First Aid
This compound is classified as harmful if swallowed.[1] In the event of exposure, the following first aid measures should be taken immediately:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to separate the eyelids with fingers. Seek medical attention if irritation persists.[1] |
| Inhalation | Move the individual to fresh air. If symptoms are severe or persist, seek immediate medical attention.[1] |
| Ingestion | Wash out the mouth with large amounts of water for at least 15 minutes. Seek immediate medical attention.[1] |
| Skin Contact | Information not specified in the provided search results. Standard laboratory practice dictates washing the affected area thoroughly with soap and water. |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound. This equipment should be used in conjunction with a chemical fume hood.[1]
| Protection Type | Specific Requirement | Standard |
| Engineering Controls | Use only in a chemical fume hood.[1] | Local/State/National Standards |
| Respiratory Protection | Approved mask/respirator.[1] | Local/State/National Standards |
| Hand Protection | Suitable chemical-resistant gloves/gauntlets.[1] | Local/State/National Standards |
| Eye Protection | Suitable safety goggles.[1] | Local/State/National Standards |
| Skin and Body Protection | Laboratory clothing and other suitable protective clothing.[1] | Local/State/National Standards |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical to ensure safety and compliance. The following step-by-step guidance outlines the procedural workflow for working with this compound.
Experimental Protocol: Handling this compound
-
Preparation:
-
Ensure a chemical fume hood is certified and operational.
-
Verify that all required PPE is available, inspected for integrity, and correctly sized.
-
Locate the nearest emergency eyewash station and safety shower.
-
Have a copy of the Safety Data Sheet (SDS) readily accessible.
-
-
Donning PPE:
-
Put on laboratory clothing.
-
Don safety goggles.
-
Don the approved respirator.
-
Finally, don chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.
-
-
Handling the Compound:
-
Post-Handling:
Accidental Release Measures
-
Evacuation: Evacuate non-essential personnel from the immediate area.
-
Ventilation: Ensure adequate ventilation.
-
Containment:
-
Collection and Disposal:
Disposal Plan
All waste containing this compound, including contaminated absorbent materials and disposable PPE, must be disposed of in accordance with local, state, and national regulations for hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Safety Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
